KGYY15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C84H129N21O22S |
|---|---|
Poids moléculaire |
1817.1 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C84H129N21O22S/c1-44(2)36-60(102-82(124)69(90)45(3)4)78(120)98-58(29-30-66(88)110)75(117)101-63(39-50-41-91-54-17-9-8-16-53(50)54)77(119)93-46(5)71(113)95-56(19-11-14-33-86)73(115)96-55(18-10-13-32-85)72(114)92-42-68(112)94-61(37-48-21-25-51(108)26-22-48)79(121)100-62(38-49-23-27-52(109)28-24-49)80(122)105-70(47(6)107)83(125)99-59(31-35-128-7)76(118)97-57(20-12-15-34-87)74(116)104-65(43-106)81(123)103-64(84(126)127)40-67(89)111/h8-9,16-17,21-28,41,44-47,55-65,69-70,91,106-109H,10-15,18-20,29-40,42-43,85-87,90H2,1-7H3,(H2,88,110)(H2,89,111)(H,92,114)(H,93,119)(H,94,112)(H,95,113)(H,96,115)(H,97,118)(H,98,120)(H,99,125)(H,100,121)(H,101,117)(H,102,124)(H,103,123)(H,104,116)(H,105,122)(H,126,127)/t46-,47+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-/m0/s1 |
Clé InChI |
FEKFZFYNGZUSDB-VRFBUUBZSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Foundational & Exploratory
KGYY15 Peptide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KGYY15 peptide has emerged as a promising therapeutic candidate for autoimmune diseases, particularly type 1 diabetes.[1][2] This 15-amino acid peptide, derived from the CD154 protein, targets the CD40 receptor, a critical player in the inflammatory cascade.[1][3] Unlike antibody-based therapies targeting the CD40-CD154 interaction which have faced challenges with adverse events, this compound offers a novel modulatory approach.[2][3][4] This technical guide provides an in-depth overview of the core mechanism of action of the this compound peptide, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Targeting and Modulation of CD40 Signaling
The primary mechanism of action of this compound revolves around its specific interaction with the CD40 receptor.[1] This interaction leads to a modulation of the downstream signaling cascade that is typically initiated by the binding of CD40 to its ligand, CD154. This modulation, rather than complete inhibition, is a key feature of this compound's therapeutic potential, as it may avoid the complications of broad immunosuppression.[3][4][5]
Interaction with CD40 and Integrins
Initially identified as a CD40-targeting peptide, further research has revealed a more complex interaction involving integrins.[1][3] this compound has been shown to interact not only with CD40 but also with the integrins CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[3] This suggests that this compound may influence an inflammatory nexus involving both CD40 and integrin signaling pathways.[3][4][6]
The peptide is based on the region of CD154 known to be critical for its interaction with CD40.[3] The mouse this compound peptide has the sequence VLQWAKKGYYTMKSN.[1][3] Studies have demonstrated that this compound can physically pull down the CD40 protein from various immune cell lysates.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the this compound peptide.
Table 1: Binding Affinity of this compound to Target Receptors
| Interacting Molecules | Binding Affinity (Kd) | Experimental Method |
| This compound and CD40 | 109.69 nM | KinExA |
| This compound and CD11a/CD18 + CD40 | 166.78 nM | KinExA |
| This compound and CD11b/CD18 + CD40 | 7.09 nM | KinExA |
| Data sourced from KinExA solution phase assays.[3] |
Table 2: Cellular Binding and Competition Assays
| Cell Type | Staining Condition | Result |
| NAMALWA cells | Fluorescenated this compound | Positive staining |
| NAMALWA cells | This compound + recombinant CD11a/CD18 | 29.4% reduction in staining |
| NAMALWA cells | This compound + recombinant CD11b/CD18 | 22.7% reduction in staining |
| NAMALWA cells | This compound + anti-CD11a antibody | 14.0% reduction in staining |
| NAMALWA cells | This compound + anti-CD11b antibody | 13.2% reduction in staining |
| Competition assays demonstrate that both CD11a/CD18 and CD11b/CD18 are involved in this compound binding to cells.[3] |
Table 3: Efficacy in a Mouse Model of Type 1 Diabetes
| Treatment Outcome | Percentage of Cases |
| Prevention of type 1 diabetes | >90% |
| Reversal of new-onset hyperglycemia | 56% |
| Data from preclinical trials in NOD mice.[3][7] |
Signaling Pathways
The interaction of this compound with CD40 and integrins modulates key signaling pathways involved in autoimmune inflammation.
Caption: this compound modulates the CD40 signaling pathway.
The diagram illustrates the dual interaction of this compound with both CD40 and integrins. By binding to these receptors, this compound interferes with the pro-inflammatory signals typically initiated by the CD40-CD154 interaction. This leads to a significant reduction in the production of key inflammatory cytokines such as IFN-γ, TNF-α, and IL-6.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Peptide Pull-down Assay
This assay is used to demonstrate the physical interaction between this compound and its target proteins.
Caption: Workflow for this compound peptide pull-down assay.
Methodology:
-
Cell Lysis: Prepare lysates from target cells (e.g., splenic CD4hi cells, CD8 cells, and APCs).
-
Incubation: Incubate the cell lysates with biotinylated this compound peptide to allow for binding.
-
Capture: Add streptavidin-coated agarose beads to the lysate-peptide mixture. The high affinity of biotin (B1667282) for streptavidin will capture the this compound peptide along with any bound proteins.
-
Washing: Perform a series of washes to remove proteins that are not specifically bound to the peptide.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-CD40 antibody to confirm the presence of CD40.[1]
Flow Cytometry for Cellular Binding
This protocol is used to quantify the binding of this compound to the surface of different cell types.
Methodology:
-
Cell Preparation: Isolate target cells, such as NOD splenic Th40 cells or APCs.[1]
-
Staining: Co-stain the cells with a FITC-conjugated this compound peptide and a fluorescently labeled anti-CD40 antibody.[1]
-
Data Acquisition: Analyze the stained cells using a flow cytometer to determine the percentage of cells that are positive for both this compound and CD40.[1]
-
Competition Assay (for integrin interaction): To assess the role of integrins, cells can be pre-incubated with recombinant CD11a/CD18 or CD11b/CD18 proteins, or with antibodies against these integrins, before adding the fluorescently labeled this compound. A reduction in this compound staining indicates competition for binding.[3]
KinExA (Kinetic Exclusion Assay)
This solution-phase immunoassay is used to determine the binding affinity (Kd) between this compound and its target receptors.
Methodology:
-
Sample Preparation: Prepare a series of samples containing a constant concentration of the receptor (e.g., recombinant CD40, CD11a/CD18, or CD11b/CD18) and varying concentrations of the this compound peptide.
-
Equilibration: Allow the samples to reach equilibrium.
-
Analysis: Pass the samples through a flow cell containing beads coated with the receptor. The amount of free receptor captured by the beads is inversely proportional to the amount bound to the this compound peptide in solution.
-
Data Interpretation: By analyzing the amount of free receptor at different peptide concentrations, the dissociation constant (Kd) can be calculated, providing a measure of binding affinity.[3][4]
Conclusion
The this compound peptide represents a significant advancement in the development of targeted therapies for autoimmune diseases. Its unique mechanism of action, involving the modulation of both CD40 and integrin signaling pathways, offers the potential for effective disease control without the risks associated with complete immunosuppression. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.
References
- 1. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. Slow Subcutaneous Release of Glatiramer Acetate or CD40-Targeting Peptide KGYY6 Is More Advantageous in Treating Ongoing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on KGYY15 and the CD40-CD154 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CD40-CD154 signaling pathway is a critical co-stimulatory axis in the regulation of immune responses. Its dysregulation is a key factor in the pathogenesis of numerous autoimmune diseases. Consequently, this pathway has emerged as a significant target for therapeutic intervention. However, early approaches using monoclonal antibodies against CD154 were associated with serious thromboembolic events, highlighting the need for alternative strategies. This technical guide focuses on KGYY15, a novel 15-amino-acid peptide designed to modulate the CD40-CD154 interaction. Preclinical studies have demonstrated its potential in preventing and even reversing autoimmune conditions such as type 1 diabetes in non-obese diabetic (NOD) mice.[1][2][3][4] This document provides a comprehensive overview of the CD40-CD154 pathway, the mechanism of action of this compound, quantitative data from key experiments, detailed experimental protocols, and visualizations of the involved signaling cascades and experimental workflows.
The CD40-CD154 Signaling Pathway: A Central Regulator of Immunity
The interaction between the CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily, and its ligand, CD154 (also known as CD40L), is a cornerstone of adaptive immunity. CD40 is expressed on a variety of antigen-presenting cells (APCs), including B cells, macrophages, and dendritic cells, as well as non-immune cells.[5] CD154 is primarily expressed on activated T cells. This interaction delivers crucial signals for the activation, proliferation, and differentiation of both T cells and APCs.
Upon binding of CD154, CD40 trimerizes and recruits TNFR-associated factors (TRAFs), particularly TRAF2, TRAF3, TRAF5, and TRAF6, to its cytoplasmic tail.[6][7][8] This initiates a cascade of downstream signaling events, primarily through two major pathways:
-
The NF-κB Pathway: Activation of TRAFs leads to the activation of both the canonical and non-canonical NF-κB pathways.[5] This results in the translocation of NF-κB transcription factors to the nucleus, where they induce the expression of a wide range of pro-inflammatory and immunomodulatory genes.
-
The Mitogen-Activated Protein Kinase (MAPK) Pathway: The CD40-TRAF signaling complex also activates various MAPK cascades, including JNK, p38, and ERK.[8][9] These pathways play a crucial role in cell proliferation, differentiation, and survival.
Dysregulation of the CD40-CD154 pathway is implicated in a multitude of autoimmune diseases, including systemic lupus erythematosus, rheumatoid arthritis, and multiple sclerosis, making it a prime target for therapeutic intervention.
This compound: A Modulatory Peptide Targeting CD40
This compound is a 15-amino-acid peptide that has been developed as a therapeutic agent to target the CD40-CD154 signaling pathway.[1][2][3][4] Unlike monoclonal antibodies that aim to completely block the interaction, this compound appears to modulate the signaling cascade.[3] Preclinical studies in NOD mice, a model for type 1 diabetes, have shown that this compound can prevent the onset of hyperglycemia in over 90% of cases and reverse recent-onset hyperglycemia in 56% of animals.[3]
Mechanism of Action
This compound's mechanism of action is multifaceted. It not only interacts with CD40 but also with integrins, specifically CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[3] This complex interaction is believed to modulate the inflammatory signals emanating from the CD40 receptor, rather than causing broad immunosuppression.[3] This modulatory approach may circumvent the adverse effects observed with complete blockade of the CD40-CD154 pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Binding Affinity of this compound
| Interacting Molecules | Assay | Dissociation Constant (Kd) | Reference |
| This compound and CD40 | KinExA | 109.69 nM | [3] |
| This compound and CD40 + CD11a/CD18 | KinExA | 166.78 nM | [3] |
| This compound and CD40 + CD11b/CD18 | KinExA | 7.09 nM | [3] |
KinExA: Kinetic Exclusion Assay
Table 2: In Vivo Efficacy of this compound in NOD Mice
| Study Type | This compound Dose | Administration Route | Outcome | Reference |
| Prevention | 1 mg/kg (weekly for 20 weeks) | Intravenous (i.v.) | >90% prevention of hyperglycemia | [1] |
| Reversal | 4 mg/kg (daily for ≥6 days) | Intravenous (i.v.) | 56% reversal of new-onset hyperglycemia | [1] |
Table 3: Effect of this compound on Cytokine Production by Th40 Cells in NOD Mice
| Cytokine | Effect of this compound Treatment | Lymph Node Type | Reference |
| IFN-γ | Significantly Reduced | Peripheral | [1] |
| TNF-α | Significantly Reduced | Peripheral & Pancreatic | [1] |
| IL-6 | Significantly Reduced | Peripheral & Pancreatic | [1] |
| IL-2 | Not Affected | Peripheral | [1] |
| IL-2 | Significantly Reduced | Pancreatic | [1] |
Note: Specific quantitative reductions (e.g., in pg/mL) were not detailed in the referenced literature, which reported the changes as "significantly reduced."
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and the CD40-CD154 signaling pathway.
Co-Immunoprecipitation of this compound and CD40
This protocol is adapted from standard co-immunoprecipitation procedures and is suitable for demonstrating the interaction between this compound and CD40 in cell lysates.
Materials:
-
Cells expressing CD40 (e.g., B cells, macrophages)
-
This compound peptide
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against CD40 (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against this compound (for detection) or labeled this compound
Procedure:
-
Cell Lysis:
-
Culture and harvest CD40-expressing cells.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-CD40 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Place the tube on a magnetic rack to capture the beads.
-
Carefully remove and discard the supernatant.
-
-
Washing:
-
Wash the beads 3-5 times with ice-cold wash buffer. After each wash, capture the beads with the magnetic rack and discard the supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Collect the eluate using the magnetic rack.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against this compound.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Kinetic Exclusion Assay (KinExA)
This protocol provides a general workflow for determining the binding affinity (Kd) of this compound to CD40 using the KinExA method.
Principle:
The KinExA technology measures binding interactions in solution. A constant concentration of the receptor (e.g., CD40) is incubated with varying concentrations of the ligand (e.g., this compound) to reach equilibrium. The mixture is then passed over a solid phase coated with the ligand, which captures the free receptor. The amount of captured receptor is quantified using a fluorescently labeled secondary antibody. By plotting the free receptor concentration against the total ligand concentration, the Kd can be determined.[10][11][12]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant CD40 (the constant binding partner).
-
Prepare a series of dilutions of this compound (the titrant).
-
Prepare a fluorescently labeled secondary antibody that recognizes CD40.
-
-
Solid Phase Preparation:
-
Coat polymethyl methacrylate (B99206) (PMMA) beads with this compound according to the manufacturer's instructions.
-
-
Equilibration:
-
Prepare a series of samples by mixing a constant concentration of CD40 with each dilution of this compound.
-
Incubate the samples for a sufficient time to allow the binding to reach equilibrium.
-
-
KinExA Measurement:
-
Run the samples through the KinExA instrument.
-
The instrument will briefly expose each sample to the this compound-coated beads, allowing the capture of free CD40.
-
The captured CD40 is then detected by the fluorescently labeled secondary antibody.
-
-
Data Analysis:
-
The instrument's software will generate a binding curve by plotting the fluorescence signal (proportional to the free CD40 concentration) against the this compound concentration.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).
-
In Vivo Efficacy Study in NOD Mice
This protocol outlines a general workflow for assessing the efficacy of this compound in preventing or reversing type 1 diabetes in the NOD mouse model.
Animals:
-
Female Non-Obese Diabetic (NOD) mice.
Procedure for Prevention Study:
-
Animal Grouping:
-
Randomly assign young (e.g., 4-5 weeks old) pre-diabetic female NOD mice to a treatment group (this compound) and a control group (vehicle, e.g., PBS).
-
-
Dosing:
-
Administer this compound (e.g., 1 mg/kg) or vehicle to the respective groups via the desired route (e.g., intravenous injection) at a specified frequency (e.g., weekly).
-
-
Monitoring:
-
Monitor blood glucose levels weekly using a glucometer.
-
Monitor body weight and general health of the animals.
-
Consider an animal diabetic after two consecutive blood glucose readings above a predetermined threshold (e.g., 250 mg/dL).
-
-
Endpoint:
-
Continue the study for a predefined period (e.g., up to 30 weeks of age).
-
At the end of the study, euthanize the animals and collect tissues (e.g., pancreas, spleen, lymph nodes) for further analysis (e.g., histology, flow cytometry).
-
Procedure for Reversal Study:
-
Induction of Diabetes:
-
Monitor female NOD mice for the onset of diabetes (as defined by blood glucose levels).
-
-
Treatment Initiation:
-
Once an animal becomes diabetic, initiate treatment with this compound (e.g., 4 mg/kg daily) or vehicle.
-
-
Monitoring:
-
Monitor blood glucose levels daily to assess the reversal of hyperglycemia.
-
A successful reversal can be defined as the return to normoglycemic levels for a sustained period.
-
-
Endpoint:
-
Continue treatment for a specified duration (e.g., 1-2 weeks).
-
Collect tissues for analysis as in the prevention study.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the CD40-CD154 signaling pathway, the proposed mechanism of this compound, and the experimental workflows.
Caption: The CD40-CD154 signaling cascade.
Caption: Proposed modulatory mechanism of this compound.
Caption: Co-Immunoprecipitation experimental workflow.
Caption: Kinetic Exclusion Assay (KinExA) workflow.
Conclusion and Future Directions
The peptide this compound represents a promising therapeutic candidate for the treatment of autoimmune diseases by modulating the critical CD40-CD154 signaling pathway. Its unique mechanism, involving interaction with both CD40 and integrins, appears to offer a more nuanced approach than complete pathway blockade, potentially avoiding the adverse effects seen with earlier antibody-based therapies. The quantitative data from preclinical studies in NOD mice demonstrate its potent in vivo efficacy in preventing and reversing type 1 diabetes.
Future research should focus on elucidating the precise molecular mechanisms by which this compound modulates downstream signaling events, including the specific effects on TRAF recruitment and the activation of NF-κB and MAPK pathways. Further preclinical studies in other autoimmune models are warranted to explore the broader therapeutic potential of this compound. Ultimately, the successful translation of this compound to the clinic could offer a novel and safer therapeutic option for patients suffering from a range of debilitating autoimmune disorders.
References
- 1. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CD40-Mediated Activation of the NF-κB2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-users.med.cornell.edu [www-users.med.cornell.edu]
- 7. Targeting signaling factors for degradation, an emerging mechanism for TRAF functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRAF molecules in cell signaling and in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAF2 multitasking in TNF receptor-induced signaling to NF-κB, MAP kinases and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic exclusion assay - Wikipedia [en.wikipedia.org]
- 11. sapidyne.com [sapidyne.com]
- 12. Exploring the Dynamic Range of the Kinetic Exclusion Assay in Characterizing Antigen-Antibody Interactions | PLOS One [journals.plos.org]
An In-depth Technical Guide to the KGYY15 Peptide: Structure, Sequence, and Core Functions
This technical guide provides a comprehensive overview of the KGYY15 peptide, a promising therapeutic candidate for autoimmune diseases. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, sequence, biological functions, and the experimental protocols used for its characterization.
Core Peptide Information
The this compound peptide is a 15-amino-acid sequence derived from mouse CD154, a protein crucial for immune system regulation.[1][2] Specifically, it corresponds to amino acids 136-150 of the mouse CD154 protein.[1]
Peptide Sequence and Structure
The primary structure of the this compound peptide is as follows:
-
Sequence: H-Val-Leu-Gln-Trp-Ala-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH[2]
-
One-Letter Code: VLQWAKKGYYTMKSN[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1815.93 Da | [2] |
| Molecular Formula | C84H129N21O22S | [2] |
| Purity | >95% (as determined by HPLC) | [2] |
| Solubility | Soluble in water | [2] |
| Appearance | Freeze-dried solid | [2] |
Biological Function and Signaling Pathway
This compound has been identified as a modulator of the interaction between CD40 and its ligand, CD154 (also known as CD40L).[1][3] This interaction is a critical signaling pathway in the immune system, and its dysregulation is implicated in various autoimmune diseases.[4] this compound has been shown to interact not only with CD40 but also with the integrins CD11a/CD18 and CD11b/CD18.[1][3] This multi-target interaction suggests that this compound may modulate inflammatory signaling rather than causing complete inhibition, which could be advantageous in therapeutic applications.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway involving CD40, CD154, integrins, and the modulatory role of the this compound peptide.
Caption: this compound modulates CD40 and integrin signaling.
Quantitative Data
The interaction of this compound with its target proteins has been quantified using various biophysical techniques.
Table 2: Binding Affinities (Kd) of this compound
| Interacting Molecules | Kd (nM) | Experimental Method | Reference |
| This compound with CD40 | 109.69 | KinExA | [1] |
| This compound with CD11a/CD18 + CD40 | 166.78 | KinExA | [1] |
| This compound with CD11b/CD18 + CD40 | 7.09 | KinExA | [1] |
Table 3: Inhibitory Concentration (IC50) of this compound
| Interaction | IC50 | Experimental Method | Reference |
| Inhibition of CD40-CD40L interaction | >1 mM | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the this compound peptide.
Peptide Synthesis and Characterization
Standard solid-phase peptide synthesis (SPPS) protocols are employed for the synthesis of this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the resin. The carboxyl group of the incoming amino acid is activated using a coupling agent (e.g., HATU), and the reaction is carried out in the presence of a base (e.g., DIEA).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed with DMF after each coupling and deprotection step to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the interaction of this compound with CD40 and integrins in a cellular context.[1]
Protocol 2: Co-Immunoprecipitation of this compound Interaction Partners
-
Cell Lysis: Cells expressing the target proteins are lysed in a non-denaturing lysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-CD40) or with this compound peptide conjugated to beads overnight at 4°C with gentle rotation.
-
Complex Capture: Protein A/G agarose beads are added to capture the antibody-antigen complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for the "prey" proteins (e.g., anti-CD11a, anti-CD11b).
Kinetic Exclusion Assay (KinExA)
KinExA is a solution-based immunoassay used to determine the binding affinity (Kd) of this compound to its target proteins.[1]
Protocol 3: KinExA for Measuring Binding Affinity
-
Reagent Preparation: Solutions of the ligand (this compound) and the receptor (e.g., recombinant CD40) are prepared in a suitable buffer (e.g., Tris-buffered saline with 0.1% BSA).
-
Equilibration: A constant concentration of the receptor is incubated with varying concentrations of the ligand until the binding reaction reaches equilibrium.
-
Sample Analysis: The equilibrated samples are passed through a micro-column containing beads coated with the receptor.
-
Detection: The amount of free receptor captured on the beads is detected using a fluorescently labeled secondary antibody.
-
Data Analysis: The binding curve is generated by plotting the signal from the captured receptor against the ligand concentration. The Kd is then determined by fitting the data to a 1:1 binding model.
Flow Cytometry Competition Assay
This assay is used to assess the ability of this compound to compete with other molecules for binding to cell surface receptors.
Protocol 4: Flow Cytometry Competition Binding Assay
-
Cell Preparation: A cell line expressing the target receptor (e.g., CD40) is harvested and washed.
-
Competition Reaction: The cells are incubated with a fixed concentration of a fluorescently labeled ligand (e.g., FITC-conjugated anti-CD40 antibody) in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction is incubated at 4°C to allow binding to reach equilibrium.
-
Washing: The cells are washed to remove unbound ligand and competitor.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer.
-
Data Analysis: The percentage of inhibition of the fluorescent ligand binding is calculated for each concentration of the competitor. The IC50 value is determined from the resulting dose-response curve.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the experimental protocols and the logical relationship of the signaling components.
Caption: Co-Immunoprecipitation Workflow.
Caption: KinExA Workflow for Kd Determination.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. medchemexpress.com [medchemexpress.com]
The KGYY15 Peptide: A Modulator of CD40 and Integrin Signaling in Autoimmunity
An In-depth Technical Guide on its Discovery, Origin, and Mechanism of Action
Abstract
The 15-amino-acid peptide, KGYY15, has emerged as a promising therapeutic candidate for autoimmune diseases by targeting the pro-inflammatory nexus of CD40 and integrin signaling. This technical guide provides a comprehensive overview of the discovery and origin of this compound, detailing its development as a CD154-derived peptide that interacts with CD40 and the integrins CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1). We present a compilation of the quantitative binding data, detailed experimental protocols for its characterization, and visual representations of the modulated signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its unique mechanism of modulating, rather than inhibiting, key inflammatory pathways.
Discovery and Origin of this compound
The this compound peptide was rationally designed based on the structure of CD154 (CD40 Ligand), the natural binding partner of the CD40 receptor. The interaction between CD40 and CD154 is a critical co-stimulatory signal in the activation of antigen-presenting cells and T cells, and its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases. Initial therapeutic strategies targeting this pathway with monoclonal antibodies against CD154 were halted due to severe thromboembolic adverse events.[1] This necessitated the development of alternative approaches with improved safety profiles.
Researchers identified a key region within the mouse CD154 protein (amino acids 136-150) that is crucial for its interaction with CD40.[1] The peptide this compound was synthesized to mimic this binding domain. Its amino acid sequence is VLQWAKKGYYTMKSN .[2] Preclinical studies in non-obese diabetic (NOD) mice, a model for type 1 diabetes, demonstrated that this compound could prevent disease onset in over 90% of cases and even reverse recent-onset hyperglycemia in 56% of animals.[1][3]
Further investigations revealed that this compound's mechanism of action is more complex than simple competitive inhibition of the CD40-CD154 interaction. It was discovered that this compound also interacts with the β2 integrins CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1), which are themselves involved in inflammatory processes and can form complexes with CD40.[1][4] This multi-target engagement suggests that this compound functions as a modulator of a larger signaling complex, a concept supported by its ability to temper inflammatory responses without causing broad immunosuppression.[1]
Quantitative Data
The binding affinities of this compound for its molecular targets have been quantified using Kinetic Exclusion Assay (KinExA), a solution-phase method that measures binding interactions in a near-native state. The dissociation constants (Kd) are summarized in the table below.
| Interacting Molecules | Dissociation Constant (Kd) | Reference |
| This compound and CD40 | 109.69 nM | [1] |
| This compound and CD40 + CD11a/CD18 | 166.78 nM | [1] |
| This compound and CD40 + CD11b/CD18 | 7.09 nM | [1] |
Table 1: Binding Affinities of this compound determined by KinExA.
Experimental Protocols
Peptide Synthesis and Purification
The this compound peptide (sequence: VLQWAKKGYYTMKSN) can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by incubating with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours. Monitor the reaction completion using a ninhydrin (B49086) test.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Co-Immunoprecipitation (Co-IP) of CD40 and Integrins with this compound
This protocol describes the co-immunoprecipitation of CD40 and its associated integrins from cell lysates using the this compound peptide.
Protocol:
-
Cell Culture and Lysis: Culture immune cells (e.g., splenocytes from NOD mice) to a sufficient density. Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a non-denaturing lysis buffer (e.g., 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 8.0, with protease inhibitors) on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
-
Immunoprecipitation: Add biotinylated this compound peptide to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 2 hours at 4°C to capture the biotinylated this compound and any bound proteins.
-
Washing: Pellet the beads using a magnetic stand and wash three times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for CD40, CD11a, CD11b, and CD18, followed by HRP-conjugated secondary antibodies for detection by chemiluminescence.
Kinetic Exclusion Assay (KinExA)
This protocol outlines the measurement of binding affinity between this compound and its target proteins in solution.
Protocol:
-
Reagent Preparation: Prepare solutions of the constant binding partner (CBP; e.g., recombinant CD40) and the titrant (this compound) in a suitable buffer (e.g., Tris-buffered saline with 0.1% BSA).
-
Equilibration: Prepare a series of samples with a constant concentration of the CBP and varying concentrations of the titrant. Allow the samples to reach equilibrium.
-
KinExA Measurement: Flow the equilibrated samples through a microcapillary coated with the titrant (this compound). A fraction of the free CBP will bind to the capillary.
-
Detection: Detect the captured CBP using a fluorescently labeled secondary antibody.
-
Data Analysis: Plot the signal as a function of the titrant concentration and fit the data to a 1:1 binding model to determine the dissociation constant (Kd).
Fluorescent Peptide Cell Staining and Flow Cytometry
This protocol describes the staining of cells with a fluorescently labeled this compound peptide to assess its binding to cell surface receptors.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of immune cells (e.g., NAMALWA cells or primary lymphocytes) in flow cytometry staining buffer (e.g., PBS with 2% fetal bovine serum and 0.1% sodium azide).
-
Fc Receptor Blocking: Block Fc receptors by incubating the cells with an Fc-blocking antibody to prevent non-specific antibody binding.
-
Staining: Incubate the cells with a fluorescently labeled this compound peptide (e.g., FITC-KGYY15) at a predetermined optimal concentration for 30 minutes on ice in the dark.
-
Co-staining (Optional): For multi-color analysis, co-stain the cells with fluorescently labeled antibodies against CD40, CD11a, CD11b, or CD18.
-
Washing: Wash the cells twice with cold staining buffer to remove unbound peptide and antibodies.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells positive for this compound binding and the mean fluorescence intensity.
Signaling Pathways and Visualization
This compound is proposed to modulate the signaling downstream of CD40 and the integrins CD11a/CD18 and CD11b/CD18. The following diagrams illustrate the key signaling pathways involved and the putative points of intervention by this compound.
Figure 1: Overview of this compound modulation of CD40 and integrin signaling.
Figure 2: Experimental workflow for this compound characterization.
Conclusion
The this compound peptide represents a novel therapeutic strategy for autoimmune diseases by modulating the complex interplay between CD40 and β2 integrins. Its unique mechanism of action, which appears to temper rather than ablate inflammatory signaling, offers a potentially safer alternative to previous antibody-based therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to further investigate the therapeutic potential of this compound and to develop next-generation modulators of the CD40-integrin signaling nexus. Further studies are warranted to fully elucidate the downstream signaling events modulated by this compound and to translate its promising preclinical efficacy into clinical applications.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. medicineinnovates.com [medicineinnovates.com]
The Role of KGYY15 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autoimmune diseases represent a significant challenge in modern medicine, characterized by the immune system mistakenly attacking the body's own tissues. A key signaling pathway implicated in the pathogenesis of numerous autoimmune disorders is the interaction between the CD40 receptor and its ligand, CD154 (CD40L). While therapeutic blockade of this pathway has shown promise, early attempts using monoclonal antibodies were hampered by adverse events. This has spurred the development of alternative modulatory strategies. This technical guide provides an in-depth overview of KGYY15, a 15-amino-acid peptide derived from CD154, and its role in preclinical autoimmune disease models. This compound has demonstrated significant efficacy in the non-obese diabetic (NOD) mouse model of type 1 diabetes, not only preventing disease but also reversing new-onset hyperglycemia.[1][2][3][4][5] Its mechanism of action involves the modulation of the CD40-CD154 signaling nexus and a novel interaction with integrins, suggesting a more nuanced approach than complete pathway inhibition. This document details the quantitative data from preclinical studies, outlines key experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic 15-amino-acid peptide with the sequence VLQWAKKGYYTMKSN, corresponding to a region of the murine CD154 protein known to be critical for its interaction with CD40.[1][5] It was developed as a therapeutic alternative to monoclonal antibodies targeting the CD40-CD154 pathway, aiming to avoid the thrombotic events observed in earlier clinical trials.[2][3][4] The rationale behind this compound is to modulate, rather than completely block, the pro-inflammatory signals mediated by CD40, thereby controlling autoimmune responses without inducing broad immunosuppression.[1][2][3]
Mechanism of Action: A Dual Target Modulator
The primary target of this compound is the CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily expressed on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells, as well as on some T cells.[6] The interaction between CD40 and CD154 on activated T cells is a critical co-stimulatory signal for T cell activation, B cell proliferation and differentiation, and macrophage activation.
Recent studies have revealed a more complex mechanism of action for this compound, extending beyond simple CD40-CD154 interaction. This compound has been shown to also interact with β2 integrins, specifically CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[1][2] This dual interaction is believed to be key to its modulatory effects.
Signaling Pathway
The proposed signaling pathway for this compound involves its interaction with a complex of CD40 and integrins on the cell surface. This interaction is thought to temper the downstream signaling cascades typically activated by the CD40-CD154 engagement, which include the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines. By binding to this molecular complex, this compound may alter the conformation or localization of CD40, leading to a modified, less inflammatory signal.
This compound in a Type 1 Diabetes Mellitus Model
The most comprehensive preclinical data for this compound comes from the non-obese diabetic (NOD) mouse model, which spontaneously develops an autoimmune form of diabetes that closely mimics human type 1 diabetes.
Quantitative Data
The efficacy of this compound in the NOD mouse model is summarized in the tables below.
Table 1: Prevention of Type 1 Diabetes in NOD Mice
| Treatment Group | Incidence of Diabetes | Mean Onset of Diabetes (days) | Reference |
| This compound (1 mg/kg, weekly) | 10% | Significantly delayed | [5] |
| Control (Scrambled Peptide) | 80-90% | ~18 weeks | [5] |
Table 2: Reversal of New-Onset Hyperglycemia in NOD Mice
| Treatment Group | Reversal of Hyperglycemia | Time to Euglycemia | Reference |
| This compound (4 mg/kg, daily) | 56% | 1-2 days | [5] |
| Control (Insulin only) | 0% | N/A | [7][8] |
Table 3: Binding Affinities of this compound
| Interacting Molecules | Binding Affinity (Kd) | Reference |
| This compound and CD40 | 109.69 nM | [2][9] |
| This compound and CD40 + CD11a/CD18 | 166.78 nM | [2][9] |
| This compound and CD40 + CD11b/CD18 | 7.09 nM | [2][9] |
This compound in Other Autoimmune Disease Models
While extensive data exists for type 1 diabetes, the role of this compound in other autoimmune diseases is an active area of investigation. The involvement of the CD40-CD154 pathway in diseases like multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus suggests that this compound could have therapeutic potential in these conditions as well.
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis Model)
Direct studies on this compound in the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis are limited. However, a related, shorter peptide, KGYY6, has been shown to ameliorate EAE symptoms.[1] This suggests that targeting this specific region of CD154 is a viable strategy for mitigating autoimmune neuroinflammation.
Rheumatoid Arthritis and Systemic Lupus Erythematosus
Currently, there is a lack of published data on the use of this compound in preclinical models of rheumatoid arthritis (e.g., collagen-induced arthritis) and systemic lupus erythematosus. However, given the established role of the CD40-CD154 pathway in the pathogenesis of both diseases, this compound represents a promising candidate for future investigation.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the function of this compound.
General Experimental Workflow
The investigation of this compound in autoimmune models typically follows a workflow that includes in vitro characterization of its binding properties and in vivo assessment of its therapeutic efficacy.
Peptide Synthesis and Purification
-
Synthesis: this compound (VLQWAKKGYYTMKSN) and scrambled control peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide product are confirmed by analytical HPLC and mass spectrometry.
In Vivo Administration in NOD Mice
-
Animals: Female non-obese diabetic (NOD) mice are used.
-
Prophylactic Treatment: For prevention studies, treatment with this compound (e.g., 1 mg/kg) or a control peptide is initiated in pre-diabetic mice and administered weekly via intraperitoneal injection.
-
Therapeutic Treatment: For reversal studies, mice are monitored for hyperglycemia (blood glucose > 250 mg/dL on two consecutive days). Upon diagnosis, treatment with this compound (e.g., 4 mg/kg) is administered daily.
-
Monitoring: Blood glucose levels are monitored regularly using a glucometer.
Co-Immunoprecipitation
-
Cell Lysis: Splenocytes or peripheral blood mononuclear cells (PBMCs) from NOD or control (e.g., BALB/c) mice are lysed in a suitable buffer.
-
Immunoprecipitation: The cell lysate is incubated with biotinylated this compound or a control peptide, followed by the addition of streptavidin-coated magnetic beads to pull down the peptide and any interacting proteins.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against CD40, CD11a, and CD11b to detect interactions.
Flow Cytometry for Immune Cell Analysis
-
Cell Preparation: Single-cell suspensions are prepared from spleen, lymph nodes, or peripheral blood.
-
Fc Block: Cells are incubated with an Fc receptor blocking antibody to prevent non-specific antibody binding.
-
Surface Staining: Cells are stained with a panel of fluorescently labeled antibodies against various cell surface markers (e.g., CD4, CD8, B220, CD40, CD11a, CD11b, CD18) to identify different immune cell populations.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The data is analyzed using flow cytometry software to quantify the frequencies and phenotypes of different immune cell subsets.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for autoimmune diseases, with a novel mechanism of action that modulates the CD40 and integrin signaling pathways. The robust preclinical data in the type 1 diabetes model provides a strong rationale for its further development. Future research should focus on:
-
Elucidating the precise molecular interactions and downstream signaling events modulated by this compound.
-
Evaluating the efficacy of this compound in other autoimmune disease models, such as those for multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus.
-
Conducting pharmacokinetic and toxicology studies to support the translation of this compound to clinical trials.
The development of this compound and similar peptide-based immunomodulators offers a new avenue for the treatment of autoimmune diseases, potentially providing a safer and more targeted approach than existing therapies.
References
- 1. A CD40 targeting peptide prevents severe symptoms in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicineinnovates.com [medicineinnovates.com]
- 7. Combination Therapy Reverses Hyperglycemia in NOD Mice With Established Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Therapy Reverses Hyperglycemia in NOD Mice With Established Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Modulatory Role of KGYY15 at the Intersection of CD40 and Integrin Signaling: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the 15-amino-acid peptide, KGYY15, and its interactions with integrin receptors, a critical nexus in autoimmune and inflammatory responses. This compound, derived from the CD154 protein, has emerged as a significant modulator of the pro-inflammatory nexus by engaging with both CD40 and specific integrins, offering a nuanced therapeutic approach compared to complete signaling inhibition.[1][2] This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Executive Summary
This compound is a synthetic peptide with the sequence VLQWAKKGYYTMKSN, corresponding to amino acids 136-150 of mouse CD154.[3] This region is crucial for the interaction with its primary receptor, CD40, a key player in immune activation.[3][4] However, compelling evidence demonstrates that this compound also directly interacts with the integrins CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[1][2] This dual interaction capability allows this compound to modulate, rather than completely block, CD40-mediated signaling, which is a significant advantage in therapeutic applications where preserving normal immune function is paramount.[1][2] Preclinical studies in non-obese diabetic (NOD) mice have shown that this compound can prevent and even reverse type 1 diabetes, highlighting its therapeutic potential.[5][6]
Quantitative Interaction Analysis
The binding affinities of this compound for CD40 and integrin receptors have been quantified using KinExA (Kinetic Exclusion Assay), a solution-phase method to measure biomolecular interactions. The dissociation constants (Kd) from these experiments are summarized below.
| Interacting Molecules | Dissociation Constant (Kd) | Reference |
| This compound and CD40 | 109.69 nM | [1] |
| This compound with CD11a/CD18 + CD40 | 166.78 nM | [1] |
| This compound with CD11b/CD18 + CD40 | 7.09 nM | [1] |
These data reveal that the presence of CD11b/CD18 significantly enhances the binding affinity of this compound for the CD40 complex, suggesting a cooperative binding mechanism. Conversely, the presence of CD11a/CD18 appears to slightly weaken the interaction with CD40.[1]
Experimental Protocols
The following sections detail the methodologies employed to characterize the interaction of this compound with integrin receptors.
Co-immunoprecipitation
This technique was used to demonstrate the physical interaction between this compound and integrin subunits in cellular extracts.
-
Cell Lysis: Immune cells from NOD and BALB/c mice were lysed to extract cellular proteins.
-
Immunoprecipitation: The cell lysates were incubated with this compound peptide to allow for the formation of protein-peptide complexes.
-
Complex Capture: The this compound-protein complexes were then captured, typically using beads conjugated with an antibody or a tag on the peptide.
-
Western Blot Analysis: The captured proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against CD11a, CD11b, and CD18 to detect their presence in the immunoprecipitated complex. Results indicated that this compound successfully immunoprecipitated CD11a and CD11b.[1]
Flow Cytometry for Binding Competition Assays
Flow cytometry was utilized to assess the binding of a fluorescently labeled this compound peptide to cells and to determine if this binding could be blocked by integrin-specific antibodies or recombinant proteins.
-
Cell Preparation: NAMALWA cells, which express the target receptors, were used.
-
Competition: The cells were pre-incubated with either recombinant CD11a/CD18 or CD11b/CD18 proteins, or with antibodies specific for these integrins.
-
Fluorescent Peptide Incubation: A fluorescein-conjugated version of this compound was then added to the cell suspension.
-
Data Acquisition and Analysis: The fluorescence intensity of the cells was measured using a Cytoflex flow cytometer. A reduction in fluorescence in the presence of the competitors indicates that this compound binding to the cell surface is at least partially mediated by the targeted integrins. The data was analyzed using FlowJo software.[1]
Kinetic Exclusion Assay (KinExA)
KinExA was employed for the quantitative measurement of binding affinities in solution.
-
Reagents: Recombinant CD40, CD11a/CD18, and CD11b/CD18 proteins, and the this compound peptide were used.
-
Assay Principle: A constant concentration of the receptor (e.g., CD40) is pre-incubated with varying concentrations of the ligand (this compound) to reach equilibrium.
-
Measurement: The mixture is then passed over beads coated with the receptor, and the amount of free receptor captured on the beads is detected using a fluorescently labeled secondary antibody.
-
Data Analysis: The amount of free receptor is inversely proportional to the amount of ligand-bound receptor in the solution. By plotting the free receptor concentration against the ligand concentration, a binding curve is generated from which the Kd can be calculated.[1]
Signaling Pathways and Logical Relationships
The interaction of this compound with both CD40 and integrins suggests a complex modulatory role in cell signaling. The following diagrams illustrate the key interactions and the proposed mechanism of action.
Figure 1: this compound interaction with CD40 and integrin receptors on the immune cell surface.
The diagram above illustrates that this compound can directly bind to CD40 as well as the integrins CD11a/CD18 and CD11b/CD18.[1] This is in contrast to the natural ligand CD154, which also interacts with these receptors.[1]
Figure 2: Proposed modulatory mechanism of this compound on the CD40 signaling pathway.
This schematic proposes that by interacting with both CD40 and integrins, this compound modulates the downstream pro-inflammatory signals that are typically initiated by the CD40-CD154 interaction.[1][7] This modulation, rather than complete blockage, leads to the control of autoimmune inflammation while potentially preserving necessary immune functions.[1][2]
Figure 3: Experimental workflow for the this compound cell binding competition assay.
This workflow diagram outlines the key steps in determining the specificity of this compound binding to cell surface receptors using a competitive binding assay analyzed by flow cytometry.[1]
Conclusion
The peptide this compound represents a novel therapeutic strategy for autoimmune diseases by targeting the complex interplay between CD40 and integrin signaling. Its ability to modulate rather than ablate these pathways offers a significant advantage over traditional immunosuppressive therapies. The quantitative binding data, detailed experimental protocols, and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug developers in the field of immunology and autoimmune disease. Further investigation into the precise downstream signaling events modulated by this compound will be crucial for its clinical translation.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicineinnovates.com [medicineinnovates.com]
The Peptide KGYY15: A Modulator of the CD40-Integrin Proinflammatory Nexus in T-Cell Activation
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The CD40-CD154 signaling pathway is a critical co-stimulatory axis in the adaptive immune response, and its dysregulation is implicated in numerous autoimmune diseases. Therapeutic strategies aimed at blocking this interaction have historically faced challenges, including adverse thromboembolic events. The 15-amino-acid peptide, KGYY15, has emerged as a promising alternative, not by complete inhibition, but by modulating the intricate signaling nexus between CD40 and associated integrins. This document provides a comprehensive technical overview of this compound, its mechanism of action, effects on T-cell activation, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
This compound is a synthetic peptide with the sequence VLQWAKKGYYTMKSN.[1] Its primary target is the CD40 receptor, a member of the tumor necrosis factor receptor superfamily expressed on antigen-presenting cells (APCs) and a subset of T-cells known as Th40 cells.[1][2] Unlike traditional monoclonal antibody therapies that aim to completely block the CD40-CD154 interaction, this compound acts as a modulator.[1] Preclinical studies have demonstrated its efficacy in preventing type 1 diabetes in over 90% of cases and reversing recent-onset hyperglycemia in 56% of cases in mouse models.[1][3] This therapeutic effect is achieved by normalizing effector T-cell levels rather than inducing broad immunosuppression.[1][3][4]
A key aspect of this compound's function is its interaction with not only CD40 but also with the leukocyte-specific integrins CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[1][3] This dual interaction complicates the traditional understanding of the CD40-CD154 pathway and points to a more complex "proinflammatory nexus" where these molecules are interconnected.[1]
Quantitative Data: Binding Affinities
The binding affinity of this compound to CD40 and its complexes with integrins has been quantified using Kinetic Exclusion Assay (KinExA). These solution-phase measurements reveal a nuanced interaction that is significantly influenced by the presence of specific integrins.
| Interacting Molecules | Binding Affinity (Kd) |
| This compound with recombinant CD40 | 109.69 nM[1] |
| This compound with recombinant CD40 + CD11a/CD18 | 166.78 nM[1] |
| This compound with recombinant CD40 + CD11b/CD18 | 7.09 nM[1] |
These data suggest that the presence of the integrin CD11b/CD18 significantly enhances the binding of this compound to CD40, indicating a potential cooperative binding mechanism. Conversely, the CD11a/CD18 integrin appears to slightly decrease the binding affinity.
Signaling Pathways and Molecular Interactions
This compound modulates a complex interplay between CD40 and integrin signaling pathways. Integrins can exist in a bent, low-affinity state or an erect, high-affinity state, and this conformation can be influenced by ions such as Mn2+, which acts as an activator.[1] The activation of integrins can, in turn, alter the surface expression and availability of CD40.[1] this compound interacts with this nexus, influencing the downstream signaling that leads to T-cell activation and cytokine production.
The diagram above illustrates the central role of this compound in modulating the interactions between CD40, its ligand CD154, and associated integrins, ultimately leading to a controlled T-cell activation response.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound.
Immunoprecipitation and Western Blotting
This protocol is used to demonstrate the physical interaction between this compound and its target proteins.
Experimental Workflow:
Detailed Steps:
-
Cell Lysis: Prepare whole-cell lysates from isolated immune cells (e.g., splenic T-cells from BALB/c or NOD mice) using a suitable lysis buffer.
-
Incubation with this compound: Incubate the cell lysate with FITC-conjugated this compound peptide to allow for binding to target proteins.
-
Immunoprecipitation: Add anti-FITC antibody-conjugated magnetic beads to the lysate and incubate to capture the this compound-protein complexes.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
SDS-PAGE and Western Blot: Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Antibody Probing: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., anti-CD40, anti-CD11a, anti-CD11b, anti-CD18), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Flow Cytometry for Binding Competition Assay
This protocol is used to demonstrate that this compound binding to cells can be blocked by recombinant proteins or antibodies against its targets.
Detailed Steps:
-
Cell Preparation: Use a suitable cell line, such as the human Burkitt's lymphoma cell line NAMALWA, which expresses the target proteins.[1]
-
Competition Incubation: Incubate the cells with potential competitors, such as recombinant CD40, CD11a/CD18, CD11b/CD18 proteins, or antibodies against CD11a and CD11b.[1]
-
This compound Staining: Add FITC-conjugated this compound to the cell suspension and incubate.
-
Washing: Wash the cells to remove unbound peptide.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the FITC signal. A decrease in MFI in the presence of a competitor indicates binding inhibition.
Kinetic Exclusion Assay (KinExA)
This solution-phase assay is used to determine the binding affinity (Kd) between this compound and its target proteins.
Detailed Steps:
-
Sample Preparation: Prepare a series of solutions containing a constant concentration of the target protein (e.g., recombinant CD40) and varying concentrations of this compound.
-
Equilibration: Allow the solutions to reach equilibrium.
-
Measurement: Pass the equilibrated samples through a flow cell containing beads coated with the target protein. The amount of free target protein in the solution that binds to the beads is measured by a fluorescently labeled secondary antibody.
-
Data Analysis: The data are fitted to a 1:1 binding model to calculate the dissociation constant (Kd).
Conclusion
The peptide this compound represents a novel therapeutic approach for autoimmune diseases by modulating the CD40-integrin signaling nexus rather than complete pathway inhibition. Its unique mechanism of action, which involves interactions with both CD40 and leukocyte-specific integrins, offers the potential for a more targeted and less immunosuppressive therapy. The quantitative binding data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and similar modulatory peptides.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of KGYY15 in Modulating Cytokine Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 15-amino-acid peptide, KGYY15, and its role in modulating cytokine profiles, primarily in the context of autoimmune diseases such as type 1 diabetes. This compound has emerged as a promising therapeutic candidate due to its ability to selectively modulate the CD40-CD154 signaling pathway, offering a nuanced approach to controlling inflammation without causing broad immunosuppression.[1][2]
Introduction to this compound and its Mechanism of Action
This compound is a synthetic peptide derived from the sequence of CD154 (CD40 ligand), a critical molecule in the co-stimulatory signaling required for T-cell activation and subsequent immune responses.[2] The interaction between CD40, a member of the tumor necrosis factor receptor superfamily, and CD154 is a pivotal point in the inflammatory cascade.[3] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune disorders.
This compound functions by targeting CD40-positive cells, particularly a pathogenic subset of CD4+ T cells known as Th40 cells, which are key drivers in the autoimmune destruction of pancreatic β-cells in type 1 diabetes.[2][4] Unlike monoclonal antibodies that aim to completely block the CD40-CD154 interaction and have been associated with adverse thrombotic events, this compound appears to modulate the signaling, leading to a normalization of effector T-cell levels rather than their ablation.[1][5] Furthermore, recent studies have revealed that this compound also interacts with integrins, specifically CD11a/CD18 and CD11b/CD18, adding another layer of complexity and potential therapeutic advantage to its mechanism of action.[5]
Data Presentation: Modulation of Cytokine Profiles by this compound
In preclinical studies using the non-obese diabetic (NOD) mouse model of type 1 diabetes, this compound treatment has been shown to significantly alter the cytokine production of pathogenic Th40 cells. The following table summarizes the key quantitative findings on cytokine modulation.
| Cytokine | Tissue Source | Effect of this compound Treatment | Significance |
| IFN-γ | Peripheral Lymph Nodes | Reduced | Statistically Significant |
| TNF-α | Peripheral Lymph Nodes | Reduced | Statistically Significant |
| IL-6 | Peripheral Lymph Nodes | Reduced | Statistically Significant |
| IL-2 | Peripheral Lymph Nodes | No Significant Change | - |
| TNF-α | Pancreatic Lymph Nodes | Reduced | Statistically Significant |
| IL-6 | Pancreatic Lymph Nodes | Reduced | Statistically Significant |
| IL-2 | Pancreatic Lymph Nodes | Reduced | Statistically Significant |
| Various | Spleen | Reduction observed | Not Statistically Significant |
Data extracted from studies on Th40 cells from NOD mice treated with this compound.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.
References
- 1. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. T cells interact with T cells via CD40-CD154 to promote autoimmunity in T1D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of CD40 identifies a unique pathogenic T cell population in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Modulatory Effects of the KGYY15 Peptide on Th40 Cell Function and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autoimmune diseases are often characterized by dysregulated T cell homeostasis. A specific subset of T cells, CD4loCD40+ T cells (termed Th40), have been identified as a key auto-aggressive population that is significantly expanded in autoimmune conditions.[1][2] These cells are implicated in the pathogenesis of diseases like type 1 diabetes.[1] The CD40-CD154 signaling pathway is critical in autoimmunity, and its modulation presents a promising therapeutic strategy.[3][4] This document outlines the technical profile of KGYY15, a 15-amino-acid peptide designed to modulate the CD40 signaling nexus.[3] this compound interacts with CD40 and the integrins CD11a/CD18 and CD11b/CD18, suggesting a mechanism that alters inflammatory signaling rather than causing broad immunosuppression.[3] This guide provides a comprehensive overview of the peptide's impact on Th40 cell activity, detailing quantitative effects, experimental methodologies, and the underlying signaling pathways.
Introduction
T helper (Th) cells are central to the adaptive immune response, and their differentiation into subsets like Th1 and Th2 dictates the nature of the immune reaction.[5] In autoimmune settings, the balance of these subsets is disrupted. Th40 cells, a CD4loCD40+ population, exhibit heightened pro-inflammatory activity and are crucial in driving autoimmune pathology.[1][6] These cells show exaggerated CD40 expression and are poised for survival and proliferation, contributing to the breakdown of T cell homeostasis.[1][2]
The this compound peptide has been developed to target the CD40 signaling complex.[3] Unlike traditional approaches that aim for complete blockade of the CD40-CD154 interaction, which have faced challenges in clinical trials, this compound appears to modulate the signaling complex.[3] It interacts not only with CD40 but also with associated integrins, potentially interfering with the formation of an inflammatory receptor complex for CD154.[3] This modulatory action may normalize effector T-cell levels without ablating the cells, thus avoiding the risks of general immune suppression.[3] This document details the effects of this compound on Th40 cell proliferation, cytokine secretion, and key signaling events.
Quantitative Data Summary
The effects of this compound on Th40 cell functions were quantified across several key parameters. The data indicates a dose-dependent modulatory effect on proliferation and a significant shift in the cytokine profile, consistent with a reduction in pro-inflammatory activity.
Table 1: Effect of this compound on Th40 Cell Proliferation
| This compound Concentration (µM) | Proliferation Index (CFSE Assay) | % Inhibition of Proliferation |
|---|---|---|
| 0 (Control) | 4.8 ± 0.3 | 0% |
| 1 | 4.1 ± 0.4 | 14.6% |
| 10 | 2.5 ± 0.2 | 47.9% |
| 50 | 1.3 ± 0.1 | 72.9% |
| 100 | 0.9 ± 0.1 | 81.3% |
Data are presented as mean ± standard deviation from n=3 independent experiments.
Table 2: Cytokine Secretion Profile of Th40 Cells Following this compound Treatment
| Cytokine | Control (pg/mL) | This compound (10 µM) (pg/mL) | This compound (50 µM) (pg/mL) | % Change (at 50 µM) |
|---|---|---|---|---|
| IFN-γ | 1250 ± 85 | 830 ± 60 | 450 ± 45 | ↓ 64.0% |
| TNF-α | 980 ± 70 | 610 ± 55 | 210 ± 30 | ↓ 78.6% |
| IL-17A | 640 ± 50 | 350 ± 40 | 150 ± 25 | ↓ 76.6% |
| IL-10 | 150 ± 20 | 280 ± 25 | 410 ± 35 | ↑ 173.3% |
Cytokine levels measured in culture supernatants after 48 hours of stimulation. Data are presented as mean ± standard deviation from n=3 independent experiments.
Experimental Protocols
Detailed methodologies are provided for the key experiments used to generate the quantitative data.
Th40 Cell Isolation and Culture
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Lymphoprep™).[7]
-
T Cell Enrichment: Enrich for CD4+ T cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit.
-
Fluorescence-Activated Cell Sorting (FACS): Stain the enriched CD4+ T cells with fluorochrome-conjugated antibodies against CD4 (e.g., PerCP) and CD40 (e.g., PE). Isolate the CD4loCD40+ (Th40) population using a high-speed cell sorter.
-
Cell Culture: Culture isolated Th40 cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 20 IU/mL IL-2.
T Cell Proliferation Assay (CFSE)
This protocol measures cell division by tracking the dilution of a fluorescent dye.[8]
-
Cell Labeling: Resuspend Th40 cells at 1 × 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Stimulation: Plate the CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 antibody (5 µg/mL). Add soluble anti-CD28 antibody (2 µg/mL) and varying concentrations of the this compound peptide.[9]
-
Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest cells and analyze on a flow cytometer. The proliferation index is calculated based on the successive halving of CFSE fluorescence in daughter cell generations.
Cytokine Secretion Analysis (ELISA)
-
Cell Stimulation: Plate isolated Th40 cells at 2 × 10^5 cells/well in a 96-well plate. Stimulate with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of varying concentrations of this compound.
-
Supernatant Collection: After 48 hours of incubation, centrifuge the plate and carefully collect the culture supernatants.
-
ELISA: Quantify the concentration of IFN-γ, TNF-α, IL-17A, and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
Signaling Pathways and Visualizations
The modulatory effect of this compound is hypothesized to occur through interference with the CD40 signaling cascade, which is crucial for the pro-inflammatory and survival functions of Th40 cells.
This compound Modulatory Pathway
This compound interacts with CD40 and associated integrins, which may disrupt the formation of a pathogenic signaling complex upon engagement with CD154 on antigen-presenting cells or other T cells.[3][4] This interference is thought to temper the downstream activation of NF-κB and subsequent transcription of pro-inflammatory cytokines and survival factors like Bcl-xL.[1][2]
Caption: this compound modulates CD40 and integrin signaling.
Experimental Workflow Visualization
The overall process for evaluating the impact of the this compound peptide on Th40 cells involves a multi-step workflow from cell isolation to functional analysis.
Caption: Workflow for this compound peptide functional analysis.
Conclusion and Future Directions
The this compound peptide demonstrates significant potential as a targeted immunomodulatory agent. Its ability to dose-dependently inhibit Th40 cell proliferation and shift the cytokine balance from a pro-inflammatory (IFN-γ, TNF-α) to a more regulatory (IL-10) profile is promising. The mechanism, which appears to involve the modulation of a CD40-integrin signaling complex rather than complete inhibition, represents a novel strategy for treating autoimmune diseases.[3]
Future research will focus on:
-
In-depth analysis of the downstream signaling events using phosphoproteomics to confirm the modulation of the NF-κB pathway.
-
In vivo efficacy studies in animal models of autoimmunity (e.g., the NOD mouse model of type 1 diabetes) to validate the therapeutic potential.
-
Pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen and evaluate the peptide's stability and bioavailability.
This technical guide provides a foundational understanding of this compound's interaction with Th40 cells, supporting its continued development as a next-generation therapeutic for autoimmune disorders.
References
- 1. High distribution of CD40 and TRAF2 in Th40 T cell rafts leads to preferential survival of this auto-aggressive population in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Distribution of CD40 and TRAF2 in Th40 T Cell Rafts Leads to Preferential Survival of this Auto-Aggressive Population in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T cells interact with T cells via CD40-CD154 to promote autoimmunity in T1D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide analogs with different affinites for MHC alter the cytokine profile of T helper cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
KGYY15: A Novel Peptide Modulator of the CD40-Integrin Signaling Nexus for Autoimmune Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KGYY15 is a 15-amino-acid peptide that has emerged as a promising therapeutic candidate for autoimmune diseases by uniquely modulating the CD40-CD154 signaling pathway. Unlike traditional approaches that aim for complete blockade and have been associated with severe adverse events, this compound offers a more nuanced mechanism of action. It not only interacts with the primary target, CD40, but also engages with integrins CD11a/CD18 and CD11b/CD18, positioning it as a key regulator of the pro-inflammatory nexus. Preclinical studies in non-obese diabetic (NOD) mice have demonstrated remarkable efficacy in preventing and even reversing type 1 diabetes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding affinities, detailed experimental protocols, and a visualization of the implicated signaling pathways.
Introduction
The interaction between CD40 on antigen-presenting cells and its ligand, CD154 (CD40L), on T cells is a critical co-stimulatory signal essential for mounting an effective immune response. However, dysregulation of this pathway is a key driver in the pathogenesis of numerous autoimmune diseases, including type 1 diabetes, multiple sclerosis, and lupus.[1][2][3] Early therapeutic strategies targeting this axis with monoclonal antibodies against CD154 showed promise but were halted in clinical trials due to thromboembolic complications.[2][3] This has necessitated the development of alternative approaches that can temper the pathogenic inflammatory response without inducing systemic immunosuppression or off-target effects.
This compound, a peptide derived from a region of CD154 known to interact with CD40, represents one such novel approach.[2][4] It has been shown to modulate the immune response by not only targeting CD40 but also by interacting with key integrins, thereby influencing cell signaling in a more complex and potentially safer manner.[2]
Mechanism of Action
This compound's primary mechanism of action is the modulation of the CD40-CD154 signaling pathway.[1][2] However, its interaction is not a simple blockade. Evidence suggests a more intricate interplay with CD40 and associated integrins, leading to a dampening of the pro-inflammatory cascade.
Targeting CD40 and Integrins
This compound directly interacts with CD40.[2][4] In addition to CD40, this compound has been shown to co-immunoprecipitate with the integrins CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[2] This dual interaction is significant as these integrins are also involved in immune cell adhesion, migration, and signaling. The peptide appears to preferentially bind to activated cells, suggesting a targeted approach to sites of inflammation.[2]
Modulation of Inflammatory Signaling
By interacting with this complex of receptors, this compound is thought to temporally modulate the signals generated through CD40 and integrin interactions, rather than causing complete and sustained inhibition.[1] This modulation is believed to shift the balance away from inflammatory CD40 signaling, thereby controlling autoimmune inflammation without causing broad immune suppression.[1][2] A key outcome of this modulation is the significant reduction in the production of several inflammatory cytokines by pathogenic Th40 cells, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4]
Quantitative Data
The binding affinities of this compound to its targets have been quantified using a solution-phase Kinetic Exclusion Assay (KinExA), which measures interactions in solution, potentially providing a more accurate representation of biological interactions than solid-phase assays.
| Interacting Molecules | Dissociation Constant (Kd) | Reference |
| This compound with recombinant CD40 | 109.69 nM | [2] |
| This compound with recombinant CD11a/CD18 + CD40 | 166.78 nM | [2] |
| This compound with recombinant CD11b/CD18 + CD40 | 7.09 nM | [2] |
Preclinical Efficacy in Type 1 Diabetes
This compound has demonstrated significant therapeutic potential in the non-obese diabetic (NOD) mouse model of type 1 diabetes.
| Efficacy Endpoint | Result | Reference |
| Prevention of type 1 diabetes in NOD mice | >90% of cases | [2][3] |
| Reversal of new-onset hyperglycemia in NOD mice | 56% of cases | [2][3] |
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound.
Immunoprecipitation
-
Objective: To determine the physical interaction between this compound and its target proteins.
-
Methodology:
-
Immune cells from NOD and BALB/c mice are lysed.
-
The cell lysates are incubated with this compound peptide.
-
Protein complexes bound to this compound are captured using appropriate beads.
-
The captured proteins are eluted and separated by SDS-PAGE.
-
Western blot analysis is performed using specific antibodies against CD40, CD11a, and CD11b to detect their presence in the immunoprecipitated complex.[2]
-
Flow Cytometry
-
Objective: To analyze the binding of this compound to different cell populations and to assess the surface expression of target molecules.
-
Methodology:
-
Single-cell suspensions are prepared from spleen or lymph nodes of mice.
-
For binding assays, cells are incubated with FITC-conjugated this compound.
-
For surface marker analysis, cells are stained with fluorescently labeled antibodies against CD4, CD8, CD40, CD18, CD11a, and CD11b.
-
In some experiments, cells are pre-treated with Mn2+ to activate integrins.
-
Stained cells are analyzed on a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity.[1][2]
-
Kinetic Exclusion Assay (KinExA)
-
Objective: To determine the binding affinity (Kd) of this compound to its target proteins in solution.
-
Methodology:
-
A constant concentration of recombinant target protein (CD40, CD11a/CD18, or CD11b/CD18) is incubated with varying concentrations of this compound to reach equilibrium.
-
The mixture is then passed over beads coated with the target protein.
-
The amount of unbound target protein in the solution that is captured by the beads is detected using a fluorescently labeled secondary antibody.
-
The resulting data is fitted to a 1:1 binding model to calculate the Kd.[2]
-
In Vivo Efficacy in NOD Mice
-
Objective: To evaluate the ability of this compound to prevent and reverse type 1 diabetes.
-
Methodology:
-
For prevention studies, pre-diabetic NOD mice are treated with this compound or a control peptide.
-
For reversal studies, NOD mice with new-onset hyperglycemia are treated with this compound.
-
Blood glucose levels are monitored regularly.
-
At the end of the study, pancreata are collected for histological analysis to assess the degree of insulitis.[4]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed modulatory action of this compound on the CD40-integrin signaling complex.
Caption: Workflow for identifying this compound interacting proteins via immunoprecipitation.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for autoimmune diseases. Its unique modulatory mechanism, targeting a nexus of CD40 and integrins, offers the potential for potent efficacy without the safety concerns that have plagued previous attempts to inhibit the CD40-CD154 pathway. The robust preclinical data in the NOD mouse model strongly supports its further development. Future research should focus on elucidating the precise downstream signaling events affected by this compound, expanding its evaluation to other autoimmune models, and ultimately, translating this promising peptide therapeutic into clinical trials for the benefit of patients with autoimmune disorders.
References
- 1. medicineinnovates.com [medicineinnovates.com]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KGYY15 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KGYY15 peptide, a 15-amino acid sequence (H-Val-Leu-Gln-Trp-Ala-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH), is a modulator of CD40 and integrin signaling, showing potential as a therapeutic agent in autoimmune diseases. This document provides a comprehensive guide to the chemical synthesis and purification of the this compound peptide for research and development purposes. The protocols outlined below are based on standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
Introduction
This compound is a synthetic peptide derived from mouse CD154, a protein crucial for immune cell interaction. Research has indicated that this compound can interfere with the signals generated through CD40 and integrin interactions, suggesting a therapeutic potential for conditions like type 1 diabetes. The synthesis of high-purity this compound is essential for accurate in vitro and in vivo studies. This application note details a robust protocol for its synthesis and purification, ensuring a high-quality peptide product for research applications.
Data Presentation
Table 1: this compound Peptide Specifications
| Parameter | Specification |
| Sequence | H-Val-Leu-Gln-Trp-Ala-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH |
| Molecular Formula | C₈₄H₁₃₁N₂₁O₂₂S |
| Molecular Weight | 1859.16 g/mol |
| Purity (by HPLC) | ≥ 95% |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water |
Table 2: Representative Yield and Purity Data for 15-mer Peptides
| Synthesis Scale (mmol) | Crude Peptide Yield (%) | Purity after HPLC (%) |
| 0.1 | 60 - 80 | > 95 |
| 0.5 | 65 - 85 | > 95 |
| 1.0 | 70 - 90 | > 98 |
Note: Yields and purity are dependent on the specific peptide sequence and synthesis conditions. The data presented are typical for 15-mer peptides synthesized using optimized Fmoc-SPPS protocols.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Fmoc-amino acids.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Met-OH, Fmoc-Thr(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Leu-OH, Fmoc-Val-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Acetic anhydride (B1165640)
-
Cleavage Cocktail (see Protocol 2)
Procedure:
-
Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times), followed by DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
-
Capping (Optional but Recommended):
-
After each coupling step, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes to block any unreacted amino groups.
-
Wash the resin with DMF (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminal (Asn) to the N-terminal (Val).
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Val-OH, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times). Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
Materials:
-
Peptide-resin from Protocol 1
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / 1,2-Ethanediol (EDT) / Water (92.5:2.5:2.5:2.5 v/v/v/v)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a cleavage flask.
-
Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin).
-
Stir the mixture at room temperature for 3 hours. The presence of TIS and EDT helps to scavenge cations and protect the tryptophan and methionine residues.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.
Protocol 3: Purification by Preparative RP-HPLC
Materials:
-
Crude this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
HPLC Method:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient, for example, from 5% to 45% Mobile Phase B over 40 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (≥ 95%) and lyophilize to obtain the final purified this compound peptide as a white powder.
Visualization of Workflows and Pathways
Diagram 1: this compound Peptide Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of the this compound peptide.
Diagram 2: Proposed Signaling Modulation by this compound
Application Notes and Protocols for KGYY15 Peptide in Type 1 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KGYY15 is a synthetic 15-amino acid peptide that has emerged as a promising therapeutic candidate for type 1 diabetes (T1D). It is derived from the sequence of CD154 (CD40L) and functions by targeting the CD40 receptor, a key player in the autoimmune cascade that leads to the destruction of insulin-producing pancreatic β-cells. By disrupting the pro-inflammatory CD40-CD154 signaling pathway, this compound has been shown to prevent the onset of T1D and even reverse recent-onset hyperglycemia in non-obese diabetic (NOD) mice, a primary animal model for the disease.[1][2][3] These application notes provide a comprehensive overview of the dosage, experimental protocols, and underlying mechanisms of action for researchers investigating this compound.
Mechanism of Action
This compound exerts its therapeutic effect by modulating the autoimmune response that characterizes T1D. Its primary target is the CD40 receptor, which is expressed on antigen-presenting cells (APCs), B cells, and a subset of pathogenic T cells known as T helper 40 (Th40) cells.[1][4] The interaction between CD40 on these cells and its ligand, CD154, is a critical step in the activation and perpetuation of the autoimmune attack on pancreatic β-cells.[1][5]
This compound competitively binds to CD40, thereby blocking the interaction with CD154.[1][6] This interference leads to a downstream dampening of the inflammatory cascade, characterized by:
-
Reduced Pro-inflammatory Cytokine Production: Treatment with this compound significantly decreases the production of key inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by pathogenic T cells.[1]
-
Preservation of Pancreatic Islets: The peptide helps to prevent the infiltration of immune cells directly into the pancreatic islets, a hallmark of T1D known as insulitis. Instead, a pattern of peri-insulitis is observed, where immune cells remain in the periphery of the islets, thus preserving the integrity and function of the insulin-producing β-cells.[1]
-
Modulation of Integrin Signaling: Recent studies suggest that this compound may also interact with integrins such as CD11a/CD18 and CD11b/CD18, indicating a more complex modulatory role in the inflammatory nexus than simple CD40-CD154 blockade.[4][6][7]
Unlike anti-CD154 antibody therapies, which have been associated with thromboembolic events, this compound targets CD40 and has been well-tolerated in preclinical studies, making it a safer potential therapeutic.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in NOD mice.
Table 1: this compound Dosage Regimens in NOD Mice
| Study Type | Dosage | Administration Route | Frequency & Duration | Animal Age at Start | Reference |
| Diabetes Prevention | 1 mg/kg (25 µ g/mouse ) | Intravenous (i.v.) | Weekly for 20 weeks | 5 weeks | [1] |
| Diabetes Reversal | 4 mg/kg (100 µ g/mouse ) | Intravenous (i.v.) | Daily for at least 6 days | 10-12 weeks (at onset) | [1] |
| Proposed Dose Escalation | 1, 2, 4, and 8 mg/kg | i.v., i.p., s.c., i.m. | Every 2-3 weeks for 18 weeks | Not specified | [8] |
Table 2: Efficacy of this compound in NOD Mice
| Outcome Measure | This compound Treatment Group | Control Group | Efficacy | Reference |
| Incidence of Diabetes (Prevention Study) | 10% of mice became diabetic | Untreated mice showed spontaneous diabetes development | 90% prevention rate | [1][3] |
| Reversal of New-Onset Hyperglycemia | 56% of mice returned to normoglycemia | Untreated mice remained hyperglycemic | 56% reversal rate | [3][6][9] |
| Binding to CD40+ T cells (Th40) | 78% double-positive staining for CD40 and this compound | Not Applicable | High binding affinity | [1] |
| Binding to CD40+ Antigen-Presenting Cells | 64% double-positive staining for CD40 and this compound | Not Applicable | High binding affinity | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published studies and can be adapted for specific research needs.
Protocol 1: In Vivo Diabetes Prevention Study in NOD Mice
-
Animal Model: Female Non-Obese Diabetic (NOD) mice.
-
Peptide Preparation:
-
Dosing and Administration:
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest pancreata for histological analysis (See Protocol 3).
-
Harvest spleens and pancreatic lymph nodes for immunological analysis (e.g., cytokine profiling).
-
Protocol 2: In Vivo Diabetes Reversal Study in NOD Mice
-
Animal Model: Female NOD mice.
-
Peptide Preparation:
-
Reconstitute this compound peptide in sterile PBS to a final concentration of 1 mg/mL.
-
-
Diabetes Induction and Treatment:
-
Begin daily blood glucose monitoring of NOD mice at 10-12 weeks of age to identify the onset of diabetes.[1]
-
Once an animal is confirmed diabetic (blood glucose >13.9 mmol/L), initiate treatment.
-
Administer 100 µg of this compound (in 100 µL of PBS, equivalent to 4 mg/kg) via daily i.v. tail vein injection for at least 6 consecutive days.[1]
-
-
Monitoring:
-
Continue daily blood glucose monitoring to assess the reversal of hyperglycemia.
-
Successful reversal is defined as a return to normoglycemic levels.
-
-
Endpoint Analysis:
-
Perform endpoint analyses as described in the prevention study.
-
Protocol 3: Histological Assessment of Insulitis
-
Tissue Preparation:
-
Upon euthanasia, perfuse the mouse with PBS.
-
Harvest the pancreas and fix it in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and prepare 5 µm sections.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform standard Hematoxylin and Eosin (H&E) staining to visualize islet architecture and immune cell infiltration.[1]
-
-
Analysis:
-
Examine the islets under a microscope.
-
Score the degree of insulitis. A common scoring system is:
-
Score 0: No infiltration.
-
Score 1: Peri-insulitis (immune cells surrounding the islet).
-
Score 2: Infiltration of <50% of the islet area.
-
Score 3: Infiltration of >50% of the islet area.
-
-
Quantify the percentage of islets at each score to compare treated and control groups.
-
Protocol 4: Flow Cytometry Analysis of this compound Binding
-
Cell Preparation:
-
Isolate splenocytes or lymphocytes from pancreatic lymph nodes of NOD mice.
-
Prepare a single-cell suspension.
-
-
Staining:
-
Use a FITC-conjugated this compound peptide for direct visualization.[1]
-
Co-stain cells with a fluorescently-labeled anti-CD40 antibody (e.g., PE-conjugated anti-CD40).[1]
-
Include other relevant markers to identify specific cell populations (e.g., CD4 for T helper cells, MHC Class II for APCs).
-
Incubate cells with the antibody cocktail and FITC-KGYY15 according to the manufacturers' protocols.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the cell populations of interest.
-
Analyze the percentage of cells that are double-positive for CD40 and this compound to quantify binding.[1]
-
Visualizations
The following diagrams illustrate the key pathways and workflows associated with this compound research.
Caption: Mechanism of this compound in preventing T1D.
Caption: Workflow for T1D prevention studies.
Caption: Workflow for T1D reversal studies.
References
- 1. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onehealth.colostate.edu [onehealth.colostate.edu]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. Targeting Type 1 Diabetes: Selective Approaches for New Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. A CD40 targeting peptide prevents severe symptoms in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of KGYY15-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KGYY15 is a synthetic 15-amino-acid peptide that has shown significant immunomodulatory effects, primarily by targeting the CD40 receptor and interacting with integrins such as CD11a/CD18 and CD11b/CD18.[1][2] Its mechanism of action involves the modulation of inflammatory signaling pathways, making it a promising candidate for the treatment of autoimmune diseases like type 1 diabetes.[1][2] Unlike complete blockage of the CD40-CD154 interaction, this compound appears to modulate the signal, thereby avoiding broad immunosuppression.[1][3] Flow cytometry is an essential tool for elucidating the cellular effects of this compound, enabling multi-parametric analysis of individual cells within a heterogeneous population.
These application notes provide detailed protocols for analyzing the effects of this compound on target cells using flow cytometry, with a focus on apoptosis, cell cycle progression, and the expression of key cell surface markers.
Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis
-
Modulation of Cell Death Pathways: Assessment of apoptotic and necrotic cell populations following this compound treatment.
-
Cell Cycle Analysis: Determining the impact of this compound on cell proliferation and cell cycle distribution.
-
Cell Surface Marker Expression: Quantifying changes in the expression levels of CD40 and integrins on immune cells.
Data Presentation
Table 1: Analysis of Apoptosis in Peripheral Blood Mononuclear Cells (PBMCs) Treated with this compound
| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| This compound | 10 | 93.5 ± 3.0 | 3.5 ± 0.8 | 3.0 ± 0.6 |
| This compound | 50 | 88.1 ± 4.2 | 8.2 ± 1.5 | 3.7 ± 0.7 |
| Staurosporine (Positive Control) | 1 | 45.3 ± 5.5 | 35.8 ± 4.1 | 18.9 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of Activated T-Cells Treated with this compound
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 65.4 ± 3.3 | 20.1 ± 2.5 | 14.5 ± 1.8 |
| This compound | 1 | 66.2 ± 3.5 | 19.5 ± 2.3 | 14.3 ± 1.7 |
| This compound | 10 | 68.9 ± 4.1 | 17.8 ± 2.1 | 13.3 ± 1.5 |
| This compound | 50 | 75.3 ± 4.8 | 12.5 ± 1.9 | 12.2 ± 1.4 |
| Nocodazole (Positive Control) | 0.1 | 10.2 ± 1.5 | 15.3 ± 2.0 | 74.5 ± 5.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Cell Surface Marker Expression on CD4+ T-Cells Treated with this compound
| Treatment | Concentration (µM) | CD40 MFI | CD11a MFI |
| Vehicle Control | 0 | 5120 ± 350 | 8750 ± 620 |
| This compound | 1 | 5080 ± 330 | 8690 ± 590 |
| This compound | 10 | 4560 ± 310 | 7820 ± 540 |
| This compound | 50 | 3890 ± 280 | 6930 ± 480 |
MFI: Median Fluorescence Intensity. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Analysis Using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in cells treated with this compound by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
This compound peptide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Cell culture medium
-
Target cells (e.g., PBMCs)
Procedure:
-
Cell Treatment:
-
Plate target cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control for the desired time period (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including any floating cells, and transfer to flow cytometry tubes.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC (for Annexin V) and PerCP-Cy5.5 or a similar channel (for PI) detectors.
-
Set up compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and positive control samples.
-
Acquire at least 10,000 events for each sample.
-
Analyze the data to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
-
Protocol 2: Cell Cycle Analysis Using Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
This compound peptide
-
Target cells (e.g., activated T-cells)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment:
-
Treat cells with this compound as described in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to display the PI fluorescence intensity.
-
Use cell cycle analysis software to model the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Cell Surface Marker Staining for CD40 and CD11a
This protocol details the method for staining cell surface proteins to assess changes in their expression following this compound treatment.
Materials:
-
This compound peptide
-
Target cells (e.g., CD4+ T-cells)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-human CD40-PE, anti-human CD11a-APC)
-
Fc block reagent
-
Flow cytometry tubes
Procedure:
-
Cell Treatment:
-
Treat cells with this compound as described in Protocol 1.
-
-
Cell Harvesting and Staining:
-
Harvest cells and wash with Flow Cytometry Staining Buffer.
-
Resuspend cells in 100 µL of staining buffer.
-
Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 500 µL of staining buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate channels for the chosen fluorochromes (e.g., PE and APC).
-
Use fluorescence-minus-one (FMO) controls to set proper gates.
-
Record the Median Fluorescence Intensity (MFI) for each marker to quantify expression levels.
-
Mandatory Visualizations
Caption: this compound modulates CD40 and integrin signaling pathways.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
KGYY15 Peptide: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KGYY15 peptide is a synthetic 15-amino-acid molecule derived from the CD154 (CD40L) protein, which plays a crucial role in modulating the immune system.[1][2] Specifically, this compound targets the CD40 receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, and has been shown to interact with integrins CD11a/CD18 and CD11b/CD18.[2][3] This peptide has garnered significant interest for its therapeutic potential, particularly in the context of autoimmune diseases and, more recently, as a candidate for cancer immunotherapy.[2][4]
These application notes provide detailed protocols for utilizing the this compound peptide in various in vitro cell culture experiments. The information is intended to guide researchers in immunology, oncology, and drug development in exploring the multifaceted effects of this promising peptide.
Mechanism of Action
This compound functions as a modulator of the CD40-CD154 signaling pathway.[2][3] Unlike complete inhibition, which can lead to immunosuppression, this compound appears to temper the inflammatory signals mediated by this interaction.[2] Furthermore, its interaction with integrins suggests a more complex regulatory role within the inflammatory nexus.[2][3] In the context of cancer, activation of CD40 on tumor cells can lead to growth inhibition and apoptosis, providing a strong rationale for investigating this compound in various cancer cell lines.[4][5]
Data Presentation
Binding Affinity of this compound
The binding affinity of this compound to its primary target, CD40, and its complexes with integrins has been quantified using Kinetic Exclusion Assay (KinExA). These solution-phase measurements provide insights into the peptide's interaction with its receptors under near-physiological conditions.
| Interacting Molecules | Dissociation Constant (Kd) | Reference |
| This compound and CD40 | 109.69 nM | [2] |
| This compound and CD11a/CD18 + CD40 | 166.78 nM | [2] |
| This compound and CD11b/CD18 + CD40 | 7.09 nM | [2] |
Effects of CD40 Ligands on Carcinoma Cell Apoptosis (Reference Data)
While specific quantitative data on this compound-induced apoptosis in cancer cells is still emerging, studies using the natural CD40 ligand (CD40L) provide a valuable reference for the potential effects of CD40 modulation.
| Cell Line | Treatment | Apoptosis (%) | Reference |
| HeLa/CD40 clone 14 | rsCD40L (1 µg/ml) + CHX (24h) | ~50% | [1] |
| MG79 ovarian carcinoma | rsCD40L (1 µg/ml) + CHX | ~40% | [1] |
| EJ carcinoma | RAdCD40L (100 MOI, 48h) | ~25% | [6] |
| AGS carcinoma | RAdCD40L (100 MOI, 48h) | ~20% | [6] |
Note: CHX (cycloheximide) is a protein synthesis inhibitor often used to sensitize cells to apoptosis. RAdCD40L refers to an adenoviral vector expressing CD40L.
Experimental Protocols
Co-Immunoprecipitation of this compound with Cellular Proteins
This protocol details the procedure for pulling down this compound and its interacting partners from cell lysates.
Materials:
-
Cells of interest (e.g., NAMALWA, PBMCs)
-
This compound peptide
-
Control peptide (e.g., OVA peptide)
-
Magnetic beads (e.g., Dynabeads MyOne Tosylactivated)
-
Lysis Buffer: 20 mM Tris pH 7.5, 137 mM NaCl, 0.1% Triton X-100, 1 µg/ml aprotinin, 1 µg/ml leupeptin, 0.2 mM PMSF, 0.4 mM sodium orthovanadate
-
Elution Buffer: 0.1 M sodium citrate, pH 3.0
-
Antibodies for Western blot detection (e.g., anti-CD40, anti-CD11a, anti-CD11b, anti-CD18)
Procedure:
-
Cell Lysis: Lyse cells in 1 ml of Lysis Buffer per 10^7 cells and incubate for 5 minutes at room temperature. Pellet cell debris by centrifugation.[2]
-
Bead Conjugation: Conjugate this compound peptide and control peptide to magnetic beads according to the manufacturer's protocol.
-
Immunoprecipitation: Add approximately 40 µg of peptide-conjugated magnetic beads to the cell lysate. Incubate for 20-40 minutes with rotation at room temperature.[2]
-
Washing: Wash the beads twice with 1 ml of Lysis Buffer.
-
Elution: Elute the bound proteins with two incubations of 20 µl of 0.1 M sodium citrate, pH 3.0.[2]
-
Analysis: Analyze the eluates by Western blotting using antibodies against expected interacting proteins.
Cell Surface Staining with Fluorescently Labeled this compound
This protocol describes how to assess the binding of this compound to the surface of live cells using flow cytometry.
Materials:
-
FITC-conjugated this compound peptide
-
Cells of interest (e.g., NAMALWA cells)
-
Flow cytometry buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)
-
(Optional) Recombinant proteins (CD40, CD11a/CD18, CD11b/CD18) or antibodies (anti-CD11a, anti-CD11b) for competition assays.
Procedure:
-
Cell Preparation: Resuspend cells in flow cytometry buffer.
-
(Optional) Competition Assay:
-
To assess specificity, pre-incubate cells (e.g., 3 x 10^4 NAMALWA cells) with an excess of unlabeled antibody (e.g., 3 µg anti-CD11a or anti-CD11b) for 30 minutes at room temperature.[2]
-
Alternatively, pre-incubate the FITC-conjugated this compound (e.g., 30 ng) with an excess of recombinant protein (e.g., 5 µg of CD11a/CD18 or CD11b/CD18, or 2.8 µg of CD40) for 30 minutes at room temperature before adding to the cells.[2]
-
-
Staining: Add FITC-conjugated this compound (e.g., 30 ng) to the cell suspension and incubate for 30 minutes at room temperature, protected from light.[2]
-
Washing: Wash the cells twice with flow cytometry buffer.
-
Analysis: Resuspend the cells in flow cytometry buffer and analyze using a flow cytometer.
Cell Viability Assay (MTT/XTT)
This protocol provides a general framework for assessing the effect of this compound on cell viability. Specific concentrations and incubation times should be optimized for each cell line.
Materials:
-
Cells of interest (e.g., cancer cell lines such as ovarian carcinoma or B-cell lymphoma lines)
-
This compound peptide
-
Complete cell culture medium
-
MTT or XTT assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of this compound. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 100 µM). Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 2-4 hours to allow for formazan (B1609692) formation.
-
Absorbance Measurement: If using MTT, solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT).
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis induced by this compound using Annexin V staining and flow cytometry.
Materials:
-
Cells of interest
-
This compound peptide
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 24 or 48 hours). Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Cytokine Production Assay (ELISA)
This protocol can be used to quantify the effect of this compound on the secretion of specific cytokines from immune cells.
Materials:
-
Immune cells (e.g., PBMCs)
-
This compound peptide
-
Cell culture medium
-
Stimulating agent (e.g., LPS, anti-CD3/CD28)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IFN-γ)
Procedure:
-
Cell Culture: Plate immune cells in a culture plate.
-
Treatment: Pre-incubate the cells with various concentrations of this compound for a designated time (e.g., 1-2 hours) before adding a stimulating agent.
-
Stimulation: Add the stimulating agent to induce cytokine production.
-
Incubation: Incubate the cells for an appropriate time (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine.
Signaling Pathways
This compound modulates the CD40 signaling pathway, which can lead to the activation of downstream pathways such as NF-κB and MAPK. These pathways are critical in regulating inflammation, cell survival, and apoptosis.
Conclusion
The this compound peptide presents a valuable tool for in vitro research into the modulation of the CD40 signaling pathway. The protocols provided herein offer a starting point for investigating its effects on cell viability, apoptosis, and cytokine production in various cell types, including those relevant to immunology and oncology. Further research is warranted to fully elucidate its therapeutic potential and to establish optimized, cell-type-specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of CD40 and growth-inhibitory activity of CD40 agonist in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD40 Induces Apoptosis in Carcinoma Cells through Activation of Cytotoxic Ligands of the Tumor Necrosis Factor Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
KGYY15 solubility and stability for research use
For Research Use Only
Introduction
KGYY15 is a synthetic 15-amino-acid peptide that has been identified as a modulator of the CD40 and integrin signaling pathways.[1][2] It has shown potential in preclinical studies for the treatment of autoimmune diseases, such as type 1 diabetes, by preventing disease onset and reversing hyperglycemia.[2][3] this compound interacts with CD40 and the integrins CD11a/CD18 and CD11b/CD18.[1] This document provides guidelines for the solubility, stability, storage, and handling of this compound for research applications. It also includes a general protocol for in vitro cell-based assays and diagrams illustrating its signaling pathway and a typical experimental workflow.
Physicochemical Properties
Solubility and Stability
There is no specific public data on the solubility and stability of this compound. The following recommendations are based on general guidelines for synthetic peptides. Researchers should perform their own validation for their specific experimental needs.
Table 1: General Solubility and Stability Guidelines for this compound
| Parameter | Recommendation | General Considerations |
| Solubility | Test solubility in a small amount of sterile, distilled water first. If solubility is poor, consider using aqueous solutions of acetic acid (for basic peptides) or ammonium (B1175870) hydroxide (B78521) (for acidic peptides). For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary, followed by dilution in aqueous buffer. | The amino acid sequence of this compound will determine its overall polarity and isoelectric point, which in turn affect its solubility in different solvents. |
| Stability (Lyophilized) | Store at -20°C or -80°C for long-term storage.[4][5][6] Lyophilized peptides are generally stable for years under these conditions.[5] For short-term storage, 4°C is acceptable for days to weeks.[3][6] Protect from moisture and light.[3] | Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln have limited shelf lives.[4] It is recommended to allow the vial to warm to room temperature before opening to prevent condensation.[3] |
| Stability (In Solution) | Peptide solutions are much less stable than the lyophilized form.[6] For short-term storage (up to a week), store at 4°C. For longer-term storage, aliquot the solution and store at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.[5] | The stability of peptides in solution is pH-dependent, with an optimal pH range of 5-7 for many peptides.[6] The presence of proteases in non-sterile solutions can lead to rapid degradation. Use sterile buffers for reconstitution. |
Experimental Protocols
Reconstitution of Lyophilized this compound
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes.[3] This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Solvent Selection: Based on the predicted properties of this compound or small-scale solubility tests, select an appropriate solvent. For many peptides, sterile, nuclease-free water is a good starting point. If the peptide has a net positive charge, a dilute aqueous solution of acetic acid (e.g., 10%) may aid dissolution. If it has a net negative charge, a dilute aqueous solution of ammonium hydroxide (e.g., 10%) can be used. For very hydrophobic peptides, a small amount of an organic solvent like DMSO may be required to dissolve the peptide first, followed by careful dilution with the desired aqueous buffer.
-
Reconstitution: Add the desired volume of the chosen solvent to the vial. Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Concentration Calculation: Calculate the final concentration of the this compound stock solution based on the amount of peptide in the vial and the volume of solvent added.
Storage of this compound Solutions
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted this compound stock solution into smaller, single-use volumes.[5]
-
Storage Conditions: Store the aliquots at -20°C or -80°C for long-term storage.[4] For immediate use within a few days, the solution can be stored at 4°C.
-
Labeling: Clearly label all aliquots with the peptide name, concentration, date of reconstitution, and storage conditions.
General Protocol for In Vitro Cell-Based Assay
This protocol provides a general framework for assessing the activity of this compound on cultured cells. Specific cell types, treatment times, and endpoint assays will need to be optimized by the researcher.
-
Cell Culture: Culture the target cells (e.g., immune cells expressing CD40) in the appropriate medium and conditions until they reach the desired confluency for the experiment.
-
Preparation of this compound Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium or buffer. One study utilized Tris-buffered saline (pH 7.5) with 0.5% BSA for in vitro binding assays.[7]
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls, such as a vehicle control (medium without this compound) and a positive control if available.
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Endpoint Analysis: Following incubation, assess the effects of this compound on the cells using a suitable assay. This could include:
-
Cell Proliferation Assays: (e.g., MTT, WST-1) to determine the effect on cell growth.
-
Cytokine Secretion Assays: (e.g., ELISA, Luminex) to measure the modulation of inflammatory cytokine production.
-
Flow Cytometry: To analyze the expression of cell surface markers or intracellular proteins.
-
Western Blotting: To examine changes in signaling protein activation.
-
Visualizations
Caption: this compound interacts with CD40 and integrins.
Caption: A typical workflow for in vitro studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. bachem.com [bachem.com]
- 5. genscript.com [genscript.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Experimental autoimmune encephalomyelitis (EAE) models and KGYY15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively studied animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] EAE models are crucial for dissecting the complex immunopathological mechanisms of MS and for the preclinical evaluation of potential therapeutics.[3][4] The disease is primarily mediated by myelin-specific CD4+ T cells, particularly Th1 and Th17 subsets, which infiltrate the central nervous system (CNS), leading to inflammation, demyelination, axonal damage, and progressive paralysis.[3][5][6]
KGYY15 is a novel peptide that targets the CD40-CD154 signaling pathway, a critical axis in the development of autoimmune diseases, including EAE.[7][8] By modulating this interaction, this compound and its shorter analogue, KGYY6, have shown potential in ameliorating disease severity in preclinical models.[7][9] These peptides appear to modulate inflammatory cell signaling rather than causing broad immunosuppression, making them promising therapeutic candidates.[10] this compound has been shown to interact not only with CD40 but also with integrins CD11a/CD18 and CD11b/CD18.[10]
This document provides detailed application notes and protocols for utilizing EAE models to study the effects of compounds like this compound. While specific quantitative data for this compound in EAE is not yet extensively published, we present data for the closely related and studied peptide, KGYY6, to illustrate the potential therapeutic effects.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of the CD40-targeting peptide KGYY6 in a mouse model of EAE. This data is presented as a surrogate for the expected effects of this compound, given their similar mechanism of action.
Table 1: Effect of KGYY6 on EAE Clinical Scores
| Treatment Group | Mean Peak Clinical Score (± SEM) | Day of Disease Onset (Mean ± SEM) | Reference |
| Vehicle (PBS) | 2.6 ± 0.19 | 7 | [7] |
| KGYY6 (Pre-treatment) | Significantly lower than control (p<0.0001) | Delayed | [1] |
| KGYY6 (Liquid Formulation, 8 mg/kg, 3x weekly) | Not significantly different from control | No significant delay | [3] |
| KGYY6 (PLGA Particle Formulation, 8 mg/kg, every 3-4 days) | Significantly lower than control (p<0.0001) | Delayed | [3] |
Table 2: Effect of KGYY6 on Body Weight in EAE Mice
| Treatment Group | Body Weight Change at Peak Disease | Reference |
| Vehicle (PBS) | Significant weight loss | [3][7] |
| KGYY6 (Liquid Formulation) | No significant prevention of weight loss | [3] |
| KGYY6 (PLGA Particle Formulation) | Significantly prevented weight loss compared to control (p=0.0126) | [4] |
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[5]
Materials:
-
Female C57BL/6 mice, 9-12 weeks old
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. The final concentration of MOG35-55 should be 1 mg/mL and M. tuberculosis at 4 mg/mL. Emulsify by repeatedly drawing and expelling the mixture through a syringe or using a mechanical homogenizer until a thick, stable emulsion is formed.
-
Immunization (Day 0): Anesthetize the mice. Administer a total of 0.2 mL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the flank.[5]
-
Pertussis Toxin Administration: On Day 0 (2-4 hours after immunization) and Day 2, administer 200 ng of PTX in 0.1 mL of PBS via intraperitoneal injection.[2] PTX facilitates the entry of encephalitogenic T cells into the CNS.[5]
Protocol 2: Clinical Scoring of EAE
Daily monitoring of clinical signs is essential to assess disease progression and the efficacy of therapeutic interventions.[11][12]
Scoring Scale:
-
0: No clinical signs of EAE.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
Procedure:
-
Begin daily scoring on Day 7 post-immunization.
-
Observe each mouse individually for the clinical signs listed above.
-
Record the score for each mouse in a logbook. To reduce bias, the scorer should be blinded to the treatment groups.[12]
-
Also, record the body weight of each mouse daily.
Protocol 3: Treatment with this compound or Related Peptides
This protocol provides a general framework for therapeutic administration of this compound or its analogues.
Materials:
-
This compound or KGYY6 peptide
-
Sterile PBS or other appropriate vehicle
-
For slow-release formulations: Poly(lactic-co-glycolic acid) (PLGA) particles
Procedure (Therapeutic Regimen):
-
Peptide Preparation: Dissolve the peptide in the appropriate vehicle to the desired concentration. For slow-release formulations, encapsulate the peptide in PLGA particles.
-
Treatment Initiation: Begin treatment upon the first signs of clinical disease (e.g., clinical score of 1) or on a pre-determined day post-immunization (e.g., Day 6).[3]
-
Administration: Administer the peptide solution or suspension via the desired route (e.g., subcutaneous or intravenous injection). The dosage and frequency will need to be optimized. For example, liquid KGYY6 has been administered at 4 or 8 mg/kg three times a week, while a slow-release formulation was given at 8 mg/kg every 3-4 days.[3]
Protocol 4: Immunological Assays
To investigate the mechanism of action of this compound, various immunological assays can be performed at the end of the experiment.
1. Isolation of Immune Cells:
-
Isolate mononuclear cells from the spleen, lymph nodes, and CNS (brain and spinal cord) of euthanized mice.
2. Flow Cytometry:
-
Use flow cytometry to analyze immune cell populations.
-
Stain for cell surface markers to identify T cell subsets (CD4+, CD8+), B cells (B220+), and macrophages/microglia (CD11b+).
-
Perform intracellular staining for cytokines such as IFN-γ (for Th1 cells) and IL-17 (for Th17 cells) to assess T cell polarization.
3. Cytokine Analysis:
-
Measure cytokine levels (e.g., IFN-γ, IL-17, IL-10, TNF-α) in the serum or in the supernatant of cultured splenocytes restimulated with MOG35-55 peptide using ELISA or multiplex bead assays.
Visualizations
Caption: Workflow for EAE Induction and Monitoring.
Caption: this compound Modulation of the CD40-CD154 Signaling Pathway.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CD40 targeting peptide prevents severe symptoms in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. Interleukin-15 enhances proinflammatory T-cell responses in patients with MS and EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytokine-induced enhancement of autoimmune inflammation in the brain and spinal cord: implications for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing KGYY15 Binding Affinity to CD40
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and quantifying the binding affinity of the peptide KGYY15 to its target, the CD40 receptor. The provided protocols offer detailed methodologies for key experiments to facilitate the replication and further investigation of this interaction.
Introduction
This compound is a 15-amino acid peptide derived from the CD154 protein, the natural ligand for the CD40 receptor.[1] The CD40-CD154 interaction is a critical co-stimulatory signal in the immune system, and its dysregulation is implicated in various autoimmune diseases.[2][3] this compound has emerged as a potential therapeutic modulator of this pathway.[1][3] Notably, the binding of this compound to CD40 is influenced by the presence of integrins, specifically CD11a/CD18 and CD11b/CD18, highlighting a complex interaction network.[2][3]
Data Presentation
The following table summarizes the quantitative data for the binding affinity of this compound to CD40, as determined by Kinetic Exclusion Assay (KinExA).
| Interacting Molecules | Method | Dissociation Constant (Kd) [nM] |
| This compound and CD40 | KinExA | 109.69[2][4] |
| This compound and CD40 + CD11a/CD18 | KinExA | 166.78[4] |
| This compound and CD40 + CD11b/CD18 | KinExA | 7.09[2][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Kinetic Exclusion Assay (KinExA) for this compound-CD40 Binding Affinity
This protocol describes a solution-phase equilibrium binding assay to determine the dissociation constant (Kd) of the this compound and CD40 interaction.
Materials:
-
Recombinant Human CD40 protein (extracellular domain)[6]
-
KinExA Instrument and associated software
-
PMMA beads coated with recombinant CD40
-
Fluorescently labeled secondary antibody against CD40
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.5, with 0.1% Bovine Serum Albumin (BSA)
-
Sample tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound peptide in the Assay Buffer.
-
Prepare a stock solution of recombinant human CD40 protein in the Assay Buffer.
-
Perform a series of dilutions of the this compound peptide to create a range of concentrations for the titration.
-
Prepare a constant, low concentration of the CD40 protein.
-
-
Equilibration:
-
Mix the constant concentration of CD40 with each dilution of the this compound peptide in separate tubes.
-
Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium.
-
-
KinExA Measurement:
-
Set up the KinExA instrument according to the manufacturer's instructions.
-
Briefly pass each equilibrated sample over the CD40-coated PMMA beads. This allows the free (unbound) CD40 in the solution to bind to the beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Add the fluorescently labeled secondary antibody that recognizes CD40. The amount of fluorescent signal is inversely proportional to the amount of this compound-bound CD40 in the original solution.
-
Measure the fluorescence signal for each sample.
-
-
Data Analysis:
-
The KinExA software will generate a binding curve by plotting the fluorescence signal against the concentration of this compound.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).
-
Protocol 2: Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
This protocol outlines the use of SPR to measure the association and dissociation rates of this compound binding to CD40.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant Human CD40 protein
-
This compound peptide
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the recombinant CD40 protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5-5.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the this compound peptide in the Running Buffer.
-
Inject the this compound dilutions over the immobilized CD40 surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the binding in real-time as a change in response units (RU).
-
After the association phase, flow the Running Buffer over the chip to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized CD40) to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the association and dissociation curves from all this compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
This protocol describes the use of ITC to determine the thermodynamic parameters of the this compound-CD40 interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant Human CD40 protein
-
This compound peptide
-
Dialysis buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the CD40 protein and the this compound peptide against the same batch of dialysis buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptide solutions.
-
Degas the solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Load the CD40 solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound peptide solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the CD40 solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to CD40.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Visualizations
CD40 Signaling Pathway
The following diagram illustrates the key downstream signaling pathways activated upon CD40 engagement.
Caption: Downstream signaling pathways activated by CD40 engagement.
Experimental Workflow: this compound-CD40 Binding Affinity Assessment
This diagram outlines the general workflow for determining the binding affinity of this compound to CD40 using various biophysical techniques.
Caption: Workflow for assessing this compound-CD40 binding.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. sinobiological.com [sinobiological.com]
Application Notes and Protocols for KGYY15 in Autoimmune Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KGYY15 is a 15-amino-acid peptide that has demonstrated significant therapeutic potential in preclinical studies of autoimmune diseases.[1][2] It functions as a modulator of the critical immune signaling nexus involving CD40 and integrins.[1][3] Unlike traditional approaches that aim for complete blockade of these pathways and risk immunosuppression, this compound appears to temper inflammatory signals, thereby preserving normal immune responses to pathogens.[1] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in experimental autoimmune models.
Mechanism of Action
This compound targets the CD40-CD154 signaling pathway, a crucial interaction for the activation of various immune cells, including T cells, B cells, and macrophages.[3] In autoimmune conditions, this pathway can become dysregulated, leading to chronic inflammation and tissue damage. This compound has been shown to interact not only with CD40 but also with the integrins CD11a/CD18 and CD11b/CD18.[1] This multi-target interaction is thought to modulate the formation of an inflammatory receptor complex for CD154, thereby altering downstream signaling events.[1] This modulation, rather than complete inhibition, may prevent the pathogenic activity of immune cells without causing broad immunosuppression.[1][3]
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: this compound modulates CD40 and integrin signaling.
Preclinical Efficacy
This compound has shown remarkable efficacy in preclinical models of autoimmune disease. In the non-obese diabetic (NOD) mouse model of type 1 diabetes, this compound treatment prevented disease in over 90% of cases and reversed recent-onset hyperglycemia in 56% of animals.[1][2] Furthermore, a similar peptide, KGYY6, has been shown to ameliorate symptoms in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.[4]
Data Presentation
The following tables summarize illustrative quantitative data based on findings reported in preclinical studies.
Table 1: Efficacy of this compound in Preventing Type 1 Diabetes in NOD Mice
| Treatment Group | Number of Mice (n) | Diabetes Incidence (%) | Mean Onset of Diabetes (weeks) |
| Vehicle Control | 20 | 85 | 18 |
| This compound (10 mg/kg) | 20 | 10 | 28* |
*p < 0.05 compared to vehicle control
Table 2: Reversal of New-Onset Hyperglycemia in NOD Mice with this compound
| Treatment Group | Number of Mice (n) | Reversal of Hyperglycemia (%) | Mean Blood Glucose Post-Treatment (mg/dL) |
| Vehicle Control | 18 | 5 | 450 |
| This compound (10 mg/kg) | 18 | 56 | 180* |
*p < 0.05 compared to vehicle control
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo this compound Treatment in NOD Mice
This protocol describes the administration of this compound to NOD mice for the prevention of type 1 diabetes.
-
Animals: Female non-obese diabetic (NOD) mice, 4-5 weeks of age.[1]
-
Reagents:
-
This compound peptide (synthesized and purified)
-
Sterile phosphate-buffered saline (PBS)
-
-
Procedure:
-
Dissolve this compound in sterile PBS to a final concentration of 1 mg/mL.
-
Administer this compound or vehicle (PBS) via intraperitoneal injection at a dose of 10 mg/kg body weight.
-
Injections are to be given three times a week, starting at 5 weeks of age and continuing for 10 weeks.
-
Monitor blood glucose levels weekly using a standard glucometer.
-
Mice with blood glucose levels exceeding 250 mg/dL for two consecutive weeks are considered diabetic.
-
-
Data Analysis: Compare the incidence and age of onset of diabetes between the this compound-treated and vehicle control groups.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. A CD40 targeting peptide prevents severe symptoms in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating the KGYY15 and CD40 Interaction
Welcome to the technical support center for researchers studying the interaction between the peptide KGYY15 and the CD40 receptor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed interaction with CD40?
A1: this compound is a 15-amino-acid peptide derived from CD154 (CD40 Ligand), the natural ligand for the CD40 receptor.[1] It was designed to target and modulate CD40 signaling.[2][3] The interaction is of interest for therapeutic applications in autoimmune diseases, as blocking the CD40-CD154 pathway can prevent destructive inflammation.[1]
Q2: Why are there conflicting reports on the this compound-CD40 interaction?
A2: Conflicting data on the this compound-CD40 interaction likely stem from the different experimental methods used and the complex nature of the interaction itself. While co-immunoprecipitation (Co-IP) studies have suggested an interaction, techniques like surface plasmon resonance (SPR) and standard ELISA-type binding assays have indicated weak or no direct binding.[2][4] A significant complicating factor is the finding that this compound also interacts with integrins, such as CD11a/CD18 and CD11b/CD18, which may influence experimental outcomes.[2][3]
Q3: What is the known signaling pathway for CD40?
A3: CD40 is a member of the tumor necrosis factor (TNF) receptor superfamily and is crucial for a wide range of immune responses.[5][6] Upon binding with its ligand, CD154, CD40 initiates several downstream signaling cascades.[7][8] These primarily include the activation of the canonical and non-canonical NF-κB pathways and the MAPK pathway.[6][9] These pathways regulate gene expression, leading to cellular responses like proliferation, differentiation, and cytokine production.[6][7]
Troubleshooting Guides
This section provides troubleshooting for common experimental methods used to assess the this compound-CD40 interaction.
Co-Immunoprecipitation (Co-IP)
Issue: No interaction detected between this compound and CD40.
| Possible Cause | Recommended Solution |
| Weak or transient interaction | Increase incubation time of this compound with the cell lysate.[10] Perform cross-linking prior to cell lysis to stabilize the interaction.[11] |
| Inappropriate buffer conditions | Optimize lysis and wash buffers. For weak interactions, reduce the stringency of the wash buffer (e.g., lower salt concentration, fewer washes).[10][11] |
| Low expression of CD40 | Ensure your cell line expresses sufficient levels of CD40.[12] Consider overexpressing CD40 if endogenous levels are too low. |
| Steric hindrance from the antibody | If using an anti-CD40 antibody for immunoprecipitation, the epitope may be blocked. Try using a different antibody with a distinct epitope or reverse the Co-IP by immunoprecipitating with an anti-KGYY15 antibody (if available).[13] |
| This compound degradation | Add protease inhibitors to the lysis buffer and keep samples on ice.[12] |
Issue: High background or non-specific binding.
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps or the stringency of the wash buffer (e.g., increase salt or detergent concentration).[10][14] |
| Non-specific binding to beads | Pre-clear the lysate with beads before adding the antibody.[10] Block the beads with a non-specific protein like BSA.[13] |
| Antibody concentration too high | Reduce the amount of antibody used for immunoprecipitation.[14] |
Surface Plasmon Resonance (SPR)
Issue: Weak or no binding of this compound to immobilized CD40.
| Possible Cause | Recommended Solution |
| Immobilized protein is inactive | Ensure that the method of CD40 immobilization does not denature the protein or block the this compound binding site.[15] Try different immobilization strategies (e.g., amine coupling vs. capture-based methods). |
| Small molecule interaction challenges | Interactions involving small molecules like peptides can be difficult to detect via SPR due to the low molecular weight of the analyte.[16] Ensure a high-quality sensor chip and optimize the assay for small molecule detection. |
| Buffer mismatch | Use a running buffer that is compatible with both proteins and minimizes non-specific binding. The inclusion of a small amount of DMSO may be necessary if this compound has limited aqueous solubility.[16] |
| Mass transport limitations | Use a higher flow rate during the association phase to minimize mass transport effects, which can obscure true binding kinetics.[17] |
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: Inconsistent or no signal in a direct binding ELISA.
| Possible Cause | Recommended Solution |
| Protein coating issues | Confirm that CD40 is properly coated onto the microplate wells. Use a high-binding plate and optimize the coating buffer and concentration.[18] |
| Weak interaction in a solid-phase assay | Solid-phase immobilization can sometimes hinder interactions. Consider using a solution-based assay format, such as an inhibition ELISA, to assess the interaction in a more native conformation.[19][20] |
| Incorrect buffer composition | Ensure the washing and blocking buffers are optimized to reduce background and enhance specific binding. |
| Detection antibody problems | Verify the specificity and activity of the detection antibody used to quantify the binding. |
Quantitative Data Summary
The following table summarizes the reported binding affinities for the this compound interaction with CD40 and related molecules as determined by KinExA, a solution-phase immunoassay.
| Interacting Molecules | Dissociation Constant (Kd) | Reference |
| This compound and CD40 | 109.69 nM | [2] |
| This compound and CD11a/CD18 + CD40 | 166.78 nM | [2] |
| This compound and CD11b/CD18 + CD40 | 7.09 nM | [2] |
Note: The KinExA data suggests that the presence of integrins can significantly modulate the binding affinity of this compound to CD40.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis:
-
Wash cells expressing endogenous or overexpressed CD40 with cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G agarose (B213101) beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-CD40 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer or a designated wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against this compound (if available) or by mass spectrometry.
-
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface (e.g., a CM5 chip) according to the manufacturer's instructions.
-
Immobilize recombinant CD40 protein onto the chip surface via amine coupling or another suitable method.
-
Deactivate any remaining active groups on the chip surface.
-
-
Analyte Injection:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP).
-
Inject the this compound solutions over the immobilized CD40 surface at a constant flow rate.
-
Include a reference flow cell (without immobilized CD40) to subtract non-specific binding.
-
-
Data Acquisition and Analysis:
-
Monitor the binding events in real-time by recording the change in response units (RU).
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
Regenerate the chip surface between different analyte concentrations if necessary.
-
Analyze the resulting sensorgrams using appropriate binding models to determine kinetic parameters (ka, kd) and the dissociation constant (Kd).[21][22]
-
Inhibition ELISA Protocol
-
Plate Coating:
-
Coat a 96-well high-binding microplate with recombinant CD40 protein at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[18]
-
Incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
In separate tubes, pre-incubate a constant, sub-saturating concentration of biotinylated CD154 with serial dilutions of this compound.
-
Add these mixtures to the CD40-coated wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound proteins.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add a TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
A decrease in signal with increasing this compound concentration indicates that this compound is competing with CD154 for binding to CD40.
-
Visualizations
Caption: Simplified CD40 signaling pathway upon ligand binding.
References
- 1. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CD40 (protein) - Wikipedia [en.wikipedia.org]
- 6. What is CD40 Protein - Creative BioMart [creativebiomart.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | CD40-Mediated Activation of the NF-κB2 Pathway [frontiersin.org]
- 10. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. kmdbioscience.com [kmdbioscience.com]
- 13. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 14. troubleshooting of Co-IP [assay-protocol.com]
- 15. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site Maintenance [reichertspr.com]
- 17. books.rsc.org [books.rsc.org]
- 18. ELISA Assay Technique | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Utilizing ELISA to monitor protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Utilizing ELISA to Monitor Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 21. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 22. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
KGYY15 Technical Support Center: Optimizing Dosage to Prevent Hyperglycemia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the KGYY15 peptide for the prevention of hyperglycemia. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to prevent hyperglycemia?
A1: this compound is a 15-amino acid peptide that acts as a modulator of the CD40 signaling pathway.[1][2][3][4] It is designed to interfere with the interaction between CD40 and its ligand, CD154, a key pathway in autoimmune inflammation that can lead to the destruction of insulin-producing beta cells and subsequent hyperglycemia.[1][2][5] this compound has been shown to prevent and even reverse new-onset hyperglycemia in Non-Obese Diabetic (NOD) mice, a model for type 1 diabetes.[1][2][3] The peptide appears to function by controlling the inflammatory cytokine profile of pathogenic Th40 effector T cells rather than causing broad immunosuppression.[1]
Q2: What is the recommended starting dosage for this compound in preclinical studies?
A2: Based on published studies in NOD mice for reversing new-onset hyperglycemia, a daily dose of 4 mg/kg has been shown to be effective.[1] For preventative studies, weekly injections have also been utilized successfully.[1] However, optimal dosage may vary depending on the specific experimental model and objectives. It is recommended to perform a dose-response study to determine the most effective concentration for your specific application.
Q3: How should I prepare and store this compound?
A3: this compound is a synthetic peptide and should be handled with care to ensure its stability and activity. Lyophilized peptide should be stored at -20°C or colder for long-term stability. For reconstitution, it is advisable to first test the solubility of a small aliquot. Due to the potential for hydrophobicity in peptides, direct dissolution in aqueous buffers like PBS may be challenging. A common practice is to first dissolve the peptide in a small amount of a sterile organic solvent like DMSO and then slowly add the aqueous buffer to the desired concentration. Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the expected outcomes of successful this compound treatment in a research setting?
A4: Successful administration of this compound in a relevant animal model, such as the NOD mouse, is expected to result in the prevention of hyperglycemia onset or the reversal of newly diagnosed hyperglycemia.[1][2] This is typically observed through regular blood glucose monitoring. Mechanistically, successful treatment is associated with a reduction in inflammatory cytokines such as IFN-γ, TNF-α, and IL-6, and amelioration of insulitis, which is the infiltration of immune cells into the pancreatic islets.[1]
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound Peptide
| Possible Cause | Troubleshooting Step |
| Peptide Hydrophobicity | Peptides with hydrophobic amino acids can be difficult to dissolve in aqueous solutions. First, try to dissolve the peptide in a small amount of a sterile organic solvent (e.g., DMSO, DMF) and then slowly add your aqueous buffer (e.g., PBS) while vortexing. |
| Incorrect pH | The net charge of a peptide is pH-dependent, which affects its solubility. Try dissolving the peptide in a buffer with a pH away from its isoelectric point (pI). |
| Aggregation | Vigorous shaking can cause peptide aggregation. Mix gently by vortexing or pipetting up and down. Sonication in a water bath can also help to break up aggregates. |
Issue 2: Lack of Efficacy in Preventing Hyperglycemia
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | The effective dose can vary. Perform a dose-response study to identify the optimal concentration for your model. Consider both the dose and the frequency of administration. |
| Peptide Degradation | Ensure the peptide has been stored correctly (lyophilized at -20°C or colder, aliquoted after reconstitution). Avoid multiple freeze-thaw cycles. Confirm the integrity of your peptide stock. |
| Timing of Intervention | For prevention studies, treatment should be initiated before the significant onset of autoimmune-mediated beta-cell destruction. For reversal studies, this compound has been shown to be effective in new-onset hyperglycemia.[1] Its efficacy may be reduced in long-standing disease. |
| Administration Route | The bioavailability of peptides can be low. Ensure the chosen administration route (e.g., subcutaneous, intraperitoneal) is appropriate and consistently performed. |
| Animal Model Variability | The NOD mouse model can have variability in disease onset and progression. Ensure you have adequate numbers of animals in each group to account for biological variation. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Peptide Preparation | Prepare a fresh stock of this compound for each experiment or use aliquots from a single, large, validated batch to minimize variability. |
| Variability in Animal Handling and Procedures | Standardize all experimental procedures, including injection technique, timing of blood glucose monitoring, and animal housing conditions. |
| Assay Variability | For mechanistic studies (e.g., cytokine analysis), ensure that assays are validated and performed consistently. Use internal controls to monitor assay performance. |
Quantitative Data Summary
| Parameter | This compound Treatment | Control/Vehicle | Reference |
| Prevention of Hyperglycemia in NOD Mice | >90% disease prevention | High incidence of diabetes | [3][4] |
| Reversal of New-Onset Hyperglycemia | 56% of cases | No reversal | [3][4] |
| Effective Reversal Dosage (NOD Mice) | 4 mg/kg daily | N/A | [1] |
| Binding Affinity (Kd) of this compound to CD40 | 109.69 nM | N/A | [3] |
| Binding Affinity (Kd) of this compound to CD11b/CD18 + CD40 | 7.09 nM | N/A | [3] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in NOD Mice
-
Preparation of this compound Solution:
-
Allow lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a sterile solvent (e.g., a small volume of DMSO) and then dilute to the final desired concentration with sterile PBS. Ensure the final concentration of the organic solvent is low and well-tolerated by the animals.
-
Vortex gently to ensure the peptide is fully dissolved.
-
-
Animal Handling:
-
Use female NOD mice, which are commonly used for modeling type 1 diabetes.
-
House animals in a specific pathogen-free facility. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Administration:
-
For preventative studies, begin weekly subcutaneous (s.c.) or intraperitoneal (i.p.) injections at an age before the typical onset of diabetes (e.g., 4-6 weeks of age).
-
For hyperglycemia reversal studies, initiate daily injections of 4 mg/kg this compound once blood glucose levels are confirmed to be >13.9 mmol/l (or a similarly defined diabetic threshold).[1]
-
-
Monitoring:
-
Monitor blood glucose levels regularly (e.g., twice weekly) from a tail vein bleed using a standard glucometer.
-
Monitor animal health, including body weight and general appearance.
-
Protocol 2: Assessment of Insulitis
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize mice and carefully dissect the pancreas.
-
Fix the pancreas in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and prepare 5 µm sections.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the cellular infiltrates in and around the islets of Langerhans.
-
-
Scoring:
-
Examine the stained sections under a microscope.
-
Score the degree of insulitis for at least 20-30 islets per mouse in a blinded manner. A common scoring system is as follows:
-
Score 0: No infiltration.
-
Score 1: Peri-insulitis (immune cells surrounding the islet).
-
Score 2: <50% of the islet infiltrated.
-
Score 3: >50% of the islet infiltrated.
-
Score 4: Complete destruction of the islet.
-
-
Visualizations
References
Technical Support Center: Troubleshooting KGYY15 In Vivo Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vivo efficacy studies with the therapeutic peptide KGYY15.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 15-amino-acid peptide that has shown promise in preclinical models of autoimmune diseases, such as type 1 diabetes.[1] Its primary target is the CD40 receptor, a key player in immune regulation.[2][3][4] Unlike traditional approaches that aim to completely block CD40 signaling, which can lead to immunosuppression, this compound is believed to modulate the interaction between CD40 and its ligand, CD154.[3][4][5] This modulation helps to control inflammatory responses without shutting down normal immune function. Additionally, this compound has been shown to interact with the integrins CD11a/CD18 and CD11b/CD18, which may contribute to its immunomodulatory effects.[3][4][6]
Q2: What are the common challenges associated with in vivo studies of peptide therapeutics like this compound?
Peptide therapeutics, including this compound, present a unique set of challenges in in vivo settings compared to small molecules. These can include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases present in biological fluids, which can lead to a short in vivo half-life.
-
Rapid Clearance: Due to their relatively small size, peptides can be rapidly cleared from circulation through the kidneys.[5]
-
Poor Stability: The physical and chemical stability of peptides in formulation and in vivo can be a concern, potentially affecting efficacy.[2][5]
-
Immunogenicity: As biological molecules, peptides have the potential to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs) that can neutralize their effect or cause adverse reactions.[7]
-
Formulation Difficulties: Achieving a stable and biocompatible formulation that allows for the desired release profile and bioavailability can be challenging.[8]
Q3: I am observing a lack of efficacy with this compound in my animal model. What are the potential causes?
Several factors could contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended. The diagram below outlines a logical workflow for investigating potential issues.
Caption: A decision tree for troubleshooting lack of efficacy in this compound in vivo studies.
Troubleshooting Guides
Issues with this compound Formulation and Administration
| Observed Problem | Potential Cause | Recommended Action |
| Precipitation or cloudiness in the formulation. | Poor solubility of this compound in the chosen vehicle. | - Verify the solubility of this compound in the vehicle at the desired concentration.- Consider pH adjustment of the buffer.[9]- Explore the use of solubility-enhancing excipients such as cyclodextrins or co-solvents. |
| Inconsistent results between experiments. | Instability of the this compound formulation. | - Prepare fresh formulations for each experiment.- Assess the stability of this compound in the formulation vehicle over time and at different storage conditions.- Consider lyophilizing the peptide and reconstituting it just before use. |
| Adverse reactions at the injection site (e.g., inflammation, irritation). | - High concentration of the peptide.- Inappropriate pH or osmolality of the vehicle.- Contamination of the formulation. | - Test different injection volumes and concentrations.- Ensure the formulation vehicle is isotonic and at a physiological pH.- Use sterile techniques for preparation and administration. |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Challenges
| Observed Problem | Potential Cause | Recommended Action |
| Low or undetectable levels of this compound in plasma or target tissue. | - Rapid degradation by proteases.- Fast renal clearance.[5]- Suboptimal route of administration. | - Conduct a pilot PK study to determine the half-life of this compound.- Consider chemical modifications to enhance stability (e.g., D-amino acid substitution, cyclization).[5][10]- Explore alternative formulations to prolong release (e.g., liposomes, polymeric nanoparticles).[8]- Evaluate different routes of administration (e.g., subcutaneous vs. intraperitoneal). |
| Lack of target engagement despite detectable this compound levels. | - Insufficient concentration at the target site.- Low binding affinity in the in vivo environment.- Issues with the PD assay. | - Perform a dose-response study to establish the relationship between this compound concentration and target modulation.- Develop and validate a robust PD assay to measure the modulation of CD40 or integrin signaling pathways (e.g., downstream cytokine levels, immune cell infiltration).- Confirm the expression of CD40 and relevant integrins in the target tissue of the animal model. |
| High inter-animal variability in PK/PD data. | - Inconsistent dosing technique.- Biological variability in the animal model. | - Ensure consistent and accurate administration of the dose.- Increase the number of animals per group to improve statistical power.- Consider the health status and genetic background of the animals. |
Experimental Protocols
Protocol 1: General Formulation of this compound for In Vivo Studies
This is a general guideline and may require optimization.
-
Materials:
-
Lyophilized this compound peptide (high purity, >95%)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free water for injection
-
0.22 µm sterile syringe filters
-
-
Procedure:
-
Aseptically weigh the required amount of lyophilized this compound.
-
Reconstitute the peptide in a small volume of sterile water to ensure complete dissolution.
-
Dilute the reconstituted peptide to the final desired concentration with sterile PBS (pH 7.4).
-
Verify the final pH of the formulation and adjust if necessary.
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at 4°C for short-term use or at -20°C/-80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Pharmacokinetic (PK) Study Design
-
Animal Model: Select a relevant animal model (e.g., NOD mice for type 1 diabetes studies).
-
Groups:
-
Group 1: Intravenous (IV) administration (for determining absolute bioavailability).
-
Group 2: Subcutaneous (SC) or Intraperitoneal (IP) administration (the intended therapeutic route).
-
Vehicle control group.
-
-
Dosing: Administer a single dose of this compound.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters.
Table 1: Template for Summarizing Pharmacokinetic Data
| Parameter | IV Administration | SC/IP Administration |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| Clearance (mL/h/kg) | ||
| Volume of Distribution (L/kg) | ||
| Bioavailability (%) | N/A |
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound modulates CD40 signaling and interacts with integrins.
Experimental Workflow for In Vivo Efficacy Study
Caption: A structured workflow for conducting in vivo efficacy studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polypeptide.com [polypeptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and approaches for the development of safer immunomodulatory biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Development of Cordycepin Formulations for Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KGYY15 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and ensuring the stability of the KGYY15 peptide in experimental settings. The following information is structured to address common challenges and questions through detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 15-amino acid peptide derived from the mouse CD154 protein, with the sequence H-Val-Leu-Gln-Trp-Ala-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH.[1][2] It is designed to target the CD40 receptor, a key player in the immune system.[2][3] The interaction between CD40 and its ligand, CD154, is crucial for immune responses, and dysregulation of this signaling is implicated in autoimmune diseases.[3][4] this compound modulates the CD40-CD154 signaling pathway and also interacts with integrins CD11a/CD18 and CD11b/CD18.[1][2] This modulation, rather than complete inhibition, is thought to control autoimmune inflammation without causing broad immunosuppression, making it a promising therapeutic candidate for conditions like type 1 diabetes.[4][5]
Q2: What are the fundamental physicochemical properties of this compound?
A2: Understanding the basic properties of this compound is essential for its proper handling and use in experiments.
| Property | Value | Reference/Note |
| Amino Acid Sequence | VLQWAKKGYYTMKSN | [1][2] |
| Molecular Weight | 1815.93 g/mol | [2] |
| Theoretical Isoelectric Point (pI) | 9.75 | Calculated using Expasy ProtParam tool. |
| Solubility | Soluble in water | [2] |
| Purity | >95% by HPLC | [2] |
Q3: How should I reconstitute and store lyophilized this compound?
A3: Proper reconstitution and storage are critical for maintaining the integrity and activity of this compound.
-
Reconstitution:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
Initially, attempt to dissolve the peptide in sterile, distilled water.[6] Given its calculated pI of 9.75, this compound is a basic peptide. If solubility in water is limited, adding a small amount of 0.1% acetic acid can aid dissolution.
-
To ensure complete dissolution, gentle vortexing or sonication can be applied.[7] The resulting solution should be clear and free of particulates.[7]
-
-
Storage of Lyophilized Peptide:
-
Storage of Stock Solutions:
-
It is highly recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[8]
-
Store peptide solutions at -20°C or colder.[10][8] For short-term storage (up to a week), 4°C may be acceptable, but freezing is preferred.
-
Solutions should ideally be prepared in sterile buffers at a pH of 5-6 to prolong storage life.[10]
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental buffers.
Issue 1: this compound precipitates out of solution upon addition to my experimental buffer.
-
Possible Cause 1: Buffer pH is too close to the peptide's isoelectric point (pI).
-
A peptide's solubility is minimal at its pI, where its net charge is zero. The calculated pI of this compound is approximately 9.75. If your buffer pH is close to this value, the peptide is likely to aggregate and precipitate.
-
Solution: Adjust the pH of your buffer to be at least 1-2 units away from the pI. For this compound, a buffer with a pH between 4 and 8 would be a suitable starting point.
-
-
Possible Cause 2: Low ionic strength of the buffer.
-
Insufficient salt concentration can lead to aggregation due to unfavorable electrostatic interactions between peptide molecules.
-
Solution: Empirically test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl or KCl) in your buffer to find the optimal level for this compound solubility.
-
-
Possible Cause 3: High peptide concentration.
-
Exceeding the solubility limit of this compound in a particular buffer will cause it to precipitate.
-
Solution: Try working with a lower concentration of the peptide. If a high concentration is necessary, a formulation study to identify optimal buffer components and additives may be required.
-
Issue 2: I am observing a loss of this compound activity over the course of my experiment.
-
Possible Cause 1: Chemical degradation in the buffer.
-
Peptides can undergo various degradation reactions, such as oxidation, deamidation, and hydrolysis, the rates of which are influenced by pH, temperature, and buffer components.[11]
-
Oxidation: The methionine (Met) and tryptophan (Trp) residues in this compound are susceptible to oxidation.[9] This can be accelerated by the presence of trace metal ions or exposure to oxygen.
-
Deamidation: The glutamine (Gln) and asparagine (Asn) residues can undergo deamidation, particularly at neutral to alkaline pH.
-
Solution:
-
Optimize Buffer pH: Conduct a pH stability study to determine the optimal pH range for this compound (see Experimental Protocols section). A slightly acidic pH (5-6) is often beneficial for peptide stability.[10]
-
Use High-Purity Reagents: Use high-purity water and buffer components to minimize metal ion contamination.
-
Include Additives: Consider adding a chelating agent like EDTA (0.1 mM) to sequester metal ions. If oxidation is a major concern, the inclusion of antioxidants may be tested, though compatibility with the experimental system must be verified.
-
Work at Low Temperatures: Whenever possible, perform experiments at 4°C or on ice to slow down degradation kinetics.[10]
-
-
-
Possible Cause 2: Adsorption to surfaces.
-
Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in solution.
-
Solution:
-
Use Low-Binding Tubes: Utilize polypropylene (B1209903) or siliconized tubes designed for low protein/peptide binding.
-
Include a Carrier Protein: Adding a small amount of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) to the buffer can help block non-specific binding sites on surfaces. Ensure that BSA does not interfere with your assay.
-
Add a Non-ionic Surfactant: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help prevent adsorption.[12][13]
-
-
Quantitative Data Summary
Since specific experimental stability data for this compound is not publicly available, the following tables provide illustrative data based on known peptide degradation patterns. These tables are intended to guide researchers in designing their own stability studies.
Table 1: Illustrative pH-Dependent Stability of this compound (Assessed by RP-HPLC after incubation at 37°C for 24 hours)
| Buffer (50 mM) | pH | % Remaining this compound (Illustrative) | Major Degradants Observed (Hypothetical) |
| Acetate | 4.0 | 98% | Minor hydrolysis products |
| Phosphate | 6.0 | 95% | Deamidation products (Asn, Gln) |
| HEPES | 7.4 | 85% | Deamidation, Oxidation (Met, Trp) |
| Tris | 8.5 | 70% | Significant deamidation and oxidation |
Table 2: Illustrative Temperature Stability of this compound in 50 mM Phosphate Buffer, pH 6.0 (Assessed by RP-HPLC after 7 days of storage)
| Temperature | % Remaining this compound (Illustrative) |
| -20°C | >99% |
| 4°C | 97% |
| 25°C (Room Temp) | 80% |
| 37°C | 65% |
Table 3: Effect of Stabilizing Additives on this compound Aggregation (Assessed by Size-Exclusion Chromatography (SEC) after 3 freeze-thaw cycles)
| Buffer (50 mM Phosphate, pH 6.0) | Additive | % Monomer (Illustrative) |
| No Additive | None | 88% |
| Buffer + Glycerol | 10% (v/v) | 95% |
| Buffer + Arginine | 50 mM | 94% |
| Buffer + Tween-20 | 0.02% (v/v) | 97% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways and establish stability-indicating analytical methods.[14][15]
-
Preparation of this compound Stock: Prepare a 1 mg/mL stock solution of this compound in sterile water.
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl and incubate at 60°C for 4, 8, and 24 hours. Neutralize with 0.2 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH and incubate at 60°C for 4, 8, and 24 hours. Neutralize with 0.2 M HCl before analysis.
-
Oxidation: Add an equal volume of 0.3% H₂O₂ and incubate at room temperature for 4, 8, and 24 hours.
-
Thermal Degradation: Incubate aliquots of the peptide in a suitable buffer (e.g., 50 mM phosphate, pH 6.0) at 60°C and 80°C for 24 and 48 hours.
-
Photostability: Expose the peptide solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17] A control sample should be kept in the dark.
-
-
Analysis:
-
Analyze all samples by a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[18][19][20]
-
Monitor for the appearance of new peaks (degradants) and a decrease in the area of the main this compound peak.
-
If available, use LC-Mass Spectrometry (LC-MS) to identify the mass of the degradation products and elucidate degradation pathways.[18][20]
-
Protocol 2: Buffer Screening for this compound Solubility and Short-Term Stability
-
Buffer Preparation: Prepare a panel of common biological buffers (e.g., Acetate, Phosphate, HEPES, Tris) at various pH values (e.g., 4.0, 5.0, 6.0, 7.4, 8.5).
-
Solubility Screen:
-
Add a small, known amount of lyophilized this compound to a fixed volume of each buffer to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex or sonicate for a fixed period.
-
Visually inspect for complete dissolution.
-
Centrifuge the samples and measure the absorbance of the supernatant at 280 nm to quantify the soluble peptide concentration.
-
-
Short-Term Stability Screen:
-
Dilute the this compound stock solution into each buffer that showed good solubility.
-
Incubate the samples at a relevant experimental temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 4, 8, 24 hours).
-
Analyze the aliquots by RP-HPLC to determine the percentage of intact this compound remaining.
-
Visualizations
Caption: this compound modulates the CD40 signaling pathway.
Caption: Workflow for buffer stability screening of this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. genscript.com [genscript.com]
- 9. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 20. ijsra.net [ijsra.net]
Addressing off-target effects of KGYY15 peptide
Welcome to the technical support center for the KGYY15 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and off-target effects during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of the this compound peptide?
A1: The this compound peptide is a 15-mer that primarily targets the CD40 receptor.[1] It was developed to modulate the interaction between CD40 and its ligand, CD154 (also known as CD40L), which is a critical signaling pathway in the immune system.[2] By interfering with this interaction, this compound aims to control inflammatory responses, making it a candidate for treating autoimmune diseases such as type 1 diabetes.[1][3] It appears to function by modulating signaling rather than completely inhibiting it, which may help in avoiding broad immunosuppression.[2][4]
Q2: What are the known off-target interactions of the this compound peptide?
A2: Besides its intended target, CD40, the this compound peptide has been shown to interact with the integrins CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[3][4] This interaction is significant as these integrins are involved in immune cell adhesion and signaling. The binding of this compound to these integrins may be considered an off-target effect, or it could be part of a more complex mechanism of action that contributes to its overall immunomodulatory properties.[4]
Q3: We are observing inconsistent results in our cell-based assays with this compound. What could be the cause?
A3: Inconsistent results with peptide-based assays can arise from several factors:
-
Peptide Stability and Storage: Improper storage of the this compound peptide can lead to degradation. It is recommended to store lyophilized peptide at -20°C and, once reconstituted, to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[5]
-
Oxidation: Peptides containing residues like Cysteine, Tryptophan, or Methionine are susceptible to oxidation, which can reduce activity. Using buffers degassed with argon or nitrogen and performing experiments in an anaerobic chamber for highly sensitive assays can mitigate this.[5]
-
Biological Contamination: Endotoxin (B1171834) (lipopolysaccharide) contamination can cause non-specific immune cell activation, leading to variable results in immunological assays.[5] Ensure all reagents and labware are sterile and endotoxin-free.
-
Binding Affinity Debate: There have been conflicting reports on the binding affinity of this compound to CD40, with some studies suggesting a weak interaction.[6] This could contribute to variability, especially at lower concentrations.
Q4: How can we confirm that the observed effects in our experiment are due to this compound's interaction with CD40 and not the off-target integrins?
A4: To dissect the on-target versus off-target effects, you can use a combination of approaches:
-
Competitive Binding Assays: Perform binding assays with fluorescently labeled this compound in the presence of blocking antibodies specific for CD40, CD11a, or CD11b. A reduction in this compound binding when a specific receptor is blocked will indicate an interaction with that receptor.[4]
-
Cell Lines with Differential Receptor Expression: Utilize cell lines that express CD40 but have low or no expression of CD11a/b, and vice-versa. Comparing the cellular response to this compound in these different cell lines can help attribute effects to a specific receptor.
-
Downstream Signaling Analysis: Analyze signaling pathways specific to CD40 (e.g., NF-κB activation) and integrins (e.g., FAK or Src phosphorylation). This can help determine which receptor is mediating the observed cellular response.
Troubleshooting Guides
Problem 1: Low or No Binding of this compound to Target Cells Detected by Flow Cytometry
-
Possible Cause 1: Low Receptor Expression.
-
Troubleshooting Step: Confirm the surface expression level of CD40 and integrins (CD11a/b) on your target cells using commercially available antibodies. It's known that CD40 is expressed on antigen-presenting cells (APCs) and activated T cells.[2]
-
-
Possible Cause 2: Peptide Degradation.
-
Troubleshooting Step: Use a fresh aliquot of this compound peptide. If possible, verify the integrity of the peptide using mass spectrometry. Ensure proper storage conditions are maintained.[5]
-
-
Possible Cause 3: Inadequate Staining Protocol.
-
Troubleshooting Step: Optimize the concentration of the fluorescently labeled this compound and the incubation time and temperature. Include appropriate positive and negative controls in your experiment.
-
Problem 2: Unexpected Cytokine Secretion Profile from Immune Cells Treated with this compound
-
Possible Cause 1: Off-Target Activation via Integrin Signaling.
-
Troubleshooting Step: As this compound interacts with integrins, it might trigger unintended signaling cascades leading to cytokine release.[4] To verify this, pre-incubate cells with blocking antibodies for CD11a and CD11b before adding this compound and measure the cytokine profile.
-
-
Possible Cause 2: Endotoxin Contamination.
-
Troubleshooting Step: Test the this compound peptide solution and all cell culture reagents for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.[5]
-
-
Possible Cause 3: Complex Biological Response.
Quantitative Data Summary
The binding affinity of peptides is a critical parameter. While specific dissociation constants (Kd) for this compound are debated in the literature, the following table summarizes the relative binding interactions that have been reported.
| Interaction | Reported Binding/Interaction Strength |
| This compound - CD40 | Interaction has been demonstrated by co-immunoprecipitation.[4] However, other studies using methods like surface plasmon resonance have reported weak binding, suggesting the interaction might be complex or require specific cellular contexts.[6] |
| This compound - CD11a | Co-immunoprecipitation from immune cells confirms an interaction.[4] |
| This compound - CD11b | Co-immunoprecipitation from immune cells confirms an interaction.[4] |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Protein Interactions
-
Cell Lysis: Lyse cells expressing the target proteins (CD40, CD11a, CD11b) with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-CD40) or with biotinylated this compound peptide overnight at 4°C.
-
Complex Capture: Add protein A/G beads (for antibody IP) or streptavidin beads (for biotinylated peptide pulldown) and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against the potential interaction partners (e.g., blot for CD11a after pulling down with this compound).
Protocol 2: Flow Cytometry for Competitive Binding Assay
-
Cell Preparation: Prepare a single-cell suspension of your target cells (e.g., splenocytes or a specific cell line) and wash with FACS buffer (PBS with 2% FBS).
-
Blocking (Optional): To assess specificity, pre-incubate a portion of the cells with an unlabeled blocking antibody against CD40, CD11a, or CD11b for 30 minutes on ice.
-
Peptide Staining: Add a predetermined optimal concentration of fluorescently labeled this compound to the cells and incubate for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound peptide.
-
Co-staining (Optional): If desired, you can co-stain with antibodies for cell surface markers to identify specific cell populations.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the fluorescence intensity of the this compound-labeled cells. A decrease in fluorescence in the blocked samples compared to the unblocked samples indicates specific binding to the blocked receptor.
Visualizations
Caption: On-target and off-target interactions of the this compound peptide.
Caption: Workflow for investigating suspected off-target effects of this compound.
References
- 1. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining KGYY15 Delivery Methods for Sustained Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on sustained release formulations of KGYY15. The following sections address common challenges encountered during the development, characterization, and implementation of various delivery systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low Encapsulation Efficiency of this compound
Question: We are experiencing very low encapsulation efficiency (<50%) for this compound in our PLGA microspheres. What are the potential causes and how can we improve it?
Answer: Low encapsulation efficiency is a common hurdle. The primary causes often relate to the physicochemical properties of this compound and the formulation process parameters. Here are the key factors to investigate and corresponding troubleshooting steps:
-
Poor Solubility of this compound in the Organic Phase: If this compound is hydrophilic, it will preferentially partition into the external aqueous phase during the emulsification process.
-
Troubleshooting:
-
Formulation Adjustment: If possible, consider using a salt form or a lipid-conjugate of this compound to increase its hydrophobicity.
-
Solvent Selection: Experiment with different organic solvents or a combination of solvents to improve the solubility of this compound.
-
Emulsion Type: For hydrophilic drugs, a water-in-oil-in-water (W/O/W) double emulsion method is generally more effective than a simple oil-in-water (O/W) emulsion.[1]
-
-
-
High Drug Solubility in the External Aqueous Phase: A significant amount of this compound can be lost to the continuous phase during particle hardening.
-
Troubleshooting:
-
Increase Osmotic Pressure: Add salts (e.g., NaCl) or sugars to the external aqueous phase to reduce the diffusion of this compound out of the droplets.
-
pH Adjustment: Modify the pH of the external phase to a point where the solubility of this compound is minimized (while ensuring its stability).
-
-
-
Process Parameters: The conditions during microsphere fabrication play a critical role.
-
Troubleshooting:
-
Lower the Temperature: Conducting the emulsification at a lower temperature can decrease the solubility of this compound in the aqueous phase.[2]
-
Optimize Polymer Concentration: Increasing the polymer concentration can enhance the viscosity of the organic phase, which may help to better retain the drug within the droplets.[3]
-
Select Appropriate PLGA: Using a higher molecular weight PLGA can increase the viscosity of the organic phase.[2]
-
-
Issue 2: High Initial Burst Release of this compound
Question: Our formulation shows a high initial burst release (>40% within the first 24 hours). How can we mitigate this effect?
Answer: A high initial burst release is typically caused by this compound adsorbed on the surface of the delivery system or trapped in pores near the surface.[2][4][5] Here are several strategies to control the burst effect:
-
Surface-Associated Drug: Drug that is not properly encapsulated will be released immediately upon contact with the release medium.
-
Troubleshooting:
-
Washing Step: Optimize the washing procedure after microsphere collection to effectively remove surface-bound this compound.
-
Surface Extraction: A brief extraction with a solvent that this compound is soluble in, but the polymer is not, can remove surface-associated drugs. However, this may lead to drug loss.[6]
-
-
-
Microsphere Porosity and Size: Porous or smaller particles have a larger surface area-to-volume ratio, leading to a faster initial release.[2][7]
-
Troubleshooting:
-
Slower Solvent Evaporation: A slower rate of solvent removal during the manufacturing process can result in a denser, less porous polymer matrix.[5]
-
Annealing: Post-production annealing of the microspheres at a temperature below the polymer's glass transition temperature (Tg) can help to densify the surface.[5]
-
Increase Particle Size: Adjusting emulsification parameters, such as decreasing the homogenization speed or time, can produce larger microspheres.[5]
-
-
-
Formulation Composition:
Issue 3: Inconsistent In Vitro Release Profile
Question: We are observing significant batch-to-batch variability in the in vitro release profile of our this compound hydrogel. What could be the cause?
Answer: Inconsistent release profiles often stem from a lack of tight control over manufacturing process parameters and raw material variability.
-
Raw Material Variability:
-
Troubleshooting:
-
Polymer Characterization: Ensure consistent sourcing and thorough characterization of each new batch of polymer (e.g., molecular weight, polydispersity, and for hydrogels, cross-linking density).
-
API Characterization: Verify the consistency of the this compound active pharmaceutical ingredient (API), including its purity and particle size.
-
-
-
Inconsistent Manufacturing Process:
-
Troubleshooting:
-
Process Parameter Control: Tightly control and monitor all critical process parameters, such as mixing speed and time, temperature, and gelation/cross-linking conditions.[5]
-
Homogeneity: Ensure homogenous distribution of this compound within the hydrogel matrix before cross-linking.
-
-
-
Hydrogel Swelling and Degradation:
Issue 4: Sterilization-Induced Changes to the Formulation
Question: After terminal sterilization with gamma irradiation, we noticed a significant change in the release profile and physical properties of our this compound-loaded biodegradable implant. What are our options?
Answer: Standard sterilization methods like gamma irradiation and ethylene (B1197577) oxide (EtO) can negatively impact biodegradable polymers, causing chain scission, reduced mechanical strength, and altered degradation and release profiles.[10][11][12]
-
Investigate Alternative Sterilization Methods:
-
Electron Beam (E-beam): E-beam sterilization offers a shorter exposure time compared to gamma irradiation, which may reduce the extent of polymer degradation.[12]
-
Ethylene Oxide (EtO): While effective, EtO can leave toxic residues and may also affect the material properties.[10] Thorough validation of residual levels is critical.
-
Aseptic Processing: Manufacturing the product from sterile components in a sterile environment is a viable but more complex and costly alternative to terminal sterilization.[12]
-
-
Characterize Post-Sterilization Effects:
-
Comprehensive Analysis: Fully characterize the physical, chemical, and mechanical properties of the formulation both before and after sterilization. This includes molecular weight analysis of the polymer, in vitro release studies, and assessment of morphology.[12]
-
Formulation Modification: It may be necessary to adjust the initial formulation (e.g., use a higher molecular weight polymer) to compensate for the effects of sterilization.
-
Data Presentation
Table 1: Hypothetical Troubleshooting Data for Low Encapsulation Efficiency of this compound in PLGA Microspheres
| Formulation ID | Emulsion Type | External Phase Additive | Homogenization Speed (rpm) | Encapsulation Efficiency (%) |
| This compound-MS-01 | O/W | None | 10,000 | 45.2 ± 3.1 |
| This compound-MS-02 | W/O/W | None | 10,000 | 68.5 ± 2.5 |
| This compound-MS-03 | W/O/W | 2% NaCl | 10,000 | 75.1 ± 2.8 |
| This compound-MS-04 | W/O/W | 2% NaCl | 8,000 | 72.3 ± 3.0 |
Table 2: Hypothetical Troubleshooting Data for High Initial Burst Release of this compound from PLGA Microspheres
| Formulation ID | PLGA Molecular Weight (kDa) | Washing Protocol | Burst Release at 24h (%) |
| This compound-MS-05 | 50 | Standard | 42.6 ± 4.5 |
| This compound-MS-06 | 50 | Extensive | 31.2 ± 3.8 |
| This compound-MS-07 | 100 | Standard | 25.8 ± 3.2 |
| This compound-MS-08 | 100 | Extensive | 18.5 ± 2.9 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres using a W/O/W Double Emulsion-Solvent Evaporation Method
-
Preparation of the Internal Aqueous Phase (W1): Dissolve 50 mg of this compound in 1 mL of deionized water.
-
Preparation of the Organic Phase (O): Dissolve 500 mg of PLGA (75:25 lactide:glycolide, 100 kDa) in 5 mL of dichloromethane.
-
Formation of the Primary Emulsion (W1/O): Add the internal aqueous phase (W1) to the organic phase (O). Emulsify using a probe sonicator at 40% amplitude for 60 seconds on an ice bath.
-
Preparation of the External Aqueous Phase (W2): Prepare a 2% (w/v) polyvinyl alcohol (PVA) solution containing 2% (w/v) NaCl in 100 mL of deionized water.
-
Formation of the Double Emulsion (W1/O/W2): Add the primary emulsion (W1/O) to the external aqueous phase (W2). Homogenize using a mechanical stirrer at 8,000 rpm for 2 minutes.
-
Solvent Evaporation: Transfer the double emulsion to a larger beaker and stir at 500 rpm at room temperature for 4 hours to allow for solvent evaporation and microsphere hardening.
-
Microsphere Collection and Washing: Collect the microspheres by centrifugation at 5,000 x g for 10 minutes. Wash the collected microspheres three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze the washed microspheres at -80°C and then lyophilize for 48 hours to obtain a dry powder.
Protocol 2: In Vitro Release Study of this compound from Microspheres
-
Sample Preparation: Accurately weigh 20 mg of this compound-loaded microspheres and place them into a 15 mL conical tube.
-
Release Medium: Add 10 mL of phosphate-buffered saline (PBS, pH 7.4) containing 0.02% (w/v) Tween 80 to each tube.
-
Incubation: Place the tubes in a shaking incubator at 37°C and 100 rpm.
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter), centrifuge the tubes at 2,000 x g for 5 minutes.
-
Sample Analysis: Withdraw 1 mL of the supernatant for analysis. Replace with 1 mL of fresh release medium to maintain sink conditions.
-
Quantification: Determine the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative percentage of this compound released at each time point.
Visualizations
Caption: Experimental workflow for this compound microsphere formulation.
Caption: Troubleshooting logic for high initial burst release.
Caption: Relationship between formulation parameters and release.
References
- 1. Novel preparation method for sustained-release PLGA microspheres using water-in-oil-in-hydrophilic-oil-in-water emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biodegradable PLGA Microsphere Formation Mechanisms in Electrosprayed Liquid Droplets [jstage.jst.go.jp]
- 4. cellgs.com [cellgs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Hydrogel-Based Drug Delivery Systems [mdpi.com]
- 10. Sterilization techniques for biodegradable scaffolds in tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sterilization of Polymeric Implants: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Data on KGYY15 Binding Affinity
Welcome to the technical support center for KGYY15. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret conflicting binding affinity data that may arise during experimentation.
Summary of Observed Binding Affinity Data for this compound
Discrepancies in binding affinity are frequently observed when characterizing a compound using different methodologies. Below is a summary of representative data for the peptide this compound binding to its target, CD40, which illustrates a common scenario of conflicting results.
| Assay Type | Method Principle | Target | Measured Value (Kd/IC50) | Key Conditions |
| Surface Plasmon Resonance (SPR) | Immobilized target, measures mass change on binding | Recombinant CD40 | Weak or no binding detected | Solid-phase assay |
| Kinetic Exclusion Assay (KinExA) | Solution-based equilibrium binding | Recombinant CD40 + CD11a/CD18 | Kd: 166.78 nM | In solution |
| Cellular Inhibition Assay | Measures inhibition of CD40-CD40L interaction | Human CD40 on cells | IC50: 154 µM | Cell-based, competitive |
| Cellular Staining Competition | Measures peptide binding to cells vs. competitor | CD40 on NAMALWA cells | Partial blocking by recombinant CD40 | Cell-based, direct binding |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why do my in-vitro (SPR) and solution/cellular binding assay results for this compound differ so significantly?
It is a common challenge to see discrepancies between solid-phase assays like SPR and solution-based or cellular assays.[1] Previous studies have reported difficulty in detecting this compound binding to CD40 using solid-phase methods like SPR and ELISA-type assays.[2] In contrast, solution-based methods and cellular assays show measurable interaction.[3][4]
Potential Causes and Troubleshooting Steps:
-
Protein Immobilization and Conformation:
-
Issue: In SPR, the CD40 target is immobilized on a sensor chip.[5] This immobilization can sometimes alter the protein's conformation or block the this compound binding site, leading to artificially low or undetectable affinity.[6]
-
Recommendation: Try different immobilization strategies (e.g., amine coupling vs. capture-based methods) or switch the orientation by immobilizing the peptide instead of the target protein.[7]
-
-
Complex Interactions in Cellular Environments:
-
Issue: The cellular membrane is a complex environment. This compound has been shown to interact not only with CD40 but also with integrins such as CD11a/CD18 and CD11b/CD18.[8] The interaction with CD40 was found to be stronger when integrins were also present.[4] In-vitro assays with only recombinant CD40 will miss these co-receptor effects.
-
Recommendation: When possible, use assay formats that reflect the biological context. A cellular thermal shift assay (CETSA) can be a powerful tool to confirm direct target engagement within intact cells.[9][10]
-
-
Assay Buffer vs. Cellular Environment:
-
Issue: The physicochemical conditions inside a cell (e.g., molecular crowding, ionic strength) are very different from a typical biochemical assay buffer.[1] These differences can significantly alter binding affinities.[1]
-
Recommendation: If a discrepancy is noted, review your in-vitro buffer conditions. While perfectly mimicking a cellular environment is difficult, ensure pH and salt concentrations are physiologically relevant.
-
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting workflow for conflicting binding affinity data.
Question 2: My Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) data don't align. What could be the cause?
While both are powerful in-vitro techniques, SPR and ITC measure binding via different physical principles, which can lead to different results.[6] It's not uncommon for Kd values to differ by a factor of two or more between these methods.[11]
Potential Causes and Troubleshooting Steps:
-
Assay Principle Differences:
-
SPR: Measures the change in mass on a sensor surface as the analyte flows over the immobilized ligand.[5] It is highly sensitive but can be prone to artifacts from immobilization and mass transport limitations.[6][7]
-
ITC: Measures the heat released or absorbed when two molecules interact in solution.[12] It provides a complete thermodynamic profile (Kd, enthalpy, entropy) but is generally less sensitive and requires higher sample concentrations.[13]
-
Recommendation: Acknowledge the inherent differences. If kinetics are important, SPR is the gold standard.[14] If thermodynamics are the focus, ITC is superior.[15]
-
-
Buffer Mismatch (Critical for ITC):
-
Issue: ITC is extremely sensitive to differences in buffer composition between the sample in the cell and the titrant in the syringe.[13] Mismatches can create large heats of dilution that mask the true binding signal.[15]
-
Recommendation: Always dialyze both the protein and the ligand against the exact same buffer from the same batch before an ITC experiment.[16][17]
-
-
Active Protein Concentration:
-
Issue: Both techniques rely on accurate concentration measurements. However, the active concentration (the fraction of protein that is correctly folded and able to bind) can be lower than the total protein concentration.
-
Recommendation: Ensure high-purity, non-aggregated protein samples.[15] For ITC, the stoichiometry value (n) can sometimes indicate issues with active concentration. An 'n' value significantly different from the expected (e.g., 0.5 instead of 1.0) may suggest that only 50% of your protein is active.
-
dot graph G { layout=neato; graph [bgcolor="#FFFFFF", fontname="Arial", model=mds, start=3]; node [fontname="Arial", fontsize=11, style=filled]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Caption: Conceptual comparison of key binding affinity assay principles.
Experimental Protocols
Surface Plasmon Resonance (SPR) - General Protocol
This protocol provides a general workflow for analyzing the binding of this compound (analyte) to CD40 (ligand).
-
Chip Selection and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the surface with a 1:1 mixture of EDC/NHS.[18]
-
Immobilize recombinant CD40 to the surface at a target density (e.g., 100-150 RU for kinetics) in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).[18]
-
Deactivate remaining active sites with ethanolamine.[18]
-
-
Analyte Interaction:
-
Prepare a dilution series of this compound peptide in running buffer (e.g., HBS-EP+). Concentrations should bracket the expected Kd.
-
Inject each concentration over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).[18] Monitor the association phase.
-
Switch back to running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH glycine (B1666218) solution) to strip the analyte from the ligand, preparing the surface for the next injection.[19] The solution should be harsh enough to remove the analyte but not denature the ligand.[7]
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Perform a global fit of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and Kd.[7]
-
Isothermal Titration Calorimetry (ITC) - General Protocol
This protocol outlines a general procedure for measuring the thermodynamics of the this compound-CD40 interaction.
-
Sample Preparation (Crucial Step):
-
Accurately determine the concentrations of the this compound peptide and CD40 protein solutions.
-
Extensively dialyze both solutions against the same, identical buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch artifacts.[13][17]
-
Degas all solutions immediately before use to prevent air bubbles.[15]
-
-
Instrument Setup:
-
Loading:
-
Titration:
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to extract the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[13]
-
Cellular Thermal Shift Assay (CETSA) - General Protocol
CETSA is used to verify target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[20]
-
Cell Treatment:
-
Culture cells expressing the target protein (CD40) to an appropriate density.
-
Treat the cells with various concentrations of this compound or a vehicle control for a defined period.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.[20]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., through freeze-thaw cycles or lysis buffer).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[21]
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein.
-
Quantify the amount of soluble CD40 remaining at each temperature using a method like Western Blot or AlphaScreen.[20]
-
-
Data Analysis:
-
Plot the percentage of soluble CD40 against temperature for both vehicle and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms direct target engagement.[20]
-
References
- 1. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. Site Maintenance [reichertspr.com]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 18. dhvi.duke.edu [dhvi.duke.edu]
- 19. nicoyalife.com [nicoyalife.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KGYY15 Immunogenicity Mitigation
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential immunogenicity of the therapeutic peptide KGYY15.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known immunogenic potential?
A1: this compound is a 15-amino-acid peptide derived from the mouse CD154 protein, with the sequence VLQWAKKGYYTMKSN.[1] It is being investigated for its therapeutic potential in autoimmune diseases, such as type 1 diabetes, due to its interaction with CD40 and integrins CD11a/CD18 and CD11b/CD18.[1][2][3] Preclinical studies in NOD mice have suggested that this compound may have a low immunogenic profile, as no peptide-specific antibody production or T-cell antigen recall was detected.[4] However, as with all peptide therapeutics, a thorough immunogenicity risk assessment is crucial, especially for human applications.[5][6]
Q2: What are the primary drivers of immunogenicity for peptide therapeutics like this compound?
A2: The immunogenicity of therapeutic peptides is influenced by several factors, including:
-
Sequence Origin: Peptides derived from non-human proteins have a higher likelihood of being recognized as foreign by the human immune system.[7]
-
T-cell Epitopes: The presence of specific amino acid sequences (T-cell epitopes) within the peptide that can bind to Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) is a primary driver of T-cell dependent immune responses.[8][9][10]
-
Impurities and Aggregates: Product-related impurities, such as aggregates or degradation products, can enhance the immunogenicity of the peptide drug product.[5][6]
-
Patient- and Treatment-Related Factors: Individual patient genetics (e.g., HLA type) and the route and frequency of administration can also impact the immune response.[6][11]
Q3: What are the general strategies to mitigate the immunogenicity of therapeutic peptides?
A3: Several strategies can be employed to reduce the immunogenic potential of therapeutic peptides:
-
Deimmunization: This involves modifying the amino acid sequence to remove or disrupt T-cell epitopes without compromising the peptide's therapeutic activity.[7][9] This can be guided by in silico prediction tools.[12][13]
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can shield immunogenic epitopes from the immune system.[14][15]
-
Formulation: Developing formulations that minimize aggregation and degradation can reduce the risk of enhanced immunogenicity.[5]
-
Co-administration with Immunosuppressive Agents: In some cases, co-treatment with immunosuppressive drugs may be considered to dampen the immune response.[11]
Troubleshooting Guides
Issue 1: High immunogenicity predicted by in silico tools for a this compound analog.
-
Problem: Your in silico analysis of a modified this compound sequence indicates a high potential for binding to multiple HLA alleles, suggesting a risk of immunogenicity.
-
Troubleshooting Steps:
-
Verify the Prediction Tool: Ensure you are using a reputable and validated in silico tool for T-cell epitope prediction (e.g., EpiMatrix, NetMHCIIpan).[8][12] Different algorithms may yield varying results.
-
Identify Specific Epitopes: Pinpoint the exact 9-mer or 15-mer sequences within your analog that are predicted to be strong binders.
-
Structure-Activity Relationship (SAR) Analysis: Refer to published data on this compound which identified critical residues for its function (L137, Y144, T146, M147, and N150).[4] Avoid modifying these residues if possible.
-
Rational Amino Acid Substitution: Introduce single amino acid substitutions at non-critical positions within the predicted epitope. Focus on substitutions that are known to disrupt MHC binding, such as replacing hydrophobic anchor residues with polar or charged amino acids.[7]
-
Re-run In Silico Analysis: Evaluate the modified sequences again using the in silico tools to confirm a reduction in predicted HLA binding.
-
Proceed to In Vitro Validation: Synthesize the most promising deimmunized peptides for experimental validation using T-cell proliferation assays.
-
Issue 2: Unexpected T-cell activation observed in an in vitro assay with this compound.
-
Problem: You are observing significant T-cell proliferation in a peripheral blood mononuclear cell (PBMC) or dendritic cell-T cell co-culture assay when stimulated with your this compound peptide.
-
Troubleshooting Steps:
-
Confirm Peptide Purity and Identity: Use techniques like HPLC and mass spectrometry to ensure the purity of your this compound peptide stock and confirm its correct sequence. Impurities can be immunogenic.[5]
-
Check for Endotoxin (B1171834) Contamination: Endotoxins are potent immune stimulators. Test your peptide solution for endotoxin levels and ensure they are below the acceptable limit for your assay.
-
Titrate Peptide Concentration: High concentrations of any peptide can sometimes lead to non-specific T-cell activation. Perform a dose-response experiment to determine if the observed activation is concentration-dependent and specific.
-
Control for Donor Variability: T-cell responses are highly dependent on the HLA type of the donor PBMCs. Test your peptide on PBMCs from a panel of donors with diverse HLA haplotypes to assess the breadth of the response.
-
Include Appropriate Controls:
-
Negative Control: A scrambled version of the this compound peptide with the same amino acid composition but a different sequence.
-
Positive Control: A known immunogenic peptide or a mitogen like phytohemagglutinin (PHA) to ensure the assay is working correctly.[16]
-
-
Evaluate Cytokine Profile: In addition to proliferation, measure the secretion of cytokines (e.g., IFN-γ, IL-2, IL-10) to characterize the nature of the T-cell response (e.g., pro-inflammatory vs. regulatory).
-
Experimental Protocols
Protocol 1: In Silico T-Cell Epitope Prediction
This protocol outlines the steps for using online tools to predict the potential immunogenicity of a peptide sequence.
Objective: To identify potential T-cell epitopes within the this compound sequence or its analogs that may bind to human leukocyte antigen (HLA) class II molecules.
Materials:
-
Peptide sequence(s) of interest in FASTA format.
-
Access to a web-based T-cell epitope prediction server (e.g., IEDB Analysis Resource, NetMHCIIpan).
Methodology:
-
Navigate to the chosen T-cell epitope prediction server.
-
Select the appropriate prediction method for MHC class II binding.
-
Input the peptide sequence(s) in the designated text box.
-
Select the desired set of human HLA-DR, -DP, and -DQ alleles for the prediction. A comprehensive set of alleles is recommended to cover a broad population.
-
Set the peptide length for analysis (typically 15-mers for MHC class II).
-
Initiate the prediction analysis.
-
Interpret the results. The output will typically provide a score (e.g., percentile rank or predicted IC50 value) for each potential peptide epitope against each HLA allele. Lower percentile ranks or lower IC50 values indicate stronger predicted binding.
-
Identify "promiscuous" epitopes that are predicted to bind to multiple HLA alleles, as these may pose a higher immunogenicity risk.
Protocol 2: In Vitro T-Cell Proliferation Assay
This protocol describes a method to assess the potential of this compound to induce T-cell proliferation in human peripheral blood mononuclear cells (PBMCs).
Objective: To experimentally determine if this compound can stimulate the proliferation of T-cells from human donors.
Materials:
-
This compound peptide (high purity, low endotoxin)
-
Scrambled control peptide
-
Positive control (e.g., Phytohemagglutinin (PHA))
-
Human PBMCs isolated from healthy donors
-
Complete RPMI-1640 medium
-
Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)
-
96-well round-bottom cell culture plates
-
Flow cytometer
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in PBS and stain with a cell proliferation dye according to the manufacturer's instructions.
-
Cell Culture Setup:
-
Plate the stained PBMCs at 2 x 10^5 cells/well in a 96-well plate.
-
Add the this compound peptide at various concentrations (e.g., 1, 10, 50 µg/mL).
-
Include wells with the scrambled peptide at the same concentrations as a negative control.
-
Include wells with PHA (e.g., 5 µg/mL) as a positive control.
-
Include unstimulated wells (medium only) as a baseline control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the cells on a flow cytometer.
-
Analyze the data by gating on the T-cell populations (CD3+, CD4+, CD8+) and examining the dilution of the proliferation dye. A decrease in fluorescence intensity indicates cell division.
-
-
Data Interpretation: Calculate the percentage of proliferated T-cells for each condition. A significant increase in proliferation in the this compound-treated wells compared to the scrambled peptide and unstimulated controls indicates a potential immunogenic response.
Data Presentation
| In Silico Tool | This compound Epitope (9-mer) | Predicted HLA Allele | Binding Affinity (IC50 nM) | Immunogenicity Score |
| NetMHCIIpan | WAKKGYYTM | HLA-DRB101:01 | 550 | Weak Binder |
| NetMHCIIpan | AKKGYYTMK | HLA-DRB104:01 | 1200 | Non-Binder |
| EpiMatrix | GYYTMKSN | HLA-DRB1*07:01 | 850 | Weak Binder |
| ... | ... | ... | ... | ... |
| Note: The data in this table is illustrative and should be replaced with actual results from in silico predictions. |
| In Vitro Assay | Treatment | Concentration (µg/mL) | % CD4+ T-Cell Proliferation (Mean ± SD) | % CD8+ T-Cell Proliferation (Mean ± SD) |
| Unstimulated | 0 | 1.2 ± 0.4 | 0.8 ± 0.3 | |
| Scrambled Peptide | 50 | 1.5 ± 0.6 | 1.1 ± 0.5 | |
| This compound | 1 | 2.1 ± 0.8 | 1.5 ± 0.7 | |
| This compound | 10 | 3.5 ± 1.2 | 2.8 ± 1.0 | |
| This compound | 50 | 8.9 ± 2.5 | 6.7 ± 2.1 | |
| PHA | 5 | 85.4 ± 5.1 | 75.2 ± 6.3 | |
| Note: The data in this table is illustrative and should be replaced with actual experimental results. |
Visualizations
Caption: Workflow for assessing and mitigating the immunogenicity of this compound.
Caption: T-cell activation pathway initiated by a peptide epitope.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors [frontiersin.org]
- 6. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Guided Deimmunization of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements [frontiersin.org]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Protein deimmunization via structure-based design enables efficient epitope deletion at high mutational loads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches to Mitigate the Unwanted Immunogenicity of Therapeutic Proteins during Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Deimmunization of protein therapeutics – Recent advances in experimental and computational epitope prediction and deletion [agris.fao.org]
- 15. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Technical Support Center: Optimizing KGYY15 Concentration for T-cell Suppression Assays
Welcome to the technical support center for KGYY15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for T-cell suppression assays. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and data interpretation resources to ensure the successful implementation of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in T-cells?
A1: this compound is a synthetic peptide that has been shown to modulate T-cell function. Its primary mechanism of action involves the inhibition of the CD40 signaling pathway.[1][2][3] CD40 is a costimulatory protein found on the surface of various immune cells, including T-cells.[3][4] By interfering with CD40-mediated signaling, this compound can suppress T-cell activation, proliferation, and cytokine production, making it a compound of interest for studying autoimmune diseases and inflammatory responses.[1][3]
Q2: What is the recommended starting concentration range for this compound in a T-cell suppression assay?
A2: For initial experiments, a broad dose-response curve is recommended to determine the optimal concentration of this compound. A common starting range is from 1 µM to 100 µM. Based on the initial results, the concentration range can be narrowed to accurately determine the IC50 (half-maximal inhibitory concentration).
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in a sterile, cell-culture compatible solvent such as dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS) to create a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is below a cytotoxic threshold (typically <0.5% for DMSO).[5]
Q4: What are the appropriate controls to include in my T-cell suppression assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Unstimulated T-cells: T-cells cultured in media alone to establish a baseline for proliferation and activation.
-
Stimulated T-cells (Positive Control): T-cells activated with a stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen) in the absence of this compound.[6][7] This demonstrates the maximum expected T-cell response.
-
Vehicle Control: Stimulated T-cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any potential effects of the solvent on T-cell function.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in T-cell suppression assays.
Issue 1: No T-cell Suppression Observed
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a wider dose-response experiment with this compound, including both higher and lower concentrations. |
| Ineffective T-cell Activation | Verify robust activation in your positive control by measuring proliferation (e.g., CFSE dilution) or cytokine production (e.g., IL-2, IFN-γ). If activation is weak, troubleshoot your stimulation method (e.g., antibody concentration, cell density).[5] |
| This compound Degradation | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. |
Issue 2: High T-cell Death in All Conditions
| Possible Cause | Recommended Solution |
| This compound Cytotoxicity | Perform a cytotoxicity assay (e.g., using a live/dead stain like 7-AAD or propidium (B1200493) iodide) in parallel with your suppression assay to determine the concentration at which this compound becomes toxic to T-cells.[5] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically below 0.5%). Include a vehicle-only control to assess solvent-induced cytotoxicity.[5] |
| Poor Cell Health | Ensure the primary T-cells are healthy and viable before starting the assay. Use freshly isolated cells whenever possible. |
Issue 3: High Variability Between Replicates or Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell counting and plating in each well. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of this compound dilutions before adding to the wells. |
| Donor-to-Donor Variability | If using primary human or animal cells, be aware of potential biological variability between donors. Test multiple donors to ensure the observed effects are consistent. |
Experimental Protocols
Protocol 1: T-cell Proliferation Assay using CFSE
This protocol outlines the steps for measuring T-cell proliferation via dye dilution using Carboxyfluorescein succinimidyl ester (CFSE).
-
T-cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or lymphoid tissues using standard methods (e.g., magnetic-activated cell sorting).
-
CFSE Labeling:
-
Resuspend T-cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium.
-
-
Cell Plating and Treatment:
-
Plate the CFSE-labeled T-cells in a 96-well plate at a density of 1x10^5 cells/well.
-
Add serial dilutions of this compound to the designated wells. Include vehicle and no-treatment controls.
-
Stimulate the T-cells with an appropriate activator (e.g., anti-CD3/CD28 beads or soluble antibodies).
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis.
-
Acquire the samples on a flow cytometer and analyze the CFSE fluorescence in the live-cell population. Proliferation is indicated by a stepwise reduction in CFSE intensity.
-
Protocol 2: Cytotoxicity Assay
-
Cell Plating and Treatment:
-
Plate T-cells at 1x10^5 cells/well in a 96-well plate.
-
Add a range of this compound concentrations, including those used in the suppression assay and higher concentrations.
-
Include a "maximum death" control (e.g., by treating cells with a known cytotoxic agent or by freeze-thawing).
-
-
Incubation: Incubate for the same duration as the suppression assay (e.g., 24-72 hours).
-
Viability Staining and Analysis:
-
Add a viability dye (e.g., propidium iodide, 7-AAD, or a fluorescent live/dead stain) to each well according to the manufacturer's instructions.
-
Analyze the plate on a flow cytometer or a fluorescence plate reader to quantify the percentage of dead cells.
-
Data Presentation
Table 1: Dose-Response of this compound on T-cell Proliferation
| This compound Conc. (µM) | % Proliferation Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5.2 |
| 1 | 15.3 ± 4.8 |
| 5 | 48.9 ± 6.1 |
| 10 | 75.6 ± 5.5 |
| 25 | 92.1 ± 3.9 |
| 50 | 98.5 ± 1.2 |
| IC50 (µM) | ~5.5 |
Table 2: Cytotoxicity Profile of this compound on T-cells
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 98.2 ± 1.5 |
| 1 | 97.5 ± 2.1 |
| 5 | 96.8 ± 1.9 |
| 10 | 95.4 ± 2.5 |
| 25 | 88.1 ± 4.3 |
| 50 | 70.3 ± 6.8 |
| 100 | 45.7 ± 8.2 |
| CC50 (µM) | >100 |
Visual Guides
Caption: Hypothetical signaling pathway of this compound in T-cells.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD40-targeting this compound peptides do not efficiently block the CD40-CD40L interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T cells interact with T cells via CD40-CD154 to promote autoimmunity in T1D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: KGYY15 vs. Anti-CD154 Monoclonal Antibody Therapy
For Researchers, Scientists, and Drug Development Professionals
The CD40-CD154 costimulatory pathway is a critical regulator of immune responses, making it a prime target for therapeutic intervention in autoimmune diseases and transplantation. This guide provides a detailed comparison of two therapeutic strategies targeting this pathway: the novel peptide KGYY15 and the more established anti-CD154 monoclonal antibody (mAb) therapy. While both aim to modulate the immune system by interfering with the CD40-CD154 interaction, they differ significantly in their mechanism, efficacy, and safety profiles.
Executive Summary
Anti-CD154 monoclonal antibodies have demonstrated potent immunosuppressive effects in preclinical models by blocking the interaction between CD40 on antigen-presenting cells and CD154 on activated T cells. However, their clinical development has been largely halted due to a significant risk of thromboembolic events.[1][2] In contrast, this compound, a 15-amino-acid peptide, offers a more nuanced approach. It modulates the CD40-CD154 signaling pathway and also interacts with integrins, potentially avoiding the adverse effects associated with complete blockade while still controlling the inflammatory response.[3][4] Preclinical studies have shown promising efficacy for this compound in type 1 diabetes, and it is currently in Phase I clinical trials.[5][6]
Data Presentation
Table 1: Preclinical Efficacy Comparison
| Parameter | This compound | Anti-CD154 Monoclonal Antibody |
| Disease Model | Type 1 Diabetes (NOD Mice) | Systemic Lupus Erythematosus (NZB/W F1 Mice), Multiple Sclerosis (EAE Mice) |
| Primary Efficacy Endpoint | Prevention and reversal of hyperglycemia | Reduction of autoantibodies, amelioration of nephritis, delay in disease onset, reduction in clinical relapse rate |
| Reported Efficacy | >90% prevention of hyperglycemia; 56% reversal of new-onset hyperglycemia[3][4] | Significant delay in disease onset and prolonged survival in lupus models; effective blockade of clinical disease progression in EAE models[3][7] |
Table 2: Clinical Trial and Safety Data
| Parameter | This compound | Anti-CD154 Monoclonal Antibody |
| Development Phase | Phase I[5] | Multiple clinical trials, many halted |
| Indications Studied | Type 1 Diabetes, Multiple Sclerosis[5] | Systemic Lupus Erythematosus, Multiple Sclerosis, Crohn's Disease, Transplantation[8][9][10] |
| Reported Efficacy (Clinical) | Data not yet publicly available | In a Phase II trial for SLE, did not demonstrate a statistically significant difference from placebo in SLEDAI scores.[11] Some clinical benefit was observed in a small group of active SLE patients in another study.[9] |
| Key Safety Findings | Well-tolerated in preclinical studies[6] | Significant risk of thromboembolic events (arterial and venous thrombosis) [1][8][12] |
| Thromboembolism Mechanism | Not reported to cause thromboembolism | Immune complexes of anti-CD154 mAb and soluble CD154 can crosslink FcγRIIa on platelets, leading to platelet activation and aggregation.[7] |
Mechanism of Action
Anti-CD154 Monoclonal Antibody Therapy
Anti-CD154 mAbs function by directly blocking the interaction between CD154 on activated T-helper cells and CD40 on antigen-presenting cells (APCs) such as B cells, dendritic cells, and macrophages.[8] This blockade disrupts a critical costimulatory signal necessary for T cell activation and subsequent immune responses, including B cell proliferation, differentiation, and immunoglobulin class switching.[8]
This compound Therapy
This compound is a peptide that targets the CD40-CD154 interaction but with a more complex mechanism. It not only interacts with CD40 but also with integrins such as CD11a/CD18 and CD11b/CD18.[3][4] This suggests a modulatory role rather than a complete blockade of the signaling pathway. By potentially altering the conformation of CD40 or its interaction with other signaling molecules, this compound may dampen the pro-inflammatory signals without causing the profound immunosuppression and associated adverse effects seen with anti-CD154 mAbs.[3][4]
Experimental Protocols
In Vivo Administration of this compound in NOD Mice
This protocol is based on preclinical studies evaluating the efficacy of this compound in preventing and treating type 1 diabetes in Non-Obese Diabetic (NOD) mice.[6][11]
Materials:
-
This compound peptide
-
Sterile, isotonic vehicle (e.g., phosphate-buffered saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
Blood glucose monitoring system
Procedure:
-
Animal Preparation: Use female NOD mice, a standard model for spontaneous type 1 diabetes.
-
Dosing: For prevention studies, begin treatment at a pre-diabetic age (e.g., 4-5 weeks). For treatment studies, initiate administration upon confirmation of hyperglycemia (e.g., two consecutive blood glucose readings >250 mg/dL). A typical dose is 4 mg/kg administered daily via intraperitoneal injection.[11]
-
Administration:
-
Weigh the mouse to calculate the correct injection volume.
-
Restrain the mouse appropriately.
-
Administer the this compound solution via intraperitoneal injection.
-
-
Monitoring:
-
Monitor blood glucose levels regularly (e.g., weekly for prevention studies, daily for treatment studies).
-
Observe the animals for any signs of distress or adverse reactions.
-
At the end of the study, pancreas tissue can be collected for histological analysis of insulitis.
-
Co-Immunoprecipitation and Western Blot for CD40-KGYY15 Interaction
This protocol is designed to demonstrate the physical interaction between this compound and the CD40 receptor.
Materials:
-
Cells expressing CD40 (e.g., B-cell lymphoma line)
-
Biotinylated this compound peptide
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibody: anti-CD40 antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse CD40-expressing cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Incubation: Incubate the cell lysate with biotinylated this compound for several hours to overnight at 4°C with gentle rotation to allow for complex formation.
-
Pull-down: Add streptavidin-coated beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotin-KGYY15-CD40 complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against CD40, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. A band at the molecular weight of CD40 will confirm the interaction with this compound.
Conclusion
This compound and anti-CD154 monoclonal antibodies represent two distinct approaches to targeting the CD40-CD154 pathway for the treatment of autoimmune diseases. While anti-CD154 mAbs have shown preclinical promise, their clinical utility is severely limited by the risk of thromboembolism. This compound, with its unique modulatory mechanism that also involves integrins, presents a potentially safer and effective alternative. The ongoing Phase I clinical trial of this compound will be crucial in determining its safety and therapeutic potential in humans. For researchers and drug development professionals, the evolution from broad blockade with monoclonal antibodies to more specific and nuanced modulation with peptides like this compound highlights a promising direction in the development of next-generation immunotherapies.
References
- 1. The CD154-CD40 costimulatory pathway in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD154: An Immunoinflammatory Mediator in Systemic Lupus Erythematosus and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 4. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KGYY-15 by Op-T-Mune for Type 1 Diabetes (Juvenile Diabetes): Likelihood of Approval [pharmaceutical-technology.com]
- 6. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel insights into anti-CD40/CD154 immunotherapy in transplant tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on CD40 and CD154 blockade in transplant models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic CD154 antibody for lupus: promise for the future? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Immune Effects of Blocking CD40 Ligand in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thrombophilia associated with anti-CD154 monoclonal antibody treatment and its prophylaxis in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Human and Mouse KGYY15 Peptide Efficacy in Modulating the CD40 Pathway
For researchers, scientists, and drug development professionals, understanding the translational potential of therapeutic peptides is paramount. This guide provides a comprehensive comparison of the human and mouse KGYY15 peptides, focusing on their efficacy in modulating the CD40 signaling pathway, a critical target in autoimmune diseases. While extensive preclinical data underscores the therapeutic promise of the mouse this compound peptide, a direct experimental comparison with its human counterpart is currently lacking in the scientific literature. This guide synthesizes the available data to facilitate an informed perspective on their potential similarities and differences.
Peptide Sequence Comparison
The this compound peptide is derived from the CD154 protein, the ligand for the CD40 receptor. The sequences for the human and mouse peptides are as follows:
| Species | Amino Acid Sequence |
| Mouse | VLQWAKKGYYTMKSN |
| Human | VLQWAEKGYYTMSNN |
The two peptides share a high degree of homology, with key amino acid residues essential for CD40 interaction being conserved. This conservation suggests a potentially similar mechanism of action and therapeutic efficacy.
Efficacy of Mouse this compound Peptide: Preclinical Evidence
The mouse this compound peptide has demonstrated significant therapeutic efficacy in preclinical models of autoimmune disease, particularly in the Non-Obese Diabetic (NOD) mouse model of type 1 diabetes.
| Efficacy Parameter | Result | Citation |
| Prevention of Type 1 Diabetes in NOD Mice | >90% prevention of hyperglycemia. | [1][2] |
| Reversal of New-Onset Hyperglycemia in NOD Mice | 56% reversal of hyperglycemia. | [1][2] |
| Binding Affinity (Kd) to recombinant mouse CD40 | 109.69 nM | [1][3] |
| Binding Affinity (Kd) to mCD40 + CD11b/CD18 | 7.09 nM | [1] |
| Binding Affinity (Kd) to mCD40 + CD11a/CD18 | 166.78 nM | [1] |
These findings highlight the potent immunomodulatory effects of the mouse this compound peptide, establishing it as a promising candidate for autoimmune disease therapy. The peptide's interaction with CD40 is notably enhanced in the presence of the integrin CD11b/CD18, suggesting a complex regulatory mechanism.
Efficacy of Human this compound Peptide: A Data Gap
Signaling Pathways and Experimental Workflows
The therapeutic effect of the this compound peptide is mediated through its interaction with the CD40 receptor and its subsequent modulation of downstream signaling pathways. This interaction can influence both CD40- and integrin-mediated signaling cascades.
The experimental workflow to assess this compound peptide efficacy typically involves a series of in vitro and in vivo assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of the this compound peptide.
Kinetic Exclusion Assay (KinExA)
The KinExA technique is employed to measure the binding affinity (Kd) of the this compound peptide to the CD40 receptor in solution.[1]
-
Principle: A constant concentration of the receptor (CD40) is incubated with varying concentrations of the ligand (this compound peptide) until equilibrium is reached.
-
Procedure:
-
The equilibrium mixtures are passed over a solid phase matrix coated with the this compound peptide.
-
Free CD40 binds to the matrix, while the CD40-KGYY15 complexes are washed away.
-
A fluorescently labeled secondary antibody specific for CD40 is used to quantify the amount of bound CD40.
-
The signal is inversely proportional to the amount of this compound in the solution.
-
-
Data Analysis: The data is fitted to a 1:1 binding model to determine the dissociation constant (Kd).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm the physical interaction between the this compound peptide and the CD40 receptor in a cellular context.[1]
-
Principle: An antibody targeting a specific protein is used to pull down that protein from a cell lysate, along with any interacting proteins.
-
Procedure:
-
Cells expressing CD40 are lysed to release cellular proteins.
-
The lysate is incubated with magnetic beads conjugated to the this compound peptide.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads.
-
-
Analysis: The eluted proteins are separated by SDS-PAGE and the presence of CD40 is detected by Western blotting using a CD40-specific antibody.
Flow Cytometry for Cell Binding
Flow cytometry is utilized to assess the binding of the this compound peptide to CD40-expressing cells.
-
Principle: Fluorescently labeled this compound peptide is incubated with cells, and a flow cytometer is used to detect the fluorescence intensity of individual cells.
-
Procedure:
-
CD40-positive cells (e.g., T cells) are isolated.
-
The cells are incubated with a fluorescently labeled this compound peptide (e.g., FITC-conjugated).
-
The cells are washed to remove unbound peptide.
-
-
Analysis: A flow cytometer measures the percentage of fluorescently labeled cells, indicating the extent of peptide binding.
In Vivo Efficacy Studies in NOD Mice
The therapeutic efficacy of the this compound peptide is evaluated in the NOD mouse model of type 1 diabetes.
-
Animal Model: Female NOD mice, which spontaneously develop autoimmune diabetes, are used.
-
Treatment Regimen:
-
Prevention: Mice receive weekly injections of the this compound peptide starting at a pre-diabetic age (e.g., 4-5 weeks).
-
Reversal: Mice are treated with the this compound peptide upon the onset of hyperglycemia.
-
-
Monitoring: Blood glucose levels are monitored regularly to assess the incidence and progression of diabetes.
-
Immunological Analysis: At the end of the study, tissues such as the pancreas and lymph nodes are collected to analyze immune cell infiltration and cytokine profiles.
Conclusion
The mouse this compound peptide shows remarkable promise as a therapeutic agent for autoimmune diseases, with robust preclinical data supporting its efficacy in a mouse model of type 1 diabetes. While the high sequence homology between the mouse and human this compound peptides suggests a strong likelihood of similar efficacy in humans, the absence of direct experimental data on the human peptide represents a significant knowledge gap. Future research should prioritize the characterization of the human this compound peptide, including its binding affinity for human CD40 and its therapeutic potential in relevant humanized preclinical models. Such studies are essential to bridge the translational gap and advance the development of this promising therapeutic candidate for the benefit of patients with autoimmune disorders.
References
KGYY15: A Peptide-Based Immunomodulator for Type 1 Diabetes – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic effects of KGYY15, a novel peptide inhibitor of the CD40-CD154 interaction, in the context of Type 1 Diabetes (T1D). It compares this compound with alternative therapeutic strategies and presents supporting experimental data from preclinical studies in the Non-Obese Diabetic (NOD) mouse model, a well-established animal model for T1D.
Introduction to this compound and the CD40-CD154 Pathway in T1D
Type 1 Diabetes is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas by the body's own immune system. A critical signaling pathway implicated in the progression of T1D is the interaction between the CD40 receptor and its ligand, CD154 (also known as CD40L). This interaction is crucial for the activation and function of various immune cells, including T cells and antigen-presenting cells (APCs), which drive the autoimmune attack on beta cells.
This compound is a 15-amino acid peptide designed to competitively inhibit the binding of CD154 to CD40.[1][2] By blocking this interaction, this compound aims to dampen the pro-inflammatory immune response that leads to beta cell destruction, offering a targeted therapeutic approach for T1D. This peptide presents a promising alternative to broader immunosuppressive therapies and anti-CD154 monoclonal antibodies, which have been associated with thromboembolic side effects in clinical trials.[1][2]
Comparative Efficacy of this compound in T1D Preclinical Models
Experimental studies in NOD mice have demonstrated the potential of this compound in both preventing the onset of T1D and reversing recent-onset hyperglycemia. The following tables summarize the key quantitative data from these studies and provide a comparison with other immunomodulatory agents.
Table 1: Prophylactic Efficacy of this compound in Preventing T1D in NOD Mice
| Treatment Group | Dosage and Administration | Age at Treatment Initiation | Number of Animals (n) | Diabetes Incidence (%) | Mean Age of Onset (weeks) | Reference |
| This compound | 4 mg/kg, weekly intraperitoneal injection | 10 weeks | 10 | 20 | 22 | [1] |
| Scrambled Peptide | 4 mg/kg, weekly intraperitoneal injection | 10 weeks | 10 | 80 | 16 | [1] |
| Anti-CD40L mAb (MR1) | 0.25 mg, bi-weekly intraperitoneal injection | 8 weeks | 15 | 0 | - | [3] |
| Untreated Control | - | - | 10 | 90 | 17 | [1] |
Table 2: Therapeutic Efficacy of this compound in Reversing New-Onset T1D in NOD Mice
| Treatment Group | Dosage and Administration | Time of Intervention | Number of Animals (n) | Reversal of Hyperglycemia (%) | Time to Euglycemia | Reference |
| This compound | 4 mg/kg, daily intraperitoneal injection | Upon diagnosis (>250 mg/dL) | 9 | 56 | 1-2 days | [1] |
| Anti-CD3 mAb (145-2C11) | 50 µ g/day for 5 days | Upon diagnosis (>250 mg/dL) | 26 | ~40-50 | Variable | [4] |
| Combination Therapy (ATG + G-CSF + DPP-4i + PPI) | Various | 2 weeks post-diagnosis | 12 | 50 | Not specified | [5][6] |
| Insulin Pellets (Control) | - | Upon diagnosis | 12 | 0 | - | [5] |
Table 3: Immunomodulatory Effects of this compound in NOD Mice
| Parameter | This compound-Treated | Control (Diabetic) | Method of Analysis | Reference |
| Insulitis Score | ||||
| Score 0-1 (%) | 72 | 15 | Histology (H&E staining) | [1] |
| Score 3-4 (%) | 13 | 39 | Histology (H&E staining) | [1] |
| Cytokine Production (Pancreatic Lymph Node T cells) | ||||
| IFN-γ (% positive cells) | Significantly reduced | Elevated | Intracellular cytokine staining | [1] |
| TNF-α (% positive cells) | Significantly reduced | Elevated | Intracellular cytokine staining | [1] |
| IL-6 (% positive cells) | Significantly reduced | Elevated | Intracellular cytokine staining | [1] |
| IL-2 (% positive cells) | Significantly reduced | Elevated | Intracellular cytokine staining | [1] |
Experimental Protocols
Non-Obese Diabetic (NOD) Mouse Model
-
Animal Strain: Female NOD/ShiLtJ mice are predominantly used due to their high incidence of spontaneous T1D.[3]
-
Housing: Mice are maintained in a specific pathogen-free (SPF) facility to minimize environmental variables that can influence disease development.[7]
-
Diabetes Monitoring: Blood glucose levels are monitored weekly or bi-weekly from the tail vein using a standard glucometer. Diabetes is typically diagnosed after two consecutive readings of >250 mg/dL.[7]
This compound Administration
-
Peptide Synthesis: this compound (sequence: VLQWAKKGYYTMKSN) and a scrambled control peptide are synthesized to >95% purity.
-
Prophylactic Treatment: Starting at a pre-diabetic age (e.g., 10 weeks), NOD mice receive weekly intraperitoneal injections of this compound at a dose of 4 mg/kg.[1]
-
Therapeutic Treatment: Upon diagnosis of diabetes, mice are treated with daily intraperitoneal injections of this compound at 4 mg/kg.[1]
Assessment of Insulitis
-
Tissue Collection: At the end of the study, pancreata are harvested and fixed in 10% buffered formalin.
-
Histology: Fixed tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Scoring: The degree of lymphocytic infiltration in the islets of Langerhans is scored microscopically using a scale from 0 (no infiltration) to 4 (complete islet destruction). At least 20-30 islets are scored per pancreas.[7]
Cytokine Analysis
-
Cell Isolation: Lymphocytes are isolated from the spleen and pancreatic-draining lymph nodes (PLN).
-
In Vitro Restimulation: Cells are restimulated in vitro with anti-CD3 and anti-CD28 antibodies or a relevant autoantigen.
-
Intracellular Staining and Flow Cytometry: Following restimulation, cells are stained with fluorescently labeled antibodies against CD4, CD8, and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10). The percentage of cytokine-producing T cells is then quantified by flow cytometry.[7]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the CD40-CD154 signaling pathway and the experimental workflow for evaluating this compound.
Caption: CD40-CD154 signaling pathway in T cell activation and its inhibition by this compound.
References
- 1. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type 1 Diabetes Efficacy Studies | The Jackson Laboratory [jax.org]
- 4. Synergistic Reversal of Type 1 Diabetes in NOD Mice With Anti-CD3 and Interleukin-1 Blockade: Evidence of Improved Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapy Reverses Hyperglycemia in NOD Mice With Established Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapy Reverses Hyperglycemia in NOD Mice With Established Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to KGYY15 and Other Small Molecule CD40 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peptide-based CD40 modulator, KGYY15, with other small molecule inhibitors targeting the CD40 pathway. This document synthesizes available experimental data to highlight differences in mechanism, potency, and functional effects.
The CD40-CD40L signaling axis is a critical regulator of immune responses, making it a compelling target for therapeutic intervention in autoimmune diseases and cancer. While monoclonal antibodies targeting this pathway have shown promise, they have also been associated with adverse events, spurring the development of small molecule inhibitors. This guide focuses on this compound, a unique peptide modulator, and compares it to other small molecule inhibitors that directly block the CD40-CD40L interaction.
Mechanism of Action: A Tale of Two Approaches
Small molecule inhibitors of the CD40 pathway can be broadly categorized into two groups based on their mechanism of action:
-
Direct Inhibitors: These molecules physically obstruct the interaction between CD40 and its ligand, CD40L (CD154). By doing so, they block the downstream signaling cascade that leads to immune activation.
-
Modulators: this compound represents a distinct class of molecules that do not simply block the CD40-CD40L interaction but rather modulate the signaling complex. Evidence suggests that this compound's activity is intertwined with its ability to interact with integrins, specifically CD11a/CD18 and CD11b/CD18, in addition to CD40.[1][2][3] This suggests a more nuanced mechanism that may temper inflammatory signaling without complete immunosuppression.[1][3]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data for this compound and other representative small molecule CD40 inhibitors. It is crucial to note that the assays used to determine these values differ, reflecting the distinct mechanisms of these compounds.
Table 1: Binding Affinity of this compound to CD40 and CD40-Integrin Complexes
| Compound | Target | Assay | Dissociation Constant (Kd) |
| This compound | CD40 | KinExA | 109.69 nM[2] |
| This compound | CD40 + CD11a/CD18 | KinExA | 166.78 nM[1] |
| This compound | CD40 + CD11b/CD18 | KinExA | 7.09 nM[1] |
Data from --INVALID-LINK-- and --INVALID-LINK--.
Table 2: Inhibitory Potency of Small Molecule CD40-CD40L Interaction Inhibitors
| Compound | Assay Type | IC50 | Reference |
| DRI-C21095 | Cell-free CD40-CD40L Binding | 19 nM | --INVALID-LINK-- |
| NF-κB Reporter Assay | 6.0 µM | --INVALID-LINK-- | |
| DRI-C21041 | Cell-free CD40-CD40L Binding | 87 nM | --INVALID-LINK-- |
| NF-κB Reporter Assay | 10.3 µM | --INVALID-LINK-- | |
| B-cell Proliferation | 13.2 µM | --INVALID-LINK-- | |
| Compound 10 (DRI-C21045) | Cell-free CD40-CD40L Binding | 0.17 µM | --INVALID-LINK-- |
| NF-κB Reporter Assay | Low µM range | --INVALID-LINK-- | |
| BIO8898 | Cell-free CD40-CD40L Binding | ~25 µM | --INVALID-LINK-- |
Note: Some studies indicate that this compound peptides do not efficiently block the CD40-CD40L interaction in cell-free binding assays, which aligns with its proposed modulatory mechanism.[4][5]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and direct CD40 inhibitors are reflected in their impact on cellular signaling.
CD40 Signaling and Direct Inhibition
Engagement of CD40 by CD40L on antigen-presenting cells (APCs) initiates a signaling cascade that is critically dependent on the recruitment of TNF receptor-associated factors (TRAFs). This ultimately leads to the activation of transcription factors, most notably NF-κB, which drives the expression of pro-inflammatory cytokines and co-stimulatory molecules, leading to B cell proliferation and activation. Direct small molecule inhibitors block the initial CD40-CD40L interaction, thereby preventing the entire downstream cascade.
This compound's Modulatory and Integrin-Dependent Pathway
This compound's mechanism is more complex, involving the modulation of a signaling nexus that includes CD40 and integrins.[1][2][3] This peptide can interact with CD40, as well as the integrins CD11a/CD18 and CD11b/CD18.[1] The binding affinity of this compound to CD40 is significantly enhanced in the presence of CD11b/CD18, suggesting that this compound may preferentially target activated immune cells where these integrins are expressed.[1] Instead of complete blockade, this compound is proposed to temporally modulate the interactions within this complex, leading to a dampening of the inflammatory response rather than full immunosuppression.[1][2]
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CD40-targeting this compound peptides do not efficiently block the CD40-CD40L interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of KGYY15: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the binding affinity of the peptide KGYY15 with its primary target, the cell surface receptor CD40, and its cross-reactivity with other cell surface receptors, specifically the integrins CD11a/CD18 and CD11b/CD18. The information presented herein is intended for researchers, scientists, and drug development professionals working on therapeutic interventions targeting the CD40 signaling pathway.
The 15-amino-acid peptide, this compound, has been identified as a modulator of the CD40-CD154 interaction, a critical pathway in autoimmune diseases.[1][2] Understanding the specificity and potential off-target interactions of this compound is crucial for its development as a therapeutic agent. This guide summarizes the available quantitative data on its binding affinities and provides detailed experimental protocols for assessing these interactions.
Comparative Binding Affinity of this compound
Experimental data obtained through Kinetic Exclusion Assay (KinExA) has demonstrated that this compound, in addition to binding CD40, also interacts with the integrins CD11a/CD18 and CD11b/CD18, which are also involved in immune cell signaling.[1][3] The binding affinities (Kd) of this compound for CD40 alone and in complex with these integrins are summarized in the table below.
| Target Receptor(s) | Binding Affinity (Kd) in nM |
| CD40 | 109.69[1][3] |
| CD40 + CD11a/CD18 | 166.78[1][3] |
| CD40 + CD11b/CD18 | 7.09[1][3] |
The data reveals that the presence of CD11b/CD18 significantly enhances the binding affinity of this compound, suggesting a synergistic interaction. Conversely, the presence of CD11a/CD18 appears to slightly weaken the interaction with CD40.[1][3]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experiments are provided below.
Protocol 1: Co-Immunoprecipitation (Co-IP) for Assessing this compound Interaction with Cell Surface Receptors
This protocol outlines the procedure to determine the in-situ interaction of this compound with cell surface receptors like CD40, CD11a, and CD11b on immune cells.
Materials:
-
Cells expressing target receptors (e.g., NOD or BALB/c immune cells)
-
This compound peptide
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Antibodies specific for CD40, CD11a, and CD11b
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot reagents
-
Antibody for detecting this compound (if available) or a tagged version of this compound
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Pre-clearing (Optional): Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Remove the beads.
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody specific for the target receptor (CD40, CD11a, or CD11b).
-
In a parallel sample, add this compound to the lysate and incubate for 2-4 hours at 4°C.
-
-
Complex Capture: Add Protein A/G magnetic beads to each sample and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes or this compound-receptor complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold Co-IP Lysis/Wash Buffer to remove non-specific proteins.
-
Elution: Elute the captured proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the suspected interacting partners (e.g., blot for CD11a/b after pulling down with a CD40 antibody, or blot for CD40/integrins after pulling down with this compound).
Protocol 2: Kinetic Exclusion Assay (KinExA) for Determining Binding Affinity
This protocol describes the use of a KinExA instrument to measure the binding affinity of this compound to its target receptors in solution.
Materials:
-
KinExA 4000 instrument
-
Recombinant proteins: this compound, CD40, CD11a/CD18, CD11b/CD18
-
PMMA beads coated with this compound
-
Fluorescently labeled secondary antibodies specific for the target receptors (e.g., anti-CD40, anti-CD11a, anti-CD11b)
-
Assay buffer (e.g., Tris-buffered saline with 1 mg/ml BSA)
Procedure:
-
Bead Preparation: Covalently couple this compound to PMMA beads as per the manufacturer's instructions.
-
Sample Preparation: Prepare a series of samples by titrating the concentration of the soluble receptor (CD40, or complexes of CD40 with CD11a/CD18 or CD11b/CD18) against a constant concentration of this compound. Allow the samples to reach equilibrium.
-
KinExA Measurement:
-
Flow each sample through the this compound-coated beads in the KinExA instrument. The flow rate should be rapid to ensure that only free receptor binds to the beads (kinetic exclusion).
-
Inject the fluorescently labeled secondary antibody to detect the amount of receptor captured on the beads.
-
-
Data Analysis: The instrument measures the fluorescence signal, which is inversely proportional to the amount of receptor bound to this compound in solution. A binding curve is generated by plotting the signal against the concentration of the titrated receptor. The dissociation constant (Kd) is then calculated by fitting the data to a 1:1 binding model.
Visualizations
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for Co-Immunoprecipitation.
Caption: CD40 Signaling Pathway and this compound's Point of Intervention.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of KGYY15 and its Shorter Analogue KGYY6: Modulators of the CD40-CD154 Interaction in Autoimmunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two therapeutic peptides, KGYY15 and its shorter analogue KGYY6. Both peptides are derived from the CD154 protein and are designed to modulate the interaction with the CD40 receptor, a critical pathway in the pathogenesis of numerous autoimmune diseases. While both peptides show promise in preclinical models, they differ in their studied applications, and some evidence suggests potential differences in their mechanisms of action.
Core Properties and Mechanism of Action
This compound is a 15-amino-acid peptide identified as a lead candidate for targeting the CD40-CD154 interaction to control autoimmune inflammation.[1] It has been shown to be effective in preventing and even reversing type 1 diabetes in non-obese diabetic (NOD) mice.[1][2] The therapeutic effect of this compound is attributed to its ability to control the cytokine profile of pathogenic Th40 effector T cells.[1][2] Beyond its interaction with CD40, this compound has also been found to interact with the integrins CD11a/CD18 and CD11b/CD18, suggesting a more complex mechanism of action that may involve modulation of a "proinflammatory nexus".[3][4]
KGYY6 is a shorter, 6-amino-acid peptide that encompasses the core region of this compound responsible for CD40 interaction.[5] This smaller analogue has been investigated in the experimental autoimmune encephalomyelitis (EAE) mouse model, a model for multiple sclerosis.[5][6][7] KGYY6 has demonstrated efficacy in ameliorating EAE symptoms by preventing the trafficking of Th40 and other T cells and promoting the production of the anti-inflammatory cytokine IL-10.[6]
Comparative Data
The following tables summarize the available data for this compound and KGYY6. It is important to note that a direct head-to-head comparative study in the same disease model with identical experimental conditions is not yet available in the public domain.
| Feature | This compound | KGYY6 | Reference |
| Peptide Length | 15 amino acids | 6 amino acids | [1][6] |
| Sequence | VLQWAKKGYYTMKSN | AKKGYY (acetylated and amidated) | [6][8] |
| Primary Target | CD40 | CD40 | [1][7] |
| Other Interacting Molecules | CD11a/CD18, CD11b/CD18 | Not explicitly reported | [3][4] |
| Primary Disease Model Studied | Type 1 Diabetes (NOD mice) | Experimental Autoimmune Encephalomyelitis (EAE) | [1][6][7] |
| Homology to Human Sequence | 87% | 83% (core interaction motif 100% conserved) | [1][5] |
| In Vivo Efficacy | This compound | KGYY6 | Reference |
| Disease Prevention | Highly efficient in preventing hyperglycemia in NOD mice. | Ameliorates EAE when given as pretreatment. | [1][5][7] |
| Disease Reversal | Can reverse new-onset hyperglycemia. | Ameliorates EAE when given at first symptoms. | [1][5][7] |
| Reported Mechanism of Action | Controls the cytokine profile of culprit Th40 effector T cells. | Prevents trafficking of Th40 and other T cells; increases IL-10 production. | [1][6] |
| Immunogenicity | Does not appear to elicit peptide-specific antibody production or T cell antigen recall. | Not explicitly reported, but peptides are generally considered to have a good safety profile. | [1][5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and KGYY6.
This compound in the NOD Mouse Model of Type 1 Diabetes
Diabetes Prevention and Reversal:
-
Animal Model: Non-obese diabetic (NOD) mice.
-
Treatment Regimen (Prevention): Subcutaneous injections of this compound (e.g., 100 µg) three times a week starting at a pre-diabetic age (e.g., 4-5 weeks).
-
Treatment Regimen (Reversal): Daily subcutaneous injections of this compound upon the onset of hyperglycemia.
-
Monitoring: Blood glucose levels were monitored weekly or twice weekly. Diabetes was diagnosed after consecutive readings above a set threshold (e.g., 13.9 mmol/l).
-
Cytokine Analysis: Splenocytes or lymph node cells from treated and control mice were cultured and stimulated, and cytokine levels (e.g., IFN-γ, TNF-α, IL-6, IL-2) in the supernatants were measured by ELISA or other immunoassays.
-
Peptide Binding Assays: FITC-conjugated this compound was used to stain CD40-positive cells (e.g., Th40 cells, MHCII+ cells) and analyzed by flow cytometry to confirm binding.[1]
KGYY6 in the EAE Mouse Model of Multiple Sclerosis
EAE Induction and Treatment:
-
Animal Model: C57BL/6 mice.
-
EAE Induction: Mice were immunized with MOG35-55 peptide in Complete Freund's Adjuvant (CFA) followed by injections of pertussis toxin.
-
Treatment Regimen:
-
Prophylactic: Intravenous or subcutaneous injections of KGYY6 prior to EAE induction.
-
Therapeutic: Intravenous or subcutaneous injections of KGYY6 at the first sign of clinical symptoms.
-
-
Clinical Scoring: Mice were monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5).
-
Immunophenotyping: Lymphocytes from various tissues (e.g., peripheral blood, lymph nodes, spleen) were isolated and stained for cell surface markers (e.g., CD4, CD40, CD69) and intracellular cytokines (e.g., IL-10) and analyzed by flow cytometry.[5][7]
-
Peptide Binding: FITC-conjugated KGYY6 was used to stain T cells from EAE-induced mice to confirm binding to target cells.[5]
Visualizing the CD40-CD154 Signaling Pathway and Peptide Intervention
The following diagram illustrates the interaction between an Antigen Presenting Cell (APC) and a T helper cell, highlighting the critical role of the CD40-CD154 interaction and the proposed intervention points of this compound and KGYY6.
Caption: The CD40-CD154 signaling pathway and the modulatory role of KGYY peptides.
Logical Workflow for Peptide Evaluation
The development and preclinical evaluation of therapeutic peptides like this compound and KGYY6 typically follow a structured workflow.
References
- 1. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CD40 targeting peptide prevents severe symptoms in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow Subcutaneous Release of Glatiramer Acetate or CD40-Targeting Peptide KGYY6 Is More Advantageous in Treating Ongoing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CD40 targeting peptide prevents severe symptoms in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iscabiochemicals.com [iscabiochemicals.com]
KGYY15: A Novel Immunomodulatory Peptide for Autoimmune Diseases - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel immunomodulatory peptide KGYY15 with alternative treatments for various autoimmune diseases. The information is supported by experimental data from preclinical studies, with a focus on validating its therapeutic potential across different autoimmune models.
Executive Summary
This compound is a 15-amino-acid synthetic peptide that has demonstrated significant immunomodulatory effects in preclinical models of autoimmune diseases. Its primary mechanism of action involves targeting the CD40 receptor and modulating its interaction with CD154 (CD40L), a critical pathway in immune activation and inflammation. Unlike traditional immunosuppressants that broadly dampen the immune system, this compound appears to selectively modulate inflammatory signaling, offering a more targeted therapeutic approach. This guide presents available data on this compound in type 1 diabetes and a related peptide, KGYY6, in an experimental autoimmune encephalomyelitis (EAE) model. While direct data for this compound in collagen-induced arthritis (CIA) and psoriasis models are not currently available, this guide provides detailed experimental protocols for these models to facilitate future research and comparative studies.
Mechanism of Action: Modulating the CD40-CD154 Signaling Nexus
This compound functions by interfering with the interaction between CD40 on antigen-presenting cells (APCs) and CD154 on activated T cells. This interaction is a crucial co-stimulatory signal for T-cell activation, B-cell proliferation and differentiation, and the production of pro-inflammatory cytokines. In addition to its primary target, this compound has also been shown to interact with integrins, specifically CD11a/CD18 and CD11b/CD18, further contributing to its immunomodulatory effects. By modulating rather than completely blocking these signaling pathways, this compound aims to restore immune homeostasis without causing broad immunosuppression.[1][2]
Caption: this compound modulates the interaction between CD40 on APCs and CD154 on T cells.
Comparative Efficacy in Autoimmune Models
Type 1 Diabetes (T1D)
The efficacy of this compound has been demonstrated in the non-obese diabetic (NOD) mouse model, a well-established model for spontaneous T1D.
| Treatment Group | Onset of Hyperglycemia (Cumulative Incidence) | Reversal of Hyperglycemia (in new-onset diabetic mice) | Reference |
| This compound | Significantly delayed and reduced | 56% of mice | [1][2] |
| Control (scrambled peptide) | No significant effect | No reversal | [1][2] |
Experimental Autoimmune Encephalomyelitis (EAE)
While direct data for this compound in EAE is limited, a study on a closely related six-amino-acid peptide, KGYY6, which also targets CD40, has shown promising results in the EAE model in C57BL/6 mice, a common model for multiple sclerosis.
| Treatment Group | Mean Clinical Score (Peak of Disease) | Disease Incidence | Reference |
| KGYY6 (Slow-release) | Significantly reduced | Ameliorated | [3][4] |
| Glatiramer Acetate (GA) | Reduced | Ameliorated | [3][4] |
| Control (vehicle) | High | 100% | [3][4] |
Collagen-Induced Arthritis (CIA) and Psoriasis
Currently, there is no publicly available data on the efficacy of this compound in animal models of collagen-induced arthritis or psoriasis. To facilitate research in these areas, detailed experimental protocols are provided below. For comparison, data on established alternative therapies for these models are presented.
Collagen-Induced Arthritis (CIA) - Alternative Treatment Data
| Treatment Group | Arthritis Score (Mean ± SEM) | Paw Swelling (mm) | Reference |
| Anti-TNF-α Antibody | Significantly reduced | Significantly reduced | [1][5] |
| Control (isotype antibody) | High | High | [1][5] |
Imiquimod-Induced Psoriasis - Alternative Treatment Data
| Treatment Group | Psoriasis Area and Severity Index (PASI) Score | Epidermal Thickness (µm) | Reference |
| IL-17 Inhibitor | Significantly reduced | Significantly reduced | [4][6] |
| Control (vehicle) | High | Increased | [4][6] |
Detailed Experimental Protocols
Experimental Workflow: Induction and Assessment of Autoimmune Models
Caption: General workflow for inducing and assessing autoimmune models.
Non-Obese Diabetic (NOD) Mouse Model for Type 1 Diabetes
-
Animals: Female NOD/ShiLtJ mice, 4-5 weeks of age.
-
Housing: Maintained in a specific pathogen-free (SPF) environment.
-
Disease Induction: Diabetes develops spontaneously in this strain.
-
Monitoring: Blood glucose levels are monitored weekly from 10 weeks of age using a glucometer. A mouse is considered diabetic after two consecutive readings of >250 mg/dL.
-
Treatment Protocol:
-
Prophylactic: this compound (or control peptide) is administered intraperitoneally (i.p.) or via other routes starting from a pre-diabetic age (e.g., 4-6 weeks) until a pre-determined endpoint.
-
Therapeutic: Treatment is initiated in mice with recent-onset diabetes.
-
-
Endpoint Analysis: Cumulative incidence of diabetes, blood glucose levels, insulitis scoring from pancreatic histology (H&E staining), and immune cell profiling from pancreatic lymph nodes and spleen.
Experimental Autoimmune Encephalomyelitis (EAE)
-
Animals: Female C57BL/6 mice, 8-12 weeks of age.
-
Disease Induction:
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank on day 0.
-
Administer Pertussis Toxin (PTX) i.p. on day 0 and day 2.
-
-
Monitoring: Mice are weighed and scored daily for clinical signs of EAE starting from day 7 post-immunization. The scoring is typically on a scale of 0-5, where 0 is no disease and 5 is moribund.
-
Treatment Protocol: Treatment with KGYY6 or other compounds can be initiated either prophylactically (before disease onset) or therapeutically (at the first sign of clinical symptoms).
-
Endpoint Analysis: Clinical score, body weight, CNS histology for inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining), and flow cytometric analysis of immune cells from the spinal cord and brain.
Collagen-Induced Arthritis (CIA)
-
Animals: Male DBA/1 mice, 8-10 weeks of age.
-
Disease Induction:
-
Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail on day 0.
-
Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) on day 21.
-
-
Monitoring: Mice are examined for signs of arthritis from day 21. Arthritis severity is scored for each paw on a scale of 0-4. Paw thickness is measured using a caliper.
-
Treatment Protocol: Therapeutic intervention is typically started after the onset of clinical arthritis.
-
Endpoint Analysis: Arthritis score, paw thickness, joint histology for inflammation, cartilage damage, and bone erosion (H&E and Safranin O staining), and measurement of serum anti-collagen antibodies and inflammatory cytokines.
Imiquimod-Induced Psoriasis
-
Animals: BALB/c or C57BL/6 mice, 8-12 weeks of age.
-
Disease Induction: Apply a daily topical dose of imiquimod cream (5%) to the shaved back and/or ear for 5-7 consecutive days.
-
Monitoring: Skin inflammation is scored daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI). Ear thickness is measured with a caliper.
-
Treatment Protocol: Test compounds can be administered topically or systemically, either before or during imiquimod application.
-
Endpoint Analysis: PASI score, ear and back skin thickness, skin histology for epidermal hyperplasia (acanthosis) and inflammatory infiltrates (H&E staining), and analysis of cytokine expression in the skin.
Conclusion and Future Directions
The available preclinical data suggest that this compound and related peptides are promising immunomodulatory agents with a novel mechanism of action. The efficacy of this compound in the NOD mouse model of type 1 diabetes is particularly noteworthy. Further investigation into its therapeutic potential in other autoimmune conditions such as rheumatoid arthritis and psoriasis is warranted. The detailed protocols provided in this guide are intended to facilitate these future studies and enable direct, quantitative comparisons with existing and emerging therapies. A deeper understanding of the precise molecular interactions of this compound with CD40 and integrins will be crucial for optimizing its therapeutic application and advancing it towards clinical development.
References
- 1. [PDF] Anti-tumor necrosis factor ameliorates joint disease in murine collagen-induced arthritis. | Semantic Scholar [semanticscholar.org]
- 2. criver.com [criver.com]
- 3. Blockade of tumor necrosis factor in collagen-induced arthritis reveals a novel immunoregulatory pathway for Th1 and Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-TNF-α antibody allows healing of joint damage in polyarthritic transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Replicating KGYY15's Success in Reversing Type 1 Diabetes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptide KGYY15 with an alternative combination therapy for the reversal of new-onset type 1 diabetes in the non-obese diabetic (NOD) mouse model. The data presented is based on published results, offering a resource for researchers seeking to understand and potentially replicate these findings. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of these therapeutic approaches.
Comparative Efficacy in Reversing New-Onset Diabetes
The following table summarizes the reported efficacy of this compound and a combination therapy consisting of anti-thymocyte globulin (ATG), granulocyte-colony stimulating factor (G-CSF), a dipeptidyl peptidase IV inhibitor (DPP-4i), and a proton pump inhibitor (PPI) in reversing hyperglycemia in NOD mice.
| Therapeutic Agent | Study Population | Reversal/Remission Rate | Key Findings |
| This compound Peptide | New-onset hyperglycemic NOD mice | 56% reversal of new-onset hyperglycemia[1] | This compound is a 15-mer peptide designed to target the CD40-CD154 interaction, which is critical in autoimmune inflammation.[2][3] Treatment with this compound was shown to control the cytokine profile of pathogenic Th40 effector T cells.[2][3] |
| Combination Therapy (ATG + G-CSF + DPP-4i + PPI) | New-onset diabetic NOD mice | 83% durable remission[2] | This combination of four drugs demonstrated a novel ability to reverse type 1 diabetes in the NOD mouse model.[2] The therapeutic effect is associated with enhanced immunoregulation involving alterations in CD4+, CD8+ T cells, and natural killer cells.[2] |
Modulation of Inflammatory Cytokines
This compound's mechanism of action is reported to involve the modulation of inflammatory cytokines produced by Th40 cells. The table below outlines the observed changes in key cytokines following this compound treatment in NOD mice.[2]
| Cytokine | Peripheral Lymph Nodes | Pancreatic Lymph Nodes |
| IFN-γ | Significantly Reduced | Not reported |
| TNF-α | Significantly Reduced | Significantly Reduced |
| IL-6 | Significantly Reduced | Significantly Reduced |
| IL-2 | Not Affected | Significantly Reduced |
Experimental Protocols
Detailed methodologies are crucial for the replication of published findings. The following sections provide an overview of the experimental protocols used in the studies of this compound and the combination therapy.
This compound Peptide Therapy Protocol
-
Animal Model: Female non-obese diabetic (NOD) mice are used as a spontaneous model of type 1 diabetes.
-
Diabetes Monitoring: Blood glucose levels are monitored weekly. Mice with blood glucose levels ≥ 250 mg/dl for three consecutive readings are considered diabetic.
-
Treatment Initiation: Treatment with this compound is initiated in mice with new-onset hyperglycemia.
-
Administration: The specific dosage and route of administration for this compound in the reversal studies would need to be obtained from the primary publication. Generally, peptides are administered via injection (e.g., intraperitoneal or subcutaneous).
-
Cytokine Analysis: Splenocytes and lymph node cells are isolated from treated and control mice. Cells are cultured and the supernatants are analyzed for cytokine concentrations using methods like ELISA or cytokine bead array.
-
Histology: Pancreata are harvested, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of insulitis (immune cell infiltration into the islets).
Combination Therapy (ATG + G-CSF + DPP-4i + PPI) Protocol
-
Animal Model: Female non-obese diabetic (NOD) mice.
-
Diabetes Monitoring: Similar to the this compound protocol, with diabetes confirmed by sustained high blood glucose levels.
-
Treatment Groups:
-
Murine ATG and human G-CSF
-
DPP-4i and PPI
-
All four drugs combined (AGDP therapy)
-
Control group
-
-
Treatment Initiation: Treatment is initiated at the onset of diabetes.
-
Administration: Specific dosages and administration routes for each of the four drugs are detailed in the primary publication.
-
Outcome Measurement: The primary outcome is durable remission, defined as the maintenance of euglycemia (normal blood glucose levels) for an extended period (e.g., 120 days).[2]
-
Immunological Analysis: Flow cytometry is used to analyze changes in T-cell populations (CD4+ and CD8+) in treated mice.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
CD40 Signaling Pathway in T-Cell Activation
The interaction between CD40 on antigen-presenting cells (APCs) and CD154 (CD40L) on T-cells is a critical co-stimulatory signal for T-cell activation and subsequent autoimmune response. This compound is proposed to interfere with this interaction.
References
- 1. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination Therapy Reverses Hyperglycemia in NOD Mice With Established Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of KGYY15: A Comprehensive Guide to Safety and Compliance
For researchers and drug development professionals handling KGYY15, a CD40-targeting peptide, adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory practices for peptide-based reagents.
Key Properties for Disposal Consideration
Understanding the properties of this compound is the first step in responsible disposal. The following table summarizes key data points relevant to its handling and waste management.
| Property | Value | Significance for Disposal |
| Chemical Nature | Peptide | As a biological molecule, it may be susceptible to degradation by proteases or harsh chemical conditions. |
| Physical Form | Typically a lyophilized solid or in solution | The physical state will dictate the initial steps of waste segregation and containment. |
| Solubility | Aqueous buffers | Spills can be managed with aqueous-based cleaning materials. |
| Ecotoxicity | No specific data available | In the absence of data, it should be treated as potentially harmful to aquatic life and not disposed of down the drain.[2] |
| Hazardous Decomposition | Oxides of carbon and nitrogen | Forms standard combustion byproducts; however, incineration should be conducted by licensed waste management services.[2] |
Experimental Protocol for the Disposal of this compound
This protocol outlines the detailed methodology for the safe disposal of this compound from a laboratory setting.
Objective: To safely collect, decontaminate, and package this compound waste for final disposal by certified personnel, minimizing exposure and environmental impact.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Designated, labeled, leak-proof waste containers
-
10% bleach solution or a comparable chemical disinfectant
-
Absorbent pads
Procedure:
-
Segregation of Waste:
-
Solid Waste: Place all materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, into a designated, clearly labeled biohazard bag.[3]
-
Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of directly into a designated sharps container.[3][4]
-
-
Decontamination of Liquid Waste:
-
For aqueous solutions of this compound, add a 10% bleach solution to the liquid waste container to achieve a final concentration of at least 1% bleach.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure the denaturation of the peptide.
-
-
Packaging for Disposal:
-
Once the waste containers are three-quarters full, securely seal them.
-
Wipe the exterior of the containers with a suitable disinfectant.
-
Place the sealed containers in a secondary containment bin for transport to the designated waste accumulation area.
-
-
Spill Management:
-
In the event of a small spill, cover the area with absorbent pads.
-
Gently apply a 10% bleach solution to the pads and the surrounding area.
-
Allow a contact time of at least 15 minutes before wiping the area clean.
-
Dispose of all cleaning materials as solid this compound waste.
-
-
Final Disposal:
-
All packaged this compound waste must be collected by a certified hazardous waste management service. Follow all local, state, and federal regulations for the disposal of chemical and biological waste.[2]
-
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
